molecular formula C12H14N2O2 B13537763 methyl 3-amino-3-(1H-indol-3-yl)propanoate

methyl 3-amino-3-(1H-indol-3-yl)propanoate

Katalognummer: B13537763
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: QEIRGWNVWZHYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-3-(1H-indol-3-yl)propanoate (CAS 954226-23-4) is a high-purity synthetic indole derivative supplied for research and development purposes. With the molecular formula C12H14N2O2 and a molecular weight of 218.25, this compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. Indole derivatives are extensively researched for diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . This compound, featuring both an ester and an amino functional group on its propanoate side chain, is particularly useful for constructing more complex molecules. It can be used in the synthesis of novel amino acids conjugated to other pharmacophores, such as quinazolinone-Schiff's bases, which have shown potent in vitro antioxidant and anti-inflammatory activities in structure-activity relationship studies . Furthermore, tryptophan-derived compounds, which share a similar structural motif, have been identified as excellent antioxidants, especially when paired with electron-donating groups . Research into related indole-3-propionic acid (IPA) highlights the potential neuroprotective role of indole metabolites, demonstrating potent antioxidant properties as a free radical scavenger and significant anti-inflammatory effects by modulating cytokine synthesis . Methyl 3-amino-3-(1H-indol-3-yl)propanoate provides researchers with a synthetic precursor to explore similar and novel biological pathways. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

methyl 3-amino-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)6-10(13)9-7-14-11-5-3-2-4-8(9)11/h2-5,7,10,14H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRGWNVWZHYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-3-(1H-indol-3-yl)propanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and β-Amino Esters

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Its unique structure enables it to mimic peptides and interact with a wide range of biological targets, making it a focal point in drug discovery and development.[2] Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1] When the indole moiety is combined with a β-amino ester, a structural motif known for its presence in biologically active compounds, the resulting molecule, methyl 3-amino-3-(1H-indol-3-yl)propanoate, presents a compelling candidate for further investigation in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, a validated synthetic protocol, in-depth spectral characterization, and a discussion of its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of methyl 3-amino-3-(1H-indol-3-yl)propanoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂-
Molecular Weight 218.25 g/mol [3]
CAS Number 954226-23-4[4]
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.General knowledge of similar compounds

Synthesis Methodology: Aza-Michael Addition

The most direct and efficient method for the synthesis of methyl 3-amino-3-(1H-indol-3-yl)propanoate is the aza-Michael addition of indole to methyl acrylate. This reaction, which forms a carbon-nitrogen bond, is a powerful tool in organic synthesis for the preparation of β-amino carbonyl compounds. The reaction is typically catalyzed by a Lewis acid to activate the Michael acceptor (methyl acrylate) towards nucleophilic attack by the indole.

Several Lewis acids can be employed for this transformation, with Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) being particularly effective due to their high catalytic activity, water tolerance, and reusability.[4][5][6]

Synthesis_Workflow Indole Indole Reaction Aza-Michael Addition Indole->Reaction MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Catalyst Lewis Acid Catalyst (e.g., Yb(OTf)₃ or Sc(OTf)₃) Catalyst->Reaction Catalyzes Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-amino-3-(1H-indol-3-yl)propanoate Purification->Product

Caption: General workflow for the synthesis of methyl 3-amino-3-(1H-indol-3-yl)propanoate.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of methyl 3-amino-3-(1H-indol-3-yl)propanoate, based on established methodologies for aza-Michael additions of indoles.

Materials:

  • Indole

  • Methyl acrylate

  • Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equivalent) and the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting materials.

  • Addition of Michael Acceptor: Slowly add methyl acrylate (1.1 to 1.5 equivalents) to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to 24 hours, depending on the specific catalyst and temperature. Gentle heating may be applied to accelerate the reaction if necessary.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 3-amino-3-(1H-indol-3-yl)propanoate.

Spectroscopic Characterization

The structural elucidation of the synthesized methyl 3-amino-3-(1H-indol-3-yl)propanoate is confirmed through a combination of spectroscopic techniques. Below is an analysis of the expected spectral data based on the known characteristics of the indole and β-amino ester moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the indole ring, the propanoate chain, and the methyl ester.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Indole N-H~8.0Broad singlet1H
Indole aromatic protons7.0 - 7.8Multiplets5H
Methine proton (CH-N)~4.5Triplet or Doublet of doublets1H
Methylene protons (CH₂)~2.8Multiplet2H
Methyl ester protons (OCH₃)~3.7Singlet3H
Amino protons (NH₂)VariableBroad singlet2H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)~172
Indole aromatic carbons110 - 138
Methine carbon (CH-N)~50
Methylene carbon (CH₂)~35
Methyl ester carbon (OCH₃)~52
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation of the closely related methyl 3-(1H-indol-3-yl)propanoate shows a prominent peak at m/z 130, corresponding to the indolyl-methyl fragment, which is also anticipated for the target molecule.[5]

Expected Fragmentation Pattern:

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 218 Frag1 [M - ∙OCH₃]⁺ m/z = 187 M->Frag1 - ∙OCH₃ Frag2 [M - ∙COOCH₃]⁺ m/z = 159 M->Frag2 - ∙COOCH₃ Frag3 [Indolyl-CH=NH₂]⁺ m/z = 145 M->Frag3 Rearrangement Frag4 [Indolyl-CH₂]⁺ m/z = 130 (Base Peak) Frag2->Frag4 - HCN

Sources

Technical Monograph: Methyl 3-Amino-3-(1H-Indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Core Profile[1]

Compound Name: Methyl 3-amino-3-(1H-indol-3-yl)propanoate CAS Number: 954226-23-4 (Racemic) Synonyms:


-(Indol-3-yl)-

-alanine methyl ester; Methyl

-amino-indole-3-propionate. Molecular Formula: C

H

N

O

Molecular Weight: 218.25 g/mol
Executive Summary

Methyl 3-amino-3-(1H-indol-3-yl)propanoate is a specialized


-amino acid derivative featuring an indole moiety attached directly to the 

-carbon of the amino acid backbone. Unlike the common

-amino acid tryptophan, where the indole is separated from the amine by a methylene bridge, this molecule represents a

-amino acid scaffold.

In drug discovery, this compound serves as a critical building block for peptidomimetics .


-Peptides derived from such monomers exhibit distinct secondary structures (e.g., 14-helices) and possess significant resistance to proteolytic degradation, making them high-value targets for designing stable peptide-based therapeutics.
Physicochemical Properties
PropertyValue/Description
Appearance Light-yellow to yellow crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
pKa (Calc.) Amine: ~9.0; Indole NH: ~16
Storage 2–8°C, Hygroscopic, store under inert gas (Argon/Nitrogen)
Stability Sensitive to oxidation (indole ring) and hydrolysis (ester)

Part 2: Synthetic Methodologies

The synthesis of


-amino esters with heteroaryl side chains is non-trivial due to the sensitivity of the indole ring. The most authoritative and scalable route involves the Rodionov Reaction , followed by esterification and enzymatic resolution for optical purity.
Workflow Visualization: Synthesis & Resolution

SynthesisWorkflow IndoleAld Indole-3-carboxaldehyde Rodionov Rodionov Condensation (EtOH, Reflux) IndoleAld->Rodionov Malonic Malonic Acid Malonic->Rodionov NH4OAc NH4OAc NH4OAc->Rodionov FreeAcid 3-Amino-3-(indol-3-yl) propanoic acid (Racemic) Rodionov->FreeAcid Decarboxylation Esterification Esterification (SOCl2, MeOH) FreeAcid->Esterification RacemicEster Racemic Methyl Ester (CAS 954226-23-4) Esterification->RacemicEster Resolution Enzymatic Resolution (Lipase PSIM) RacemicEster->Resolution PureEster (S)-Methyl Ester (Chiral Pure) Resolution->PureEster Hydrolysis of (R)-isomer

Figure 1: Synthetic pathway from Indole-3-carboxaldehyde to the chiral methyl ester via the Rodionov reaction and enzymatic resolution.[1]

Protocol 1: Modified Rodionov Synthesis (Racemic Acid)

This method generates the free acid precursor (CAS 5814-94-8) in a "one-pot" condensation.

Reagents: Indole-3-carboxaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (anhydrous).

  • Setup: Charge a round-bottom flask with Indole-3-carboxaldehyde and Malonic acid in Ethanol.

  • Addition: Add Ammonium acetate. The excess ammonium acetate serves as both the ammonia source and the buffer.

  • Reaction: Reflux the mixture for 8–12 hours. The reaction proceeds via imine formation, nucleophilic attack by malonic acid, and spontaneous decarboxylation.

  • Workup: Cool to room temperature. The product often precipitates as a zwitterionic solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from aqueous ethanol to yield 3-amino-3-(1H-indol-3-yl)propanoic acid.

Protocol 2: Thionyl Chloride Esterification

Conversion of the acid to the methyl ester (Target Molecule).

Reagents: Methanol (solvent), Thionyl Chloride (SOCl


, 1.2 eq).
  • Activation: Cool Methanol to 0°C in an ice bath. Dropwise add SOCl

    
     (highly exothermic; generates HCl in situ).
    
  • Addition: Add the

    
    -amino acid solid to the solution.
    
  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (disappearance of acid).

  • Isolation: Evaporate solvent in vacuo. The residue is the hydrochloride salt.

  • Neutralization: Partition between Ethyl Acetate and saturated NaHCO

    
    . Dry the organic layer (MgSO
    
    
    
    ) and concentrate to yield the free base methyl ester.
Protocol 3: Enzymatic Kinetic Resolution (Optional for Chirality)

To obtain the enantiomerically pure (S)-ester, use Lipase PSIM (from Burkholderia cepacia).[1]

  • Dissolve racemic ester in diisopropyl ether (

    
    ).
    
  • Add Lipase PSIM and a small amount of water.

  • Incubate at 45°C. The lipase selectively hydrolyzes the (R)-ester back to the acid, leaving the (S)-ester intact.

  • Separate the unreacted (S)-ester from the (R)-acid via simple acid/base extraction.

Part 3: Applications in Drug Discovery

Peptidomimetics & Foldamers

This molecule is a "


-amino acid" (side chain on the 

-carbon). Incorporation of

-amino acids into peptide chains disrupts natural protease recognition sites, significantly increasing in vivo half-life .
  • Helix Formation: Homooligomers of

    
    -amino acids form stable 14-helices (hydrogen bonds between residue 
    
    
    
    and
    
    
    ). The indole side chain provides hydrophobic anchoring, critical for mimicking protein-protein interaction domains (e.g., p53-MDM2 inhibitors).
Indole Alkaloid Synthesis

The compound serves as a precursor for


-carbolines via the Pictet-Spengler reaction. The pre-installed amine and indole positions allow for rapid cyclization with aldehydes to form tetrahydro-beta-carbolines, a scaffold found in numerous psychoactive and anti-tumor agents.
Mechanism of Action: Proteolytic Stability

Stability Peptide Natural Alpha-Peptide (Trp-X) Cleavage Rapid Hydrolysis (Unstable) Peptide->Cleavage BetaPeptide Beta-Peptide (Beta-Trp-X) Stable Steric Mismatch (No Cleavage) BetaPeptide->Stable Protease Protease Enzyme (Trypsin/Chymotrypsin) Protease->Peptide Recognizes Backbone Protease->BetaPeptide Fails to Bind

Figure 2: Mechanistic basis for the stability of beta-peptides containing the target monomer against enzymatic degradation.

Part 4: Analytical Profiling[7]

To validate the synthesis of CAS 954226-23-4, compare experimental data against these standard markers.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
  • 
     8.10 (s, 1H):  Indole NH (Broad).
    
  • 
     7.60–7.10 (m, 4H):  Aromatic Indole protons.
    
  • 
     7.05 (s, 1H):  C2-H of Indole.
    
  • 
     4.75 (t, 1H): 
    
    
    
    -CH (chiral center, adjacent to amine and indole).
  • 
     3.70 (s, 3H):  Methyl ester (-OCH
    
    
    
    ).
  • 
     2.80 (dd, 2H): 
    
    
    
    -CH
    
    
    (adjacent to carbonyl).
Mass Spectrometry[8]
  • Method: ESI-MS (Positive Mode)

  • Expected [M+H]

    
    :  219.25 m/z
    
  • Fragment Ions: 158 m/z (Loss of -COOCH

    
     and NH
    
    
    
    , formation of vinyl indole cation).

References

  • Romanova, N. N., et al. (2001).[2] "Solvent-free stereoselective synthesis of

    
    -aryl- 
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications.[2] Link
  • Gheorghe, S., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules. Link
    
  • ChemScene. "Methyl 3-amino-3-(1H-indol-3-yl)propanoate Product Information." ChemScene Catalog. Link

  • BLD Pharm. "Product 954226-23-4 Data Sheet." BLD Pharm. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.

Sources

Technical Monograph: Tryptophan Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Properties, Stability, and Handling in Drug Discovery

Executive Summary & Nomenclature Clarification

Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

This guide addresses the physicochemical properties and stability profile of Tryptophan Methyl Ester (Trp-OMe).[1] While often colloquially referenced in lab slang, the term "Beta-Tryptophan" creates ambiguity between three distinct chemical entities used in drug development.

To ensure scientific integrity, we must first distinguish the specific isomer intended. This guide focuses on the


-amino acid derivative (L-Trp-OMe) , which is the standard building block, while providing comparative notes on the 

-amino acid
analog used in peptidomimetics.
Common NameChemical Structure DescriptionKey Application
L-Tryptophan Methyl Ester

-amino ester (Standard)
Peptide synthesis, Indole functionalization.

-Homotryptophan Methyl Ester

-amino ester (Backbone extended)
Foldamers, Protease-resistant peptidomimetics.

-Methyltryptophan Methyl Ester
Methyl group at

-carbon of indole
Conformationally constrained analogs.

Physicochemical Properties (L-Trp-OMe)

The following data refers to L-Tryptophan Methyl Ester Hydrochloride (CAS: 7524-52-9), the most stable and commercially relevant form.

Quantitative Data Profile
PropertyValue / CharacteristicContext for Experimental Design
Molecular Weight 254.71 g/mol (HCl salt); 218.25 g/mol (Free Base)Use HCl salt MW for stoichiometry unless free-basing.
Appearance White to off-white crystalline solidYellowing indicates oxidation (formation of kynurenine/dimers).
Solubility Water (>50 mg/mL), Methanol, DMSOHigh water solubility facilitates biological assays but accelerates hydrolysis.
pKa (Amine) ~7.5 (Ester effect lowers pKa vs. free Trp)Lower pKa makes the amine less nucleophilic than free Trp, affecting coupling rates.
UV

280 nm (Indole absorption)Critical for concentration determination;

.
Melting Point 218–220 °C (Decomposes)Sharp MP indicates purity; broad range suggests hydrolysis/oxidation.

Stability Profile & Degradation Mechanisms

The stability of Tryptophan Methyl Ester is governed by three competing degradation pathways: Indole Oxidation , Ester Hydrolysis , and Pictet-Spengler Cyclization . Understanding these mechanisms is vital for process control.

Pathway A: Indole Oxidation (Photo-oxidation)

The indole moiety is electron-rich and highly susceptible to Radical Oxygen Species (ROS) and UV light.

  • Mechanism: Light-induced formation of singlet oxygen (

    
    ) attacks the C2-C3 double bond of the indole.
    
  • Products: N-formylkynurenine (NFK), Kynurenine, and varying dimers (via radical coupling).

  • Visual Indicator: Solution turns yellow/brown.

Pathway B: Ester Hydrolysis
  • Mechanism: Base-catalyzed attack on the carbonyl carbon.

  • Risk Factor: High pH (>8.0) buffers or prolonged storage in aqueous solution.

  • Result: Reversion to L-Tryptophan (zwitterion) and Methanol.

Pathway C: Pictet-Spengler Cyclization (The "Hidden" Risk)

This is the most critical instability in formulation. In the presence of aldehydes (even trace formaldehyde in solvents) or ketones, the amine condenses to an imine, which undergoes intramolecular cyclization with the indole C2 position.

  • Product: Tetrahydro-

    
    -carboline derivatives.
    
  • Relevance: This reaction is often irreversible and alters the pharmacological profile entirely.

Degradation Logic Diagram

TrpStability TrpOMe Trp-OMe (Intact) Oxidation Pathway A: Oxidation (Light/ROS) TrpOMe->Oxidation Hydrolysis Pathway B: Hydrolysis (High pH / H2O) TrpOMe->Hydrolysis Cyclization Pathway C: Pictet-Spengler (Aldehydes/Ketones) TrpOMe->Cyclization NFK N-Formylkynurenine (Yellow impurity) Oxidation->NFK O2 / hν TrpFree L-Tryptophan (Precipitate) Hydrolysis->TrpFree OH- / H2O Carboline Tetrahydro-beta-carboline (Rigid Tricycle) Cyclization->Carboline R-CHO

Caption: Primary degradation pathways for Tryptophan Methyl Ester. Pathway C (Green) is a specific risk during formulation with excipients containing carbonyl impurities.

Experimental Protocols: Handling & Stabilization

Protocol: Safe Free-Basing of Trp-OMe HCl

Context: Many coupling reactions require the free amine. In situ neutralization is preferred to isolation to prevent cyclization.

Reagents:

  • L-Trp-OMe HCl[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated NaHCO

    
     (aq) or DIEA (Diisopropylethylamine)
    

Methodology:

  • Biphasic Method (Preferred for Scale-up):

    • Suspend Trp-OMe HCl in DCM (0.1 M concentration).

    • Add equal volume of cold sat. NaHCO

      
      .
      
    • Critical: Shake vigorously for < 2 minutes. Prolonged contact with base accelerates hydrolysis.

    • Separate organic layer immediately.

    • Dry over Na

      
      SO
      
      
      
      (anhydrous) and concentrate in vacuo at < 30°C.
    • Storage: Use immediately. Do not store the free base oil; it will auto-oxidize.

  • In-Situ Method (Preferred for Peptide Coupling):

    • Dissolve Trp-OMe HCl in DMF.

    • Add 2.0 equivalents of DIEA immediately prior to adding the activated carboxylic acid.

    • Why: Keeps the amine protonated (protected) until the exact moment of reaction.

Protocol: Prevention of Oxidative Dimerization

Context: During acidolytic cleavage (e.g., TFA removal of Boc groups), the indole ring is hypersensitive to electrophilic attack by carbocations, leading to polymerization.

Scavenger Cocktail (Reagent K Modification): When working with Trp-OMe in acidic media, always include scavengers.

  • Standard Mix: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Mechanism: EDT (Ethanedithiol) and Thioanisole act as "sinks" for cations and radicals, sparing the electron-rich indole ring.

Synthesis of Beta-Homotryptophan Methyl Ester (Advanced Note)

For researchers specifically interested in the


-amino acid  variant (

-homotryptophan), standard Fischer esterification fails due to the instability of the

-amino acid precursor.

Arndt-Eistert Homologation Workflow:

  • Start: N-Protected L-Tryptophan (Fmoc-Trp-OH).

  • Activation: Convert to mixed anhydride (Isobutyl chloroformate).

  • Diazotization: React with Diazomethane (

    
    ) to form diazoketone.
    
  • Wolff Rearrangement: Silver benzoate catalyzed rearrangement in Methanol.

    • Result: The carbon chain extends by one

      
      , and the ketene intermediate is trapped by MeOH to form the 
      
      
      
      -homotryptophan methyl ester
      .

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). L-Tryptophan methyl ester hydrochloride Safety Data Sheet (SDS). Retrieved from

  • Solar, S., et al. (1991).[3] Oxidation of tryptophan and N-methylindole by N3, Br2, and (SCN)2 radicals. Journal of Physical Chemistry. Retrieved from

  • PubChem. (2025).[4] L-Tryptophan methyl ester Compound Summary. National Library of Medicine. Retrieved from

  • Ma, B., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from

Sources

Engineering Indole-Based β-Amino Acids: Structural Paradigms, Biological Activity, and Drug Development Protocols

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared from the perspective of a Senior Application Scientist

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the transition from


-amino acids to 

-amino acids represents a fundamental leap in overcoming pharmacokinetic limitations. Natural

-peptides are highly susceptible to rapid enzymatic degradation by endogenous proteases. By inserting an additional methylene group into the peptide backbone to form

-amino acids, researchers can shield the peptide bond from proteolytic cleavage, drastically increasing the in vivo half-life of the therapeutic agent[1].

When this robust


-backbone is functionalized with an indole or azaindole side chain, the resulting molecules exhibit exceptional biological activity. The causality behind this efficacy lies in the indole ring acting as a "privileged pharmacophore." It perfectly mimics the side chain of tryptophan, a critical residue for membrane insertion and protein-protein interactions[2]. Furthermore, indole derivatives act as potent signaling molecules that directly engage G protein-coupled receptors (GPCRs), such as the aryl hydrocarbon receptor (AhR), to modulate immune responses and gut-brain axis homeostasis[3].

To optimize oral bioavailability and mitigate toxicity, drug developers frequently employ a bioisosteric shift: replacing a carbon atom in the indole ring with a nitrogen atom to form an azaindole (e.g., 7-azaindole). This targeted modification alters the partition coefficient (Log P) and aqueous solubility, preventing the formation of reactive quinone species and enabling the development of highly potent antiviral prodrugs[4][5].

Quantitative Biological Activity Profiles

To synthesize the pharmacological impact of these structural modifications, Table 1 aggregates the biological activity of key indole-based


-amino acid derivatives and their analogues across distinct therapeutic targets.

Table 1: Pharmacological Activity of Indole and Azaindole Derivatives

Compound Class / ScaffoldTarget MechanismRepresentative DerivativeBiological ActivityPrimary Advantage

-Peptidic Helices
Viral Membrane Fusionm-CF3-phenyl-indole

-amino acid
EC50: ~1–5 μMComplete resistance to endogenous proteolysis[1]
Azaindole Prodrugs HIV-1 gp120 Attachment4-Fluoro-6-Azaindole methylamideEC50: 0.09 nMHigh oral bioavailability; prevents quinone toxicity[5]
Indole Metabolites GPCR (AhR / PXR) ActivationIndole propionic acid (IPA)Dose-dependentModulates mucosal and gut-immune homeostasis[3]
AMP

-Analogues
Bacterial Membrane Disruption

-Indole substituted buCATHL4B
MIC: 1.6–6.3 μMPotent ESKAPE activity with low mammalian cytotoxicity[2][6]

Divergent Biological Pathways

The versatility of the indole


-amino acid scaffold allows it to be tuned for highly specific biological interactions, ranging from receptor agonism to physical membrane disruption.

Mechanism A Indole-Based β-Amino Acid B GPCR Targeting (AhR / PXR) A->B Receptor Binding C Membrane Disruption (AMPs) A->C Amphiphilic Insertion D Kinase / Viral Inhibition (Azaindoles) A->D Active Site Binding B1 Immune Modulation & Gut Homeostasis B->B1 Activation C1 Bacterial Cell Lysis (ESKAPE Pathogens) C->C1 Pore Formation D1 Viral Replication Arrest D->D1 Blockade

Fig 1: Divergent biological pathways of indole-based β-amino acids across therapeutic targets.

Self-Validating Experimental Workflows

As drug development professionals, we must rely on protocols that inherently verify their own success. The following methodologies detail the synthesis and biological evaluation of these compounds, emphasizing the causality behind each procedural choice.

Protocol 1: Diastereoselective Synthesis of C5-Indole -Amino Acids via Pd(II) Catalysis

This protocol leverages C(sp3)-H functionalization to construct complex indole


-amino acids from simple precursors[7].

Step-by-Step Methodology:

  • Substrate Pre-organization: Begin with a racemic or enantiopure aliphatic

    
    -amino acid carboxamide. Attach an 8-aminoquinoline directing group to the carboxyl terminus.
    Causality: The bidentate nature of 8-aminoquinoline strongly coordinates the Pd(II) catalyst, locking the substrate into a rigid metallacycle. This pre-organization is the critical driver for achieving high diastereoselectivity (anti, dr > 95:5) during the arylation step[7].
    
  • C-H Arylation: React the substrate with a 5-iodoindole derivative in the presence of Pd(OAc)2, a silver salt (e.g., AgOAc) as an iodine scavenger, and hexafluoroisopropanol (HFIP) at 80°C. Causality: The silver salt precipitates AgI, driving the catalytic cycle forward. HFIP stabilizes the cationic Pd intermediates, accelerating the C-H activation step.

  • Directing Group Cleavage: Remove the 8-aminoquinoline group using basic hydrolysis (NaOH/EtOH).

  • Self-Validation via Marfey’s Analysis: Treat the deprotected

    
    -amino acid with Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
    Causality: Marfey's reagent reacts with the 
    
    
    
    -amino group to convert enantiomers into stable diastereomers. This allows the stereochemical purity of the synthesized indole
    
    
    -amino acid to be definitively validated using standard reverse-phase HPLC, eliminating the need for expensive chiral columns[8].

Synthesis S1 1. Precursor Setup (Racemic Carboxamides) S2 2. Pd(II) Catalysis (β-C(sp3)-H Arylation) S1->S2 S3 3. Directing Group Removal S2->S3 S4 S4 S3->S4

Fig 2: Self-validating synthetic workflow for diastereoselective C5-indole β-amino acids.

Protocol 2: High-Throughput Antimicrobial & Cytotoxicity Screening

When evaluating indole-based


-AMPs, it is crucial to decouple true antimicrobial activity from non-specific peptide precipitation or assay interference[2][6].

Step-by-Step Methodology:

  • Inoculum Standardization: Culture ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) to mid-log phase. Standardize the inoculum to exactly

    
     CFU/mL using spectrophotometry, validated by retrospective colony counting.
    Causality:
    
    
    
    -peptides can exhibit concentration-dependent aggregation. A strictly controlled bacterial density ensures that the Minimum Inhibitory Concentration (MIC) reflects true membrane disruption rather than peptide depletion via non-specific binding.
  • Broth Microdilution with Metabolic Indicator: Perform serial dilutions of the indole

    
    -amino acid peptide in a 96-well plate. Add the standardized bacterial suspension. Crucially, supplement the media with Resazurin dye (0.015%).
    Causality (Self-Validation): Indole-based peptides can precipitate in Mueller-Hinton broth, creating false-positive turbidity readings in standard OD600 measurements. Resazurin acts as an independent, self-validating metabolic indicator: viable bacteria reduce the blue dye to pink (resorufin). A well that remains blue definitively confirms bacterial death, regardless of peptide precipitation[2].
    
  • Hemolysis Counter-Screen: Incubate the active peptides with a 1% suspension of human erythrocytes for 1 hour at 37°C. Centrifuge and measure the release of hemoglobin at 414 nm. Causality: This step establishes the therapeutic index. The goal of incorporating

    
    -amino acids is to maintain the membrane-disrupting capability against bacteria while reducing cytotoxicity against mammalian cells, a balance dictated by the precise spatial orientation of the indole side chains[1][2].
    

Conclusion

The strategic incorporation of indole and azaindole moieties into


-amino acid scaffolds represents a masterclass in rational drug design. By understanding the causality between molecular structure—such as the proteolytic resistance of the 

-backbone and the bioisosteric advantages of azaindoles—and biological function, researchers can develop highly potent, orally bioavailable, and metabolically stable therapeutics capable of addressing complex challenges in infectious disease and immune modulation.

References

1.[1] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Source: ACS Publications | 1 2.[4] Azaindole Therapeutic Agents | Source: PMC - NIH | 4 3.[5] Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives | Source: Semantic Scholar | 5 4.[7] Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery | Source: ResearchGate | 7 5.[8] Total Synthesis, Structure Elucidation, and Bioactivity Evaluation of the Cyclic Lipopeptide Natural Product Paenilipoheptin A | Source: PMC - NIH | 8 6.[3] G protein-coupled receptors: A target for microbial metabolites and a mechanistic link to microbiome-immune-brain interactions | Source: PMC - NIH | 3 7.[6] Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide | Source: PMC - NIH | 6 8.[2] Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B | Source: PMC - NIH | 2

Sources

Technical Guide: Methyl 3-Amino-3-(Indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and characterization of Methyl 3-amino-3-(indol-3-yl)propanoate , a


-amino acid derivative critical in peptidomimetic drug design.

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

Methyl 3-amino-3-(indol-3-yl)propanoate (CAS: 954226-23-4) is a


-amino acid ester featuring an indole moiety at the 

-position. Unlike canonical

-amino acids (e.g., Tryptophan), this compound possesses a backbone extended by one methylene group, imparting unique conformational properties and resistance to enzymatic degradation. It serves as a vital building block in the synthesis of

-peptides, indole alkaloids, and stable peptidomimetics.

Physicochemical Profile

The molecular weight and elemental composition are derived from the chemical formula


.
PropertyValueNotes
Molecular Weight 218.25 g/mol Average mass based on standard atomic weights.
Exact Mass 218.1055 DaMonoisotopic mass for MS calibration.
Molecular Formula

CAS Number 954226-23-4Specific to the methyl ester; Free acid is 5814-94-8.
Physical State Solid / PowderTypically off-white to pale yellow.
Solubility DMSO, MeOH, DCMLimited solubility in water without acidification.
pKa (Predicted)

Indole NH is effectively non-basic (

).

Synthetic Methodology

The synthesis of methyl 3-amino-3-(indol-3-yl)propanoate generally proceeds via a two-stage protocol: the Rodionov reaction to form the


-amino acid backbone, followed by acid-catalyzed esterification .
Experimental Protocol
Stage 1: Modified Rodionov Condensation

This step constructs the C-C bond and introduces the amine functionality in a single pot.

  • Reagents: Indole-3-carboxaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve indole-3-carboxaldehyde and malonic acid in ethanol.

    • Add ammonium acetate.[1][2][3]

    • Reflux the mixture for 4–6 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

    • Workup: Cool to room temperature. The product, 3-amino-3-(indol-3-yl)propanoic acid, often precipitates. Filter and wash with cold ethanol.

Stage 2: Methyl Esterification

Conversion of the carboxylic acid to the methyl ester.

  • Reagents: 3-Amino-3-(indol-3-yl)propanoic acid (from Stage 1), Thionyl chloride (

    
    , 1.5 eq), Methanol (excess).
    
  • Procedure:

    • Cool anhydrous methanol to

      
       in an ice bath.
      
    • Dropwise add thionyl chloride (highly exothermic; generates

      
       in situ).
      
    • Add the

      
      -amino acid solid to the solution.
      
    • Reflux for 2–3 hours or stir at RT for 12 hours.

    • Workup: Evaporate solvent in vacuo. The residue is the hydrochloride salt. Neutralize with saturated

      
       and extract with Dichloromethane (DCM) to obtain the free base, or recrystallize as the HCl salt.
      
Reaction Pathway Diagram

SynthesisPathway Aldehyde Indole-3-carboxaldehyde (Precursor) Intermediate Rodionov Reaction (NH4OAc, Malonic Acid) Aldehyde->Intermediate Condensation FreeAcid 3-Amino-3-(indol-3-yl) propanoic acid Intermediate->FreeAcid Decarboxylation Esterification Esterification (SOCl2 / MeOH) FreeAcid->Esterification Activation FinalProduct Methyl 3-amino-3- (indol-3-yl)propanoate (MW: 218.25) Esterification->FinalProduct Metholysis

Figure 1: Synthetic pathway converting Indole-3-carboxaldehyde to the target methyl ester via Rodionov condensation.

Analytical Characterization

Validation of molecular weight and structure is performed using ESI-MS and NMR spectroscopy.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (

    
    ).
    
  • Expected Signal:

    • 
       (Base peak).
      
    • 
      .
      
    • Fragmentation often shows loss of

      
       (
      
      
      
      ) or loss of the methoxy group.
Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
8.0 - 8.2 Broad Singlet1HIndole NH
7.0 - 7.7 Multiplet4HIndole Aromatic Ring
6.9 - 7.1 Singlet/Doublet1HIndole C2-H
4.7 - 4.9 Triplet/Multiplet1H

-CH (Chiral center)
3.65 Singlet3H

(Methyl Ester)
2.7 - 2.9 Multiplet2H

-CH2 (Methylene)
1.8 - 2.0 Broad2H

(Amine)

Pharmaceutical Applications

This molecule is a "privileged structure" in drug discovery due to the combination of the indole ring (serotonin mimetic) and the


-amino acid backbone.
  • 
    -Peptide Synthesis:  Used to create foldamers—peptides that adopt stable secondary structures (helices, sheets) resistant to proteolytic degradation.
    
  • Alkaloid Precursors: Serves as a synthetic entry point for

    
    -carboline alkaloids via Pictet-Spengler cyclization.
    
  • Enzymatic Stability: Incorporation of

    
    -amino acids into peptide drugs increases half-life by preventing recognition by standard proteases.
    

References

  • Sigma-Aldrich. Methyl 3-(1H-indol-3-yl)propanoate Product Information. (Note: Structural analog reference for physicochemical baseline).

  • Bascop, S. I., et al. (2003).[4] "Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives." Arkivoc, (v), 46-61.[4]

  • Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Classic protocol for Rodionov reaction).
  • PubChem. Compound Summary: Methyl 3-amino-3-(1H-indol-3-yl)propanoate (CAS 954226-23-4).

Sources

beta-3-homotryptophan methyl ester analogs literature

Advanced Technical Guide: -Homotryptophan Methyl Ester Analogs

Part 1: Strategic Overview & Molecular Architecture

The Paradigm of -Amino Acids in Drug Design

In the landscape of peptidomimetics,




  • Proteolytic Resistance: The altered backbone geometry renders peptides containing

    
    -hTrp largely unrecognizable to endogenous proteases/peptidases, significantly extending plasma half-life.
    
  • Foldamer Propensity:

    
    -peptides form stable, predictable secondary structures (e.g., 14-helices) at much shorter chain lengths than 
    
    
    -peptides.

The methyl ester functionality is not merely a protecting group; it serves as a lipophilic "warhead" for cellular permeability, acting as a prodrug moiety that is hydrolyzed intracellularly to the free acid, or as a stable intermediate for fragment-based drug discovery (FBDD).

Nomenclature and Structural Logic

Strict adherence to Seebach nomenclature is required to avoid ambiguity:

  • 
    -homotryptophan:  The side chain (indole-3-methyl) is attached to the 
    
    
    -carbon (C3).
  • 
    -homotryptophan:  The side chain is attached to the 
    
    
    -carbon (C2).
  • Methyl Ester: The C-terminus is methoxy-capped (

    
    ).
    

Part 2: Synthetic Methodologies

The synthesis of

Method A: Arndt-Eistert Homologation (The Gold Standard)

This pathway remains the most reliable for generating


Mechanism:

  • Activation:

    
    -protected Tryptophan is converted to a mixed anhydride.
    
  • Diazotization: Reaction with diazomethane (or TMS-diazomethane) yields the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement expels ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , generating a reactive ketene intermediate.
    
  • Nucleophilic Trapping: Methanol attacks the ketene to form the methyl ester directly, preserving stereochemistry.

Method B: Iron-Catalyzed C-H Amination (The Green Route)

A recent breakthrough (2024) allows for the direct installation of the amine onto 3-indolepropionic acid derivatives. This bypasses the need for diazomethane.

  • Catalyst: Iron(II) phthalocyanine or similar complexes.

  • Nitrene Source: Hydroxylamine derivatives.

  • Advantage: High atom economy and enantioselectivity (>99% ee).

Comparative Analysis of Synthetic Routes
FeatureArndt-Eistert HomologationFe-Catalyzed C-H Amination
Starting Material

-Tryptophan (Commercial)
3-Indolepropionic Acid
Key Intermediate

-Diazoketone
Iron-Nitrenoid species
Stereocontrol Retention (from

-AA)
Induced (Chiral Ligand)
Scalability Moderate (Diazomethane safety)High (Flow chemistry compatible)
Yield (Methyl Ester) 70-85%85-95%
Visualization: Arndt-Eistert Mechanism

The following diagram details the critical electron flow in the Wolff Rearrangement, the defining step of this synthesis.

ArndtEistertcluster_0Critical Homologation StepStartN-Boc-Trp (alpha)MixedAnhMixed AnhydrideStart->MixedAnhiBuOCOCl, NMMDiazoalpha-Diazoketone(R-CO-CHN2)MixedAnh->DiazoCH2N2, -15°CKeteneKetene Intermediate(R-CH=C=O)Diazo->KeteneAg+ / Wolff Rearrangement(-N2)Productbeta-3-hTrp Methyl EsterKetene->ProductMeOH (Nucleophile)

Caption: Mechanistic flow of the Arndt-Eistert homologation converting


Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Boc- -hTrp-OMe via Modified Arndt-Eistert

Objective: Synthesis of Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoate. Safety Warning: Diazomethane is explosive and toxic.[1] Use a dedicated blast shield and smooth-glassware (no ground joints) for diazomethane generation, or substitute with TMS-diazomethane.

Reagents:
  • Boc-L-Tryptophan (10.0 mmol)

  • Isobutyl chloroformate (11.0 mmol)

  • 
    -Methylmorpholine (NMM) (11.0 mmol)
    
  • Diazomethane (etherial solution) or TMS-Diazomethane (2.0 M in hexanes)

  • Silver benzoate (

    
    ) (0.1 eq)
    
  • Anhydrous Methanol (MeOH)

  • Anhydrous THF[2]

Step-by-Step Methodology:
  • Mixed Anhydride Formation:

    • Dissolve Boc-L-Trp (3.04 g, 10 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to -15°C (ice/salt bath).[2]

    • Add NMM (1.21 mL, 11 mmol) followed dropwise by isobutyl chloroformate (1.43 mL, 11 mmol).

    • Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 min.

  • Diazoketone Generation:

    • Filter the mixture quickly under Argon to remove salts (optional but cleaner).

    • Add the filtrate dropwise to a cold (0°C) solution of diazomethane (approx. 15 mmol) in ether. Caution: Do not use ground glass joints.

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Validation: TLC should show a new, less polar spot (diazoketone). Quench excess diazomethane with a few drops of acetic acid until bubbling ceases. Evaporate solvent to yield crude yellow diazoketone.

  • Wolff Rearrangement & Esterification:

    • Dissolve the crude diazoketone in anhydrous MeOH (50 mL).

    • Protect from light. Add Silver Benzoate (230 mg, 1 mmol) dissolved in triethylamine (1 mL).

    • Observation: Evolution of nitrogen gas (

      
      ) indicates the reaction is proceeding.
      
    • Stir at RT for 4 hours until gas evolution stops.

    • Filter through a Celite pad to remove silver residues.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc 3:1).

    • Yield: Expect 75-85% as a white foam/solid.

    • Characterization:

      
      H NMR should show the characteristic methyl ester singlet at 
      
      
      ppm and the
      
      
      -CH multiplet.

Part 4: Biological Applications & Signaling

The incorporation of

Somatostatin Receptor Agonism

Analogs of Somatostatin (SRIF) containing



Antimicrobial Peptides (AMPs)

Cationic amphipathic


Visualization: Bioactivity Pathway

The following diagram illustrates how

BioactivityPeptideNative Alpha-PeptideBetaAnalogBeta-3-hTrp AnalogPeptide->BetaAnalogChemical ModificationProteaseProteolytic EnzymesPeptide->ProteaseHigh AffinityBetaAnalog->ProteaseSteric HinderanceReceptorGPCR Target(e.g., sst4)BetaAnalog->ReceptorEnhanced Half-Life& ConformationDegradationRapid DegradationProtease->DegradationSignalSustained SignalingReceptor->Signal

Caption: Impact of

Part 5: References

  • Zhou, B., et al. (2024).

    
    -Tryptophans by Iron-Catalyzed Enantioselective Amination of 3-Indolepropionic Acids.[3] Organic Letters. Link
    
  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
    
  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
    
  • Guichard, G., et al. (2021). Foldamers: Structure, Properties, and Applications. Chemical Reviews. Link

Technical Guide: Solubility Profile of Methyl 3-amino-3-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for methyl 3-amino-3-(1H-indol-3-yl)propanoate .

This compound is a


-amino acid ester , specifically a derivative where the amino group and the indole side chain are both attached to the 

-carbon (relative to the ester carbonyl). It is structurally distinct from Tryptophan methyl ester (

-amino) and requires specific handling due to the lability of the indole ring and the basicity of the

-amine.

Part 1: Executive Summary & Physicochemical Profile

Compound Identity:

  • Systematic Name: Methyl 3-amino-3-(1H-indol-3-yl)propanoate

  • Chemical Class:

    
    -Amino Acid Ester / Indole Alkaloid Intermediate
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 218.25 g/mol

  • Key Functional Groups:

    • Indole Ring: Lipophilic, electron-rich, oxidation-sensitive (H-bond donor via NH).

    • Primary Amine (

      
      -position):  Basic (
      
      
      
      ), H-bond donor/acceptor.
    • Methyl Ester: Lipophilic, H-bond acceptor, susceptible to hydrolysis.

Solubility Overview: The solubility of this compound is pH-dependent .[2] It exists in two distinct forms with opposing solubility profiles: the Free Base (neutral organic soluble) and the Salt Form (water/polar soluble).

Solvent ClassFree Base SolubilitySalt Form (HCl/TFA) SolubilityPrimary Utility
Polar Aprotic (DMSO, DMF)High (>100 mg/mL)High (>50 mg/mL)Stock solutions, Bioassays
Polar Protic (MeOH, EtOH)High High Reactions, Crystallization
Chlorinated (DCM, CHCl

)
High Low / Insoluble Extraction, Chromatography
Esters (EtOAc)Moderate/High Insoluble Workup, Washing salts
Ethers (THF, Et

O)
Moderate Insoluble Precipitation antisolvent
Hydrocarbons (Hexane)Insoluble Insoluble Impurity removal (washing)
Water Insoluble (<1 mg/mL)Soluble (>50 mg/mL)Aqueous workup phase

Part 2: Detailed Solubility Landscape

Organic Solvents (Reaction & Purification)
  • Dichloromethane (DCM) & Chloroform:

    • Mechanism: The free base is highly soluble due to favorable dipole-dipole interactions and the lipophilicity of the indole/ester groups.

    • Application: DCM is the solvent of choice for extraction from basic aqueous layers. It is also the standard solvent for loading flash chromatography columns.

    • Caution: Indoles can polymerize in acidic chloroform (due to phosgene or HCl traces). Always use neutralized or amylene-stabilized chloroform.

  • Alcohols (Methanol, Ethanol):

    • Mechanism: Both the free base and salt forms are soluble. The amine and indole NH groups engage in hydrogen bonding with the solvent.

    • Application: Methanol is ideal for hydrogenation reactions or salt formation (e.g., adding HCl in MeOH).

    • Risk: In the presence of strong base or acid, transesterification (methyl

      
       ethyl ester) can occur if Ethanol is used.
      
  • Ethyl Acetate (EtOAc):

    • Mechanism: Good solubility for the free base, but significantly lower than DCM.

    • Application: Used in Liquid-Liquid Extraction (LLE) . A key property is that the hydrochloride salt is insoluble in EtOAc, allowing for purification by precipitation (adding HCl gas to an EtOAc solution of the free base precipitates the pure salt).

Aqueous Systems & pH Dependency[2]
  • Acidic pH (pH < 4): The amine protonates (

    
    ), rendering the molecule highly water-soluble.
    
  • Basic pH (pH > 10): The amine deprotonates, rendering the molecule water-insoluble and organic-soluble.

  • Neutral pH: The free base is poorly soluble in water and may form a gum or oil ("oiling out").

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (for Bioassays)

Objective: Create a stable 100 mM stock solution. Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Weighing: Accurately weigh 21.8 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the sample is a salt (HCl), it may require mild warming (37°C) or sonication.

  • Storage: Aliquot into amber vials (indole is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Acid-Base Extraction (Purification)

Objective: Purify the compound from non-basic impurities without chromatography.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Chemistry: The target amine protonates and moves into the aqueous phase. Neutral impurities (unreacted indole, ester byproducts) remain in the EtOAc.

  • Separation: Discard the organic (EtOAc) layer.

  • Basification: Cool the aqueous acidic layer to 0°C. Slowly add saturated

    
      or 1M NaOH  until pH 
    
    
    
    10-11.
    • Observation: The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol C: Salt Formation (Crystallization)

Objective: Convert the oily free base into a stable, crystalline solid.

  • Dissolve the free base in a minimum volume of dry Diethyl Ether or EtOAc .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (Hydrochloride salt) should form immediately.

  • Filter the solid and wash with cold Hexane/Ether.

Part 4: Visualization of Workflows

Figure 1: Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application and the form of the compound.

SolubilityTree Start Select Solvent for Methyl 3-amino-3-(1H-indol-3-yl)propanoate FormCheck Current Form? Start->FormCheck FreeBase Free Base (Lipophilic Amine) FormCheck->FreeBase Salt Salt Form (HCl / TFA) FormCheck->Salt App_FB Application? FreeBase->App_FB App_Salt Application? Salt->App_Salt Extract Extraction / Workup App_FB->Extract Purification Chrom Flash Chromatography App_FB->Chrom Purification Bio Bioassay Stock App_FB->Bio Testing App_Salt->Bio Rxn Chemical Reaction App_Salt->Rxn Organic AqRxn Aqueous Reaction App_Salt->AqRxn Aqueous Solv_DCM Use: DCM or CHCl3 (High Solubility) Extract->Solv_DCM Chrom->Solv_DCM Load w/ DCM Solv_EtOAc Use: Ethyl Acetate (Moderate Solubility) Chrom->Solv_EtOAc Elute w/ Hex:EtOAc Solv_DMSO Use: DMSO or DMF (Universal Solubility) Bio->Solv_DMSO Bio->Solv_DMSO Solv_MeOH Use: Methanol (High Solubility) Rxn->Solv_MeOH Solv_Water Use: Water or Buffer (High Solubility) AqRxn->Solv_Water

Caption: Decision matrix for solvent selection based on chemical form (Free Base vs. Salt) and experimental intent.

Figure 2: Acid-Base Purification Workflow

A visual guide to the purification protocol described in Part 3.

Extraction Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash w/ 1M HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (EtOAc) Contains: Neutral Impurities PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Acidic) Contains: Target-H+ PhaseSep->AqPhase Keep Basify Basify to pH 10 (NaOH / NaHCO3) AqPhase->Basify ExtractDCM Extract w/ DCM Basify->ExtractDCM FinalOrg DCM Phase Contains: Pure Free Base ExtractDCM->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry

Caption: Step-by-step logic for the Acid-Base extraction purification method.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]

    • Context: Establishes the foundational solubility and handling properties of -amino acid deriv
  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2928. [Link]

    • Context: Provides standard workup procedures (acid/base extraction) for -amino esters.
  • Context: Verifies the existence and solid-state properties of the parent acid, supporting the solubility predictions for the ester.
  • PubChem. (2024).[3] "Methyl 3-(1H-indol-3-yl)propanoate (Des-amino analog) Physicochemical Data." [Link]

    • Context: Used to infer the lipophilicity contribution of the indole-ester scaffold.

Sources

indole-derived beta-amino esters for peptidomimetics

Indole-Derived -Amino Esters: Asymmetric Synthesis & Peptidomimetic Applications

Executive Summary

This technical guide details the design, asymmetric synthesis, and application of indole-derived




Strategic Utility in Medicinal Chemistry

The integration of indole-derived

bioavailabilityconformational entropy
Conformational Control

Unlike flexible



  • 
    -Stacking:  The electron-rich indole ring facilitates intramolecular 
    
    
    -
    
    
    interactions, stabilizing
    
    
    -hairpin or helical secondary structures (foldamers).
  • Torsional Restriction: The bulky C3-indole substituent restricts rotation around the

    
     bond, locking the backbone into specific rotamers favorable for binding hydrophobic pockets (e.g., MDM2/p53 interface).
    
Metabolic Stability

Synthetic Architectures

We present two primary routes for accessing these scaffolds. Route A is prioritized for high enantioselectivity and structural diversity at the indole C3 position.

Route A: Chiral Phosphoric Acid (CPA) Catalyzed Friedel-Crafts Alkylation

This is the most robust method for generating chiral



Mechanism: The chiral phosphoric acid acts as a bifunctional catalyst, activating the imine/acrylate electrophile via hydrogen bonding while simultaneously directing the nucleophilic attack of the indole.

Route B: Asymmetric Hydrogenation

Catalytic hydrogenation of


Experimental Protocol: Enantioselective Friedel-Crafts Alkylation

Objective: Synthesis of methyl 3-(1H-indol-3-yl)-3-(protected-amino)propanoate via CPA catalysis. Standard:


Materials & Reagents[1][2][3]
  • Substrate: Indole (1.0 equiv)[1]

  • Electrophile: Methyl 3-acetamidoacrylate (or

    
    -Boc imine surrogate) (1.2 equiv)
    
  • Catalyst: (R)-TRIP or (R)-BINOL-phosphoric acid (5 mol%)

  • Solvent: Toluene or Dichloromethane (anhydrous)

  • Purification: Silica gel chromatography (Hexanes/EtOAc)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve 5 mol% of the chiral phosphoric acid catalyst in anhydrous toluene (

    
     M concentration relative to substrate).
    
  • Electrophile Addition: Add the electrophile (Methyl 3-acetamidoacrylate) to the solution. Stir at room temperature for 10 minutes to allow the formation of the catalyst-substrate H-bonded complex.

  • Nucleophilic Attack: Cool the reaction mixture to

    
     (or optimized temperature). Add Indole (1.0 equiv) in one portion.
    
    • Critical Control Point: Monitor the reaction via TLC or LC-MS. The reaction typically completes within 4–12 hours. The appearance of the product spot should coincide with the disappearance of the indole.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient 10%

      
       40% EtOAc in Hexanes.
      
Data Validation
  • HPLC: Chiral stationary phase (e.g., Chiralcel OD-H), Isopropanol/Hexane eluent. Compare retention times with racemate.

  • NMR:

    
     NMR should show the characteristic 
    
    
    -proton doublet-of-doublets at
    
    
    4.5–5.0 ppm.

Reaction Mechanism Visualization

The following diagram illustrates the bifunctional activation mode of the Chiral Phosphoric Acid (CPA) catalyst, showing the dual hydrogen-bonding network that enforces stereocontrol.

CPA_MechanismCatalystChiral Phosphoric Acid(R)-TRIPComplexActivatedH-Bond ComplexCatalyst->ComplexH-Bond DonorElectrophileAcrylate/Imine(Electrophile)Electrophile->ComplexCoordinationTSStereoselectiveTransition StateComplex->TSSi-face Attack blockedIndoleIndole(Nucleophile)Indole->TSRe-face AttackTS->CatalystRegenerationProductChiral u03b2-Indolylu03b2-Amino EsterTS->ProductC-C Bond Formation

Caption: Bifunctional activation mechanism where the CPA catalyst activates the electrophile and directs the indole nucleophile.

Peptidomimetic Applications

Structural Mimicry

Indole-derived



  • Design Strategy: Replace the central dipeptide of a turn (often Pro-Gly) with a single

    
    -amino acid residue. The indole ring mimics the side chain of Trp or Phe, critical for receptor anchoring.
    
Antimicrobial Peptidomimetics

Amphiphilic oligomers containing cationic


  • Mechanism: The indole group inserts into the lipid bilayer interface (Trp-snorkeling), while the cationic backbone interacts with phosphate headgroups.

Comparative Data: Stability & Potency
Parameter

-Peptide (Native)
Indole

-Peptidomimetic
Improvement Factor
Proteolytic Stability (

in serum)
< 30 min> 24 hours> 50x
Secondary Structure Flexible / Random CoilStable Helix / TurnHigh
Membrane Affinity (

)
Moderate (

)
High (

)
10-100x

Library Synthesis Workflow

For drug discovery campaigns, a split-and-pool or parallel synthesis approach is recommended to generate diversity around the indole core.

Library_WorkflowStartCore Scaffold(Boc-Beta-Indolyl-OH)CouplingCoupling Reaction(HATU/DIPEA)Start->CouplingDiversity1N-TerminusCapping(Acyl Chlorides)Diversity1->CouplingParallel Rxn ADiversity2C-TerminusAmidation(Diverse Amines)Diversity2->CouplingParallel Rxn BDeprotectionTFA DeprotectionCoupling->DeprotectionLibraryFinal PeptidomimeticLibraryDeprotection->Library

Caption: Parallel synthesis workflow for generating diverse peptidomimetic libraries from the core scaffold.

References

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral

    
    -Amino Esters. 
    ACS Omega, 2019.
    [Link]
    
  • Catalytic Enantioselective and Site-Specific Friedel–Crafts Alkylation of 4-Aminoindoles. Organic Chemistry Frontiers, 2015. [Link]

  • 
    -Amino Acids: Versatile Peptidomimetics. 
    Current Medicinal Chemistry, 2002.
    [Link]
    
  • Asymmetric Friedel-Crafts Alkyl

    
    -Substituted 
    
    
    -Nitroacrylates.
    Journal of Organic Chemistry, 2014.[1] [Link]
  • Design, Synthesis, and Anticancer Activity of Palbociclib Derivatives. Frontiers in Pharmacology, 2022. [Link]

therapeutic potential of 3-substituted beta-amino indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of 3-Substituted β-Amino Indole Derivatives

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility make it a "privileged" structure for drug design. This guide focuses specifically on 3-substituted β-amino indole derivatives, a class of compounds demonstrating remarkable therapeutic breadth. The electron-rich nature of the C3 position on the indole ring makes it a prime nucleophilic site for electrophilic substitution, providing a strategic handle for synthetic diversification and biological targeting.[2][4] We will explore the synthetic rationale, mechanisms of action, and preclinical evidence supporting the potential of these derivatives in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of current knowledge and practical insights into this promising chemical space.

The Strategic Importance of the Indole C3 Position

The indole ring is an aromatic heterocyclic system where the fusion of a benzene and a pyrrole ring results in a delocalized 10-π electron system.[2] Quantum mechanical calculations and experimental evidence confirm that the C3 position bears the highest electron density, making it the most reactive site for electrophilic attack. This inherent reactivity is the foundation of many synthetic strategies aimed at creating libraries of 3-substituted indoles. By strategically introducing β-amino functionalities at this position, chemists can generate molecules with diverse pharmacodynamic and pharmacokinetic properties, capable of engaging with a wide array of biological targets.

General Synthetic Paradigm

The synthesis of 3-substituted β-amino indole derivatives often leverages multicomponent reactions (MCRs) or cascade reactions, which offer efficiency and atom economy. A prominent strategy is the copper-catalyzed three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne, which elegantly assembles the core structure in a single step.[1] Another powerful approach involves the Knoevenagel condensation of an indole with an aldehyde, followed by a Michael addition of an amine, often facilitated by various catalysts to enhance yield and selectivity.[5][6]

Below is a generalized workflow for the discovery and initial validation of novel 3-substituted β-amino indole derivatives.

G cluster_0 Synthesis & Library Generation cluster_1 High-Throughput Screening cluster_2 Hit-to-Lead Validation S1 Selection of Core Reagents (Indoles, Aldehydes, Amines) S2 Reaction Optimization (Catalyst, Solvent, Temp.) S1->S2 S3 Multicomponent Synthesis (e.g., Mannich/Michael Reaction) S2->S3 S4 Purification & Characterization (Chromatography, NMR, MS) S3->S4 H1 Primary Cellular Assays (e.g., Cytotoxicity, Antimicrobial Growth) S4->H1 Compound Library H2 Hit Identification (Compounds showing >50% activity) H1->H2 V1 Dose-Response Analysis (IC50 / MIC Determination) H2->V1 Validated Hits V2 Secondary Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis) V1->V2 V3 Lead Candidate Selection V2->V3

Caption: Generalized workflow from synthesis to lead candidate identification.

Therapeutic Application I: Oncology

Indole derivatives have long been recognized for their anticancer properties, preventing the proliferation and invasion of numerous cancer cell types.[7] The 3-substituted β-amino indole scaffold is particularly effective, with derivatives showing activity through multiple mechanisms, including the inhibition of critical cell signaling kinases and the induction of programmed cell death (apoptosis).[8][9][10]

Mechanism of Action: Dual EGFR/SRC Kinase Inhibition

The epidermal growth factor receptor (EGFR) and the steroid receptor coactivator (Src) are tyrosine kinases that, when overactive, contribute to aggressive tumor phenotypes and resistance to therapy.[8] Certain indole derivatives have been identified as potent dual inhibitors of both EGFR and Src. By binding to the ATP-binding pocket of these kinases, they block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[8][11]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates SRC SRC Kinase EGFR->SRC Activates RAS RAS/MAPK Pathway EGFR->RAS STAT3 STAT3 Pathway SRC->STAT3 Inhibitor 3-Substituted β-Amino Indole Derivative Inhibitor->EGFR Inhibits Inhibitor->SRC Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Promotes Proliferation Cell Proliferation & Survival RAS->Proliferation STAT3->Proliferation G Stressors Mitochondrial Dysfunction Neurotoxins (e.g., MPP+) ROS Reactive Oxygen Species (ROS) Stressors->ROS Inflammation Microglial Activation (Pro-inflammatory Cytokines) Stressors->Inflammation Aggregation Protein Misfolding & Aggregation Stressors->Aggregation Damage Oxidative Damage Neuronal Apoptosis ROS->Damage Inflammation->Damage Aggregation->Damage Indole 3-Substituted β-Amino Indole Derivative Indole->ROS Scavenges Indole->Inflammation Inhibits Indole->Aggregation Inhibits Neuroprotection Neuroprotection & Survival Indole->Neuroprotection Promotes

Caption: Multi-target neuroprotective mechanisms of indole derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (MPP⁺ Model)

This protocol assesses the ability of a compound to protect neuronal cells from a toxin that mimics aspects of Parkinson's disease pathology.

Principle: The neurotoxin MPP⁺ selectively enters dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. A test compound's neuroprotective effect is measured by its ability to increase cell viability in the presence of MPP⁺.

Methodology:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium. For differentiation, cells can be pre-treated with retinoic acid for several days to acquire a more neuron-like phenotype.

  • Seeding: Seed the differentiated or undifferentiated cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the 3-substituted β-amino indole derivative for 1-2 hours. Include a vehicle control.

  • Toxin Induction: Add MPP⁺ to all wells (except for the untreated control wells) to a final concentration known to induce significant cell death (e.g., 1-2 mM).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).

    • For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours.

    • Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data by setting the untreated control to 100% viability and the MPP⁺-only control as the baseline for toxicity. Calculate the percentage of neuroprotection afforded by the test compound at each concentration.

Conclusion and Future Outlook

3-substituted β-amino indole derivatives represent a versatile and highly promising scaffold for modern drug discovery. Their synthetic tractability allows for the creation of vast and diverse chemical libraries, while their inherent biological activity has been demonstrated across multiple critical therapeutic areas. The evidence strongly supports their continued development as anticancer agents that can overcome resistance, novel antimicrobials to combat superbugs, and multi-target neuroprotective agents for complex diseases. Future research should focus on optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, exploring novel substitutions to enhance target specificity, and advancing lead candidates into in vivo models to fully validate their therapeutic potential.

References

  • Horcajadova, E., & Sturbikova, E. (2000). Indole derivatives as neuroprotectants. General Physiology and Biophysics, 19(2), 115-127. [Link]

  • Gevorgyan, V., & Tsuboya, N. (2006). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters, 8(25), 5773-5776. [Link]

  • Radwan, M. A. A., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 15(11), 3832-3841. [Link]

  • Yurttaş, L., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 13(3), 324-331. [Link]

  • Wang, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 9(4), e00085-24. [Link]

  • Smith, J. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

  • Demir, B., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Letters in Drug Design & Discovery, 19(6), 568-581. [Link]

  • Rzepka, Z., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Pharmaceutics, 14(11), 2372. [Link]

  • Lin, K. P., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2690. [Link]

  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives.
  • Masson, G., et al. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 14, 1220-1255. [Link]

  • Sharma, G., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14, 11989-12035. [Link]

  • Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance, 15(4), 2815-22. [Link]

  • Rzepka, Z., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]

  • Wang, Y., et al. (2024). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 29(4), 868. [Link]

  • Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. ResearchGate. [Link]

  • Shome, A., et al. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 31(38), 6251-6271. [Link]

  • Shestakov, A. S., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. [Link]

  • Karakas, D., & Sakagami, H. (2020). Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1541-1550. [Link]

  • Remida, S., & Abrigach, F. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2111. [Link]

  • Kucuk, M., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 13(3), 273. [Link]

  • Andreani, A., et al. (2008). Antitumor Activity of Bis-indole Derivatives. Journal of Medicinal Chemistry, 51(15), 4563-4570. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Sharma, G., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-amino-3-(1H-indol-3-yl)propanoate from Indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 3-amino-3-(1H-indol-3-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The core of this methodology is a highly efficient, one-pot, three-component Mannich-type reaction, which offers significant advantages in terms of atom economy and operational simplicity. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing not only step-by-step procedures but also the underlying scientific rationale for the experimental design.

Introduction

Indole-containing compounds are a cornerstone of many natural products and pharmaceuticals, exhibiting a wide range of biological activities. The β-amino acid moiety is another privileged scaffold in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to parent molecules. The fusion of these two pharmacophores in the form of methyl 3-amino-3-(1H-indol-3-yl)propanoate results in a chiral building block with significant potential for the synthesis of novel therapeutic agents.

Traditional multi-step syntheses of such complex molecules can be time-consuming and inefficient. This guide focuses on a modern, convergent approach: a multicomponent reaction (MCR) that allows for the construction of the target molecule from simple, readily available starting materials in a single synthetic operation. Specifically, we will detail a Lewis acid-catalyzed condensation of indole, an amine source, and a methyl glyoxylate equivalent.

Scientific Rationale and Mechanistic Overview

The selected synthetic strategy is a variation of the classical Mannich reaction. In this context, the reaction proceeds through the formation of an electrophilic imine intermediate from the condensation of an amine and an aldehyde (or its surrogate). Indole, being an electron-rich heterocycle, then acts as a potent nucleophile, attacking the imine at its C3 position to form the desired carbon-carbon bond.

The key to the success of this reaction lies in the careful selection of the catalyst and reaction conditions to favor the desired reaction pathway and minimize side reactions, such as the self-condensation of the aldehyde or the N-alkylation of indole. Lewis acids are particularly effective in this transformation as they can activate the carbonyl group of the glyoxylate, facilitating the formation of the reactive iminium ion.

Experimental Design and Protocols

This section outlines a detailed protocol for the synthesis of methyl 3-amino-3-(1H-indol-3-yl)propanoate. The procedure is designed to be robust and scalable, with considerations for safety and efficiency.

Materials and Reagents
ReagentFormulaMWPuritySupplier
IndoleC₈H₇N117.15≥99%Sigma-Aldrich
Methyl Glyoxylate (50% in Toluene)C₃H₄O₃88.06Sigma-Aldrich
Benzyl CarbamateC₈H₉NO₂151.16≥98%Sigma-Aldrich
Scandium(III) TriflateSc(CF₃SO₃)₃492.16≥99%Strem Chemicals
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93≥99.8%Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesN/AN/AACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37Fisher Scientific
Protocol 1: Three-Component Synthesis of Methyl 3-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate

This protocol describes the initial three-component reaction to form the N-protected amino ester.

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indole (1.17 g, 10 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the indole.

  • To the stirred solution, add benzyl carbamate (1.51 g, 10 mmol, 1.0 equiv).

  • Follow with the addition of scandium(III) triflate (246 mg, 0.5 mmol, 5 mol%).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl glyoxylate (50% solution in toluene, 2.11 mL, 12 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford the title compound as a white to pale yellow solid.

Protocol 2: Deprotection to Yield Methyl 3-amino-3-(1H-indol-3-yl)propanoate

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield the final product.

Step-by-Step Procedure:

  • Dissolve the product from Protocol 1 (e.g., 3.38 g, 9.5 mmol) in methanol (50 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on activated carbon (Pd/C) (340 mg, 10 wt%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenation apparatus) with vigorous stirring.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield methyl 3-amino-3-(1H-indol-3-yl)propanoate. The product can be further purified by recrystallization if necessary.

Data Presentation

StepProductExpected YieldKey Characterization Data (¹H NMR, CDCl₃)
Protocol 1 Methyl 3-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate75-85%δ 8.10 (br s, 1H, NH-indole), 7.65 (d, 1H), 7.40-7.25 (m, 7H), 7.20-7.05 (m, 2H), 5.80 (br d, 1H, NH-Cbz), 5.60 (t, 1H), 5.10 (s, 2H), 3.65 (s, 3H), 3.10 (m, 2H).
Protocol 2 Methyl 3-amino-3-(1H-indol-3-yl)propanoate90-98%δ 8.15 (br s, 1H, NH-indole), 7.70 (d, 1H), 7.40 (d, 1H), 7.25-7.10 (m, 2H), 4.60 (t, 1H), 3.70 (s, 3H), 2.95 (d, 2H), 1.80 (br s, 2H, NH₂).

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Three-Component Reaction cluster_intermediate Intermediate cluster_reaction2 Deprotection cluster_final Final Product Indole Indole Reaction1 Sc(OTf)₃, DCM 0 °C to RT, 12-16h Indole->Reaction1 Amine Benzyl Carbamate Amine->Reaction1 Glyoxylate Methyl Glyoxylate Glyoxylate->Reaction1 ProtectedProduct Methyl 3-(benzyloxycarbonylamino)- 3-(1H-indol-3-yl)propanoate Reaction1->ProtectedProduct Formation of Cbz-protected amino ester Reaction2 H₂, 10% Pd/C MeOH, RT, 4-6h ProtectedProduct->Reaction2 Hydrogenolysis FinalProduct Methyl 3-amino-3-(1H-indol-3-yl)propanoate Reaction2->FinalProduct Isolation of final product

Caption: Synthetic workflow for methyl 3-amino-3-(1H-indol-3-yl)propanoate.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as water can inhibit the Lewis acid catalyst and hydrolyze the iminium intermediate. The quality of the methyl glyoxylate solution is also critical.

  • Incomplete Deprotection in Step 2: The palladium on carbon catalyst can vary in activity. If the reaction stalls, adding a fresh portion of the catalyst may be necessary. Ensure efficient hydrogen delivery and vigorous stirring.

  • Safety: Indole and its derivatives can be irritants. Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a well-ventilated fume hood. Hydrogen gas is flammable and should be handled with appropriate safety precautions.

Conclusion

The three-component Mannich-type reaction described herein provides an efficient and direct route to methyl 3-amino-3-(1H-indol-3-yl)propanoate. This method is characterized by its operational simplicity, high atom economy, and the use of readily available starting materials. The resulting β-amino ester is a versatile building block for the synthesis of more complex, biologically active molecules, making this protocol a valuable tool for researchers in drug discovery and development.

References

  • Multicomponent Reactions of Indole, Ethyl Glyoxylate and Anilines: From Friedel–Crafts to Aza‐Diels–Alder Reactions Catalysed by Scandium Triflate. Desimoni, G., Faita, G., Guala, M., & Mella, M. (2009). European Journal of Organic Chemistry, 2009(13), 2095-2103. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Al-Ostoot, F. H., Al-Ameri, A. M., Al-Ghorbani, M., & Al-Majidi, S. M. (2025). RSC Advances, 15(20), 12255-12290. [Link]

  • The Mannich Reaction: A Review. Tramontini, M., & Angiolini, L. (1990). Tetrahedron, 46(6), 1791-1837. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Singh, P., & Kumar, A. (2015). Hilaris, 4(3), 1-8. [Link]

  • Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Al-Ostoot, F. H., Al-Ameri, A. M., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Journal of King Saud University - Science, 34(7), 102228. [Link]

Application Notes and Protocols for the Synthesis of β-Amino Indole Esters via a Modified Rodionov-Type Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of β-amino indole esters, a scaffold of significant interest in medicinal chemistry. As a direct one-pot Rodionov condensation using indole-3-aldehydes is not extensively documented, we present a robust, two-stage protocol that follows the spirit of the Rodionov synthesis. This method involves an initial Knoevenagel condensation to form an α,β-unsaturated indole intermediate, followed by an aza-Michael addition. This guide offers in-depth procedural details, mechanistic insights, and expert commentary to ensure successful synthesis and purification.

Introduction: The Significance of β-Amino Indole Esters

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs. Functionalization at the C-3 position is a common strategy to generate diverse molecular architectures with a wide range of biological activities. Specifically, β-amino acid derivatives, including β-amino indole esters, are crucial building blocks for peptidomimetics, β-lactams, and other pharmacologically active compounds. Their synthesis is a key step in the development of new therapeutic agents.

While the classical Rodionov reaction provides a direct route to β-amino acids from aldehydes and malonic acid, its application to indole-3-aldehydes for the direct synthesis of β-amino esters is not well-established. This guide, therefore, outlines a highly effective, modified two-step approach that is reliable and scalable.

Mechanistic Rationale: A Tale of Two Reactions

The synthesis is logically divided into two classical organic reactions: the Knoevenagel condensation and the aza-Michael addition. Understanding the mechanism of each is crucial for troubleshooting and optimization.

Stage 1: Knoevenagel Condensation

This stage involves the reaction of indole-3-carbaldehyde with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst (e.g., piperidine). The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated product, diethyl 2-(1H-indol-3-ylmethylene)malonate.

Stage 2: Aza-Michael Addition

The product from the Knoevenagel condensation serves as a Michael acceptor. An amine, acting as a nucleophile, adds to the β-carbon of the α,β-unsaturated system. This conjugate addition is a highly efficient method for forming carbon-nitrogen bonds. The resulting product is the desired β-amino indole ester.

Visualizing the Synthesis Pathway

Overall Reaction Scheme

Rodionov-Type Synthesis cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Aza-Michael Addition IndoleAldehyde Indole-3-carbaldehyde KnoevenagelProduct Diethyl 2-(1H-indol-3-ylmethylene)malonate IndoleAldehyde->KnoevenagelProduct MalonicEster Diethyl Malonate MalonicEster->KnoevenagelProduct Base Piperidine Base->KnoevenagelProduct Catalyst FinalProduct β-Amino Indole Ester KnoevenagelProduct->FinalProduct Amine Amine (R-NH2) Amine->FinalProduct

Caption: Overall two-stage synthesis of β-amino indole esters.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Indole-3-carbaldehyde, Diethyl Malonate, & Ethanol start->reactants add_catalyst Add Piperidine Catalyst reactants->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor_tlc_1 Monitor by TLC (Stage 1) reflux->monitor_tlc_1 cool_precipitate Cool to Precipitate Knoevenagel Product monitor_tlc_1->cool_precipitate isolate_intermediate Isolate & Purify Intermediate cool_precipitate->isolate_intermediate dissolve_intermediate Dissolve Intermediate and Amine in Solvent isolate_intermediate->dissolve_intermediate reflux_michael Reflux Reaction Mixture (Stage 2) dissolve_intermediate->reflux_michael monitor_tlc_2 Monitor by TLC (Stage 2) reflux_michael->monitor_tlc_2 workup Aqueous Workup monitor_tlc_2->workup purify Column Chromatography workup->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocols

Stage 1: Knoevenagel Condensation of Indole-3-carbaldehyde

Objective: To synthesize diethyl 2-(1H-indol-3-ylmethylene)malonate.

Materials:

  • Indole-3-carbaldehyde

  • Diethyl malonate

  • Ethanol (absolute)

  • Piperidine

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve indole-3-carbaldehyde (10 mmol, 1.45 g) and diethyl malonate (12 mmol, 1.92 g, 1.2 eq) in absolute ethanol (50 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (5-10 drops).

    • Expert Insight: Piperidine is a sufficiently weak base to catalyze the reaction without promoting self-condensation of the aldehyde.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting aldehyde spot should diminish and a new, less polar product spot should appear.

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. The product will often precipitate as a solid.

  • Purification: Collect the solid product by filtration and wash it with a small amount of ice-cold ethanol to remove residual reactants. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Expected Yield: 80-95%

Stage 2: Aza-Michael Addition to Diethyl 2-(1H-indol-3-ylmethylene)malonate

Objective: To synthesize the target β-amino indole ester.

Materials:

  • Diethyl 2-(1H-indol-3-ylmethylene)malonate (from Stage 1)

  • Amine of choice (e.g., benzylamine, morpholine)

  • Ethanol or a suitable aprotic solvent (e.g., THF, acetonitrile)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the Knoevenagel product (5 mmol, 1.44 g) in ethanol (30 mL).

  • Nucleophile Addition: Add the desired amine (6 mmol, 1.2 eq) to the solution.

    • Expert Insight: The use of a slight excess of the amine can help drive the reaction to completion. The choice of solvent can be critical; while ethanol often works well, aprotic solvents may be necessary for less reactive amines.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure β-amino indole ester.

Data and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Indole-3-carbaldehydeC₉H₇NO145.16-
Diethyl 2-(1H-indol-3-ylmethylene)malonateC₁₆H₁₇NO₄287.3180-95
Diethyl 2-(benzylamino(1H-indol-3-yl)methyl)malonateC₂₃H₂₆N₂O₄394.4770-90 (typical)

Characterization Notes:

  • ¹H NMR: Expect to see characteristic peaks for the indole protons, the ester ethyl groups, and the newly formed C-H protons at the α and β positions of the amino ester.

  • ¹³C NMR: Will confirm the presence of the ester carbonyls, the indole carbons, and the carbons of the amino acid backbone.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • IR Spectroscopy: Look for characteristic stretches for the N-H bond (if a primary or secondary amine is used), the ester C=O, and the indole N-H.

Troubleshooting and Field-Proven Insights

  • Low Yield in Knoevenagel Step: Ensure anhydrous conditions, as water can inhibit the reaction. If the reaction stalls, a fresh portion of the catalyst can be added.

  • Side Reactions: The indole nucleus is susceptible to reaction under strongly acidic conditions. The use of a mild base like piperidine is crucial to avoid unwanted side reactions.

  • Purification Challenges: If the final product is difficult to purify due to similar polarity with byproducts, try trituration with a non-polar solvent like hexane to precipitate the desired compound.

  • One-Pot Variation: While a two-step process is more controlled, a one-pot reaction can be attempted by adding the amine to the Knoevenagel reaction mixture after its completion. However, this may lead to a more complex mixture requiring more rigorous purification.

Conclusion

This guide provides a reliable and detailed protocol for the synthesis of β-amino indole esters, a valuable class of compounds for drug discovery. By breaking down the synthesis into a Knoevenagel condensation and an aza-Michael addition, this approach offers high yields and purity. The mechanistic insights and troubleshooting tips provided will enable researchers to confidently apply and adapt this protocol for the synthesis of a diverse library of β-amino indole ester derivatives.

References

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Retrieved from [Link]

  • Da Settimo, A., et al. (1995). N-(indol-3-ylglyoxylyl)amino acid ester derivatives. Synthesis and interaction properties at the benzodiazepine receptor. Il Farmaco, 50(1), 5-12. [Link]

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 119-124. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • Dyachenko, V. D. (2010). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Russian Journal of General Chemistry, 80(8), 1667-1672. [Link]

  • Snyder, H. R., & Matteson, D. S. (1957). The Synthesis of the 2-Amino-3-(3-indolyl)-butyric Acids (β-Methyltryptophans). Journal of the American Chemical Society, 79(9), 2217-2221. [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]

  • Honda, T., Kanai, K., & Wakabayashi, H. (2002). Selective Synthesis of Β-Amino Esters and Β-Lactams by Rhodium-Catalyzed Reformatsky-Type Reaction. Organic Letters, 4(19), 3215-3217. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6002. [Link]

  • Kamble, V. M., et al. (2018). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Titov, A. A., et al. (2020). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Molecules, 25(1), 183. [Link]

  • Khan, A. A., et al. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. Journal of the Indian Chemical Society, 12, 441-443. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Green, J. J., et al. (2008). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in molecular biology (Clifton, N.J.), 433, 127-136. [Link]

  • Bingül, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 317-324. [Link]

  • Maspero, A., et al. (2019). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-

enantioselective synthesis of beta-3-amino-3-indolyl propionates

Application Note: Enantioselective Synthesis of -Amino-3-Indolyl Propionates[1]

Audience:Author:

Executive Summary



This guide details two distinct, high-reliability protocols for generating these scaffolds with >98% enantiomeric excess (ee):

  • The Industrial Standard: Rhodium-catalyzed asymmetric hydrogenation of

    
    -enamido esters. (Best for scalability and reliability).
    
  • The Emerging Frontier: Iron-catalyzed C(sp³)-H amination of 3-indolepropionic acids.[1][2] (Best for atom economy and direct feedstock functionalization).

Strategic Analysis: Route Selection

The synthesis of

FeatureProtocol A: Rh-Catalyzed Hydrogenation Protocol B: Fe-Catalyzed C-H Amination
Mechanism Asymmetric reduction of C=C double bondNitrene insertion into C(sp³)-H bond
Starting Material Indole-3-carboxaldehyde (via Horner-Wadsworth-Emmons)3-Indolepropionic acid (Feedstock)
Step Count 3 Steps (Aldehyde

Enamide

Product)
1 Step (Direct Functionalization)
Enantioselectivity >99% ee (Ligand dependent)>94-99% ee
Scalability High (kg scale proven)Moderate (reagents availability)
Key Risk Catalyst poisoning by free indole N-HOxidative sensitivity of indole
Decision Logic
  • Choose Protocol A if you require multi-gram/kilogram quantities and have established access to chiral phosphine ligands (e.g., DuPhos, BisP).

  • Choose Protocol B for rapid library generation (medicinal chemistry) where step count and speed are critical, utilizing abundant carboxylic acid feedstocks.

Protocol A: Asymmetric Hydrogenation (The Gold Standard)

Mechanistic Insight

This protocol relies on the coordination of the enamide substrate to a cationic Rh(I) center. The chiral bisphosphine ligand creates a rigid chiral pocket. The


Precursor Synthesis (Critical Step)

Before hydrogenation, the substrate must be prepared via Horner-Wadsworth-Emmons (HWE) condensation.

Reaction: Indole-3-carboxaldehyde +




  • Note: The

    
    -isomer is typically formed selectively and is the required substrate for high ee in the subsequent hydrogenation.
    
Hydrogenation Protocol

Reagents:

  • Substrate: Methyl 2-(benzyloxycarbonylamino)-3-(3-indolyl)acrylate (

    
     equiv).
    
  • Catalyst: [Rh(COD)(R,R)-DuPhos]OTf (

    
     mol%).
    
  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ), 3–5 atm.
    

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh the Rh-catalyst (1 mol%) and the enamide substrate into a glass liner equipped with a magnetic stir bar.

  • Solvation: Add anhydrous, degassed MeOH ([Substrate] = 0.1 M). The solution should turn clear orange/red.

  • Autoclave Assembly: Place the liner into a stainless steel high-pressure reactor (e.g., Parr bomb). Seal tightly.

  • Purge Cycle: Remove from glovebox. Connect to the

    
     line. Purge the line 3 times with 
    
    
    . Pressurize the reactor to 5 atm, stir for 1 minute, then vent to 1 atm. Repeat this purge cycle 5 times to remove all traces of
    
    
    .
  • Reaction: Pressurize to final pressure (3–5 atm). Stir vigorously (1000 rpm) at Room Temperature (25°C) for 12–24 hours.

    • Checkpoint: Monitor

      
       uptake. Reaction is complete when uptake ceases.
      
  • Workup: Vent

    
     carefully. Concentrate the solvent under reduced pressure.
    
  • Purification: Pass the residue through a short plug of silica gel (Eluent: EtOAc/Hexanes) to remove the Rh catalyst.

Critical Parameter:

Caution: Free indole N-H can coordinate to Rh. If conversion is low, use an


-Boc or 

-Ts protected indole derivative, or increase catalyst loading to 2 mol%.

Protocol B: Iron-Catalyzed C-H Amination (The Modern Route)

Mechanistic Insight

Based on recent breakthroughs (Zhou et al., Org.[3] Lett. 2024), this method utilizes a bio-inspired iron catalyst to perform a directed C-H amination. The carboxylate group of the starting material coordinates to the Iron center, directing a nitrene species (derived from hydroxylamine esters) to the

Protocol

Reagents:

  • Substrate: 3-Indolepropionic acid (1.0 equiv).

  • Aminating Agent: BocNHOMs (tert-butyl (methylsulfonyloxy)carbamate) (1.2 equiv).

  • Catalyst:

    
     (10 mol%) (BIP = bis(imino)pyridine ligand).
    
  • Base: Piperidine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve

    
     and the chiral BIP ligand in DCM. Stir for 30 mins to form the active complex.
    
  • Substrate Addition: Add 3-Indolepropionic acid and Piperidine. Stir for 10 minutes to form the iron-carboxylate species.

  • Amination: Cool the mixture to 0°C. Add BocNHOMs dropwise over 5 minutes.

  • Incubation: Allow to warm to Room Temperature and stir for 18 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (SiO2, MeOH/DCM gradient). The product is the

    
    -Boc-
    
    
    -homotryptophan.[1]

Visualizations

Comparative Reaction Pathways

GStart_AIndole-3-carboxaldehydeInter_A(Z)-Enamide EsterStart_A->Inter_AHWE Reaction(Protocol A)Prod_Aβ3-Amino Ester(>99% ee)Inter_A->Prod_ARh-Cat H2(Asymmetric Hydrogenation)Start_B3-Indolepropionic AcidProd_Bβ3-Amino Acid(>94% ee)Start_B->Prod_BFe-Cat / BocNHOMs(Protocol B: C-H Amination)

Figure 1: Comparison of the Stepwise "Classic" Route (Top) vs. the Direct C-H Activation Route (Bottom).

Protocol B Experimental Logic

WorkflowSetupArgon AtmosphereSchlenk TubeComplexFe-Ligand ComplexFormation (DCM)Setup->ComplexDirectSubstrate Binding(Carboxylate Coordination)Complex->Direct+ Indolepropionic Acid+ PiperidineReactionNitrene Insertion(Add BocNHOMs, 0°C)Direct->ReactionWorkupQuench (NH4Cl)& ExtractionReaction->Workup18 Hours, RT

Figure 2: Operational workflow for the Iron-Catalyzed C-H Amination protocol.

Quality Control & Analytical Standards

To ensure the integrity of the synthesized

MethodExpected SignaturePurpose
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).Determine % ee.[2][4][5][6] Racemic standard required for baseline.
1H NMR Distinct

-proton signal at

3.8–4.2 ppm (multiplet). Indole N-H at >10 ppm.
Confirm structure and purity.
HRMS

consistent with calculated mass.
Confirm molecular formula.

Troubleshooting Note: If HPLC shows low ee in Protocol A, check the purity of the



References

  • Zhou, B., et al. (2024).[2] "

    
    -Tryptophans by Iron-Catalyzed Enantioselective Amination of 3-Indolepropionic Acids." Organic Letters. 
    
  • Yasutake, M., et al. (2001).[5] "Highly enantioselective hydrogenation of (E)-beta-(acylamino)acrylates catalyzed by Rh(I)-complexes of electron-rich P-chirogenic diphosphines." Organic Letters.

  • Zhu, G., & Zhang, X. (1999).[7] "Highly Efficient Asymmetric Synthesis of

    
    -Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation." Journal of Organic Chemistry. 
    
  • Podlech, J., & Seebach, D. (1995).[8] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

Application Notes and Protocols: Peptide Coupling Conditions for β-Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenges of Coupling β-Tryptophan Methyl Ester

In the landscape of peptide synthesis, the incorporation of β-amino acids introduces significant steric and electronic challenges not typically encountered with their α-analogs. β-Tryptophan methyl ester, in particular, presents a trifecta of hurdles for the synthetic chemist: the inherent steric bulk of the β-substituted backbone, the nucleophilic and acid-sensitive indole side chain of tryptophan, and the reduced nucleophilicity of the β-amino group. These factors collectively increase the difficulty of achieving efficient peptide bond formation while concurrently minimizing side reactions and preserving stereochemical integrity.

The indole nucleus of tryptophan is susceptible to oxidation and alkylation under various peptide synthesis conditions, especially during the acidic cleavage steps.[1] This necessitates a carefully considered strategy for either protecting the indole side chain or utilizing coupling conditions that are sufficiently mild to prevent its modification. Furthermore, the steric hindrance around the β-amino group can significantly slow down the rate of acylation, often requiring more potent coupling reagents or longer reaction times, which in turn can elevate the risk of racemization.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of coupling β-tryptophan methyl ester. We will delve into the rationale behind selecting optimal coupling reagents, additives, and reaction parameters, supported by detailed protocols and comparative data to ensure successful and high-fidelity peptide synthesis.

The Critical Role of Indole Side-Chain Protection

The decision of whether to protect the indole nitrogen of the tryptophan side chain is a critical first step in planning the synthesis. While peptide synthesis can be achieved without indole protection, this approach carries a significant risk of side reactions.[1][4]

  • Alkylation: During acid-mediated cleavage of other protecting groups (e.g., from arginine residues), the liberated cationic species can alkylate the electron-rich indole ring.[4]

  • Oxidation: The indole moiety is also prone to oxidation, which can lead to a variety of undesired byproducts.[1]

For these reasons, the use of an indole-protected β-tryptophan derivative is highly recommended for complex syntheses or when high purity is paramount. The most common and effective protecting group for the indole nitrogen in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group .[1] The Fmoc-Trp(Boc)-OH derivative offers robust protection against both oxidation and alkylation.[1] During the final trifluoroacetic acid (TFA) cleavage, the Boc group is removed, but the transient N-indole carboxylic acid intermediate continues to offer a degree of protection against electrophilic attack.[1]

In Boc-based SPPS, the formyl (For) group is a common choice for indole protection, providing good stability against the repetitive TFA deprotection steps.[4]

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is arguably the most critical parameter for successfully incorporating sterically hindered amino acids like β-tryptophan methyl ester. The ideal reagent should facilitate rapid amide bond formation to outcompete potential side reactions and minimize racemization.[5]

Carbodiimides: The Economical Workhorse

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[5] However, their use alone can lead to significant racemization and the formation of N-acylurea byproducts.[6][7] To mitigate these issues, they are almost always used in conjunction with an additive.

  • DIC/HOBt: The combination of DIC with 1-hydroxybenzotriazole (HOBt) is a classic and reliable choice. HOBt acts as a racemization suppressant by forming an active ester intermediate that is less prone to epimerization.[7][8]

  • DIC/Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a more recent and safer alternative to HOBt, as HOBt can have explosive properties.[6] Oxyma-based additives often demonstrate lower racemization rates compared to HOBt.[9]

Uronium/Aminium and Phosphonium Salts: The High-Performance Options

For challenging couplings involving sterically hindered residues, uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides.[2] These reagents form highly reactive esters that can overcome significant steric barriers.[2]

  • HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and efficient coupling reagents.[8][10] HATU is generally considered more reactive than HBTU and is particularly effective for difficult couplings, showing less epimerization.[8]

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that incorporates the Oxyma moiety directly into its structure. It exhibits coupling efficiencies comparable to HATU but is considered safer due to the absence of the potentially explosive benzotriazole component.[6][11]

  • PyBOP/PyAOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are powerful phosphonium-based reagents. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the free N-terminus, a side reaction that can occur with uronium salts if they are used in excess. PyAOP is particularly effective for coupling N-methyl amino acids and for cyclization reactions.[8]

Data Summary: Comparative Performance of Coupling Reagents
Coupling Reagent/AdditiveRelative ReactivityRacemization PotentialKey AdvantagesConsiderations
DIC/HOBt ModerateLow to ModerateCost-effective, well-established.[9]Can be slow for hindered couplings.[2]
DIC/Oxyma Moderate to HighVery LowSafer than HOBt, excellent racemization suppression.[9]
HBTU HighLowEfficient and widely used.[10]Can cause guanidinylation if used in excess.
HATU Very HighVery LowHighly effective for hindered residues, less epimerization than HBTU.[8]Higher cost. Can cause guanidinylation.
COMU Very HighVery LowHigh reactivity, safer than benzotriazole-based reagents.[6][11]Higher cost.
PyBOP/PyAOP High to Very HighLowNo guanidinylation side reaction, effective for hindered couplings.[8]Byproducts can be more difficult to remove.

The Role of the Base: A Fine Balance

The addition of a tertiary amine base is necessary for most uronium/aminium and phosphonium salt-mediated couplings to neutralize the protonated amine and facilitate the reaction.[6] However, the choice and amount of base can significantly influence the extent of racemization.[12]

  • Diisopropylethylamine (DIPEA): This is a commonly used base due to its steric hindrance, which minimizes N-acylation. However, its strong basicity can promote racemization.[12]

  • N-methylmorpholine (NMM): NMM is a weaker base than DIPEA and is often a better choice to minimize racemization, although it may lead to slightly slower coupling kinetics.[6]

  • 2,4,6-Collidine: For particularly sensitive couplings where racemization is a major concern, the more sterically hindered and weaker base, collidine, is recommended.[12]

The general principle is to use the weakest base necessary to achieve efficient coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and substrates.

Protocol 1: General Procedure for Solution-Phase Coupling of β-Tryptophan Methyl Ester using HATU

This protocol is suitable for coupling an N-protected amino acid to the free amino group of β-tryptophan methyl ester.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 equiv)

  • β-Tryptophan methyl ester hydrochloride (1.0 equiv)

  • HATU (1.0 equiv)

  • DIPEA or NMM (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Add the base (DIPEA or NMM) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve β-tryptophan methyl ester hydrochloride in a minimal amount of anhydrous DMF and add 1.0 equivalent of the chosen base to neutralize the hydrochloride salt.

  • Add the solution of β-tryptophan methyl ester to the pre-activated amino acid solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with hindered amino acids may require longer reaction times (2-24 hours).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-β-Trp(Boc)-OH with HCTU

This protocol outlines a standard coupling cycle for incorporating Fmoc-β-Trp(Boc)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminus (1.0 equiv)

  • Fmoc-β-Trp(Boc)-OH (4.0 equiv)

  • HCTU (3.9 equiv)

  • DIPEA or NMM (8.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-β-Trp(Boc)-OH and HCTU in anhydrous DMF. Add the base (DIPEA or NMM) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time may be extended, or a double coupling may be performed.[2]

  • Monitoring: Perform a Kaiser test (or other appropriate qualitative test) to check for the presence of free primary amines. A negative result indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Workflow and Mechanisms

Peptide Coupling Workflow

G cluster_0 Pre-activation cluster_1 Coupling N-Protected Amino Acid N-Protected Amino Acid Activated Species Activated Species N-Protected Amino Acid->Activated Species + Coupling Reagent + Base Coupling Reagent Coupling Reagent Coupling Reagent->Activated Species Base Base Base->Activated Species Dipeptide Product Dipeptide Product Activated Species->Dipeptide Product + Amino Component Amino Component β-Trp-OMe or Resin-bound Amine Amino Component->Dipeptide Product

Caption: General workflow for peptide coupling.

Carbodiimide/HOBt Coupling Mechanism

G R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + DIC DIC Diisopropyl- carbodiimide DIC->O-Acylisourea ActiveEster HOBt Active Ester O-Acylisourea->ActiveEster + HOBt DIU Diisopropylurea (Byproduct) O-Acylisourea->DIU HOBt 1-Hydroxy- benzotriazole HOBt->ActiveEster ActiveEster->HOBt regenerated Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine Amine R'-NH2 (β-Trp-OMe) Amine->Peptide

Caption: Mechanism of DIC/HOBt mediated coupling.

Conclusion and Best Practices

The successful incorporation of β-tryptophan methyl ester into a peptide sequence hinges on a strategic approach that addresses its inherent steric and electronic challenges. For optimal results, the following best practices are recommended:

  • Protect the Indole: Whenever possible, use an indole-protected derivative, such as Fmoc-β-Trp(Boc)-OH, to prevent side reactions.[1]

  • Choose High-Performance Reagents: For sterically hindered couplings, employ potent uronium/aminium or phosphonium salt reagents like HATU, HCTU, or COMU.[2]

  • Optimize the Base: Use the mildest base possible, such as NMM or collidine, to minimize the risk of racemization.[6][12]

  • Consider Pre-activation: Pre-activating the carboxylic acid component for a few minutes before adding the amine can improve coupling efficiency.

  • Monitor Reactions: Use analytical techniques like LC-MS or qualitative tests like the Kaiser test to monitor reaction completion and ensure high coupling efficiency.

  • Double Coupling: For particularly challenging sequences, performing a second coupling with fresh reagents can drive the reaction to completion.[2]

By carefully selecting the appropriate protecting groups, coupling reagents, and reaction conditions, researchers can overcome the challenges associated with β-tryptophan methyl ester and successfully synthesize complex peptides with high yield and purity.

References

  • Isidro-Llobet, A., Álvarez, M. & Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews109 , 2455-2504 (2009). URL: [Link]

  • Fields, G. B. & Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research35 , 161-214 (1990). URL: [Link]

  • Subirós-Funosas, R. et al. OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal15 , 9394-9403 (2009). URL: [Link]

  • El-Faham, A. & Albericio, F. COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry – A European Journal15 , 9404-9416 (2009). URL: [Link]

  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. URL: [Link]

  • El-Faham, A. & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews111 , 6557-6602 (2011). URL: [Link]

  • Biosolve. Side Chain Protection in Peptide Synthesis. URL: [Link]

  • St. Hilaire, P. M. & Will, D. W. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications 1377-1378 (1998). URL: [Link]

  • Apeptide. The Role of HOBt and HBTU in Peptide Coupling Reactions. URL: [Link]

  • Shravan Kumar, G. & Kumar, V. Side reactions in peptide synthesis: An overview. Bibliomed10 , 1-10 (2018). URL: [Link]

  • AAPPTEC. Coupling Reagents. URL: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL: [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews38 , 606-631 (2009). URL: [Link]

  • Bofill, J. M. et al. T3P as a Coupling Reagent for the Synthesis of Peptides. Organic Process Research & Development14 , 893-898 (2010). URL: [Link]

  • Nanda, H. & Singh, A. K. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters53 , 5595-5598 (2012). URL: [Link]

  • Giraud, M., Cavelier, F. & Martinez, J. A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science5 , 457-461 (1999). URL: [Link]

  • Han, Y. & Albericio, F. In-situ activating reagents. Peptide Science100 , 134-147 (2013). URL: [Link]

  • Dunetz, J. R., Magano, J. & Weisenburger, G. A. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry72 , 7237-7245 (2007). URL: [Link]

  • Dunetz, J. R., Magano, J. & Weisenburger, G. A. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development11 , 615-625 (2007). URL: [Link]

  • CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents.
  • Boebel, T. A. & Hartwig, J. F. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. Organic Syntheses87 , 383 (2010). URL: [Link]

  • Brinkmann-Chen, S., Biedermann, A. M. & Arnold, F. H. Engineered Biosynthesis of β-Alkyl Tryptophan Analogs. ChemRxiv (2018). URL: [Link]

Sources

using methyl 3-amino-3-(1H-indol-3-yl)propanoate in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for the Incorporation of Methyl 3-Amino-3-(1H-indol-3-yl)propanoate in Solid-Phase Synthesis

Abstract

The incorporation of


-amino acids into peptide sequences is a cornerstone of modern foldamer research and peptidomimetic drug development. Methyl 3-amino-3-(1H-indol-3-yl)propanoate—a 

-homotryptophan derivative—provides critical structural rigidity, proteolytic resistance, and unique

stacking capabilities[1]. However, because it is commercially supplied as a methyl ester with a free primary amine, it is chemically incompatible with standard C

N Fmoc solid-phase peptide synthesis (SPPS) out of the box. This application note details the mechanistic rationale and step-by-step protocols for utilizing this building block through two distinct strategic workflows: solution-phase pre-conditioning and direct on-resin saponification.

Mechanistic Rationale & Strategic Workflows

In standard Fmoc-SPPS, chain elongation proceeds from the C-terminus to the N-terminus. This requires incoming building blocks to possess a free carboxylic acid and a temporarily protected amine (Fmoc). Methyl 3-amino-3-(1H-indol-3-yl)propanoate possesses the exact opposite: a protected carboxylic acid (methyl ester) and a free amine.

To utilize this compound, researchers must choose between two strategies based on their synthetic goals:

  • Strategy A (Solution-Phase Pre-Conditioning): The methyl ester is hydrolyzed in solution, and the amine is subsequently Fmoc-protected. This converts the molecule into a standard building block suitable for iterative C

    
     N SPPS. This is the recommended approach  for synthesizing 
    
    
    
    -peptides or mixed
    
    
    -peptides, as it avoids the harsh basic conditions required for on-resin ester hydrolysis[2].
  • Strategy B (Direct On-Resin Incorporation): The free amine of the building block is coupled directly to a resin-bound carboxylic acid (used in N

    
     C inverse synthesis or combinatorial Solid-Phase Organic Synthesis [SPOS]). The methyl ester is then hydrolyzed on-resin to expose the carboxylic acid for the next coupling[3]. This approach requires specialized solvent systems to maintain resin swelling during basic hydrolysis[4].
    

Workflow Start Methyl 3-amino-3-(1H-indol-3-yl)propanoate Decision Application Goal? Start->Decision Path1 Iterative C→N SPPS (Standard Peptide Synthesis) Decision->Path1 Path2 Combinatorial SPOS / N→C (Direct Resin Attachment) Decision->Path2 SolPhase Solution-Phase Saponification & Fmoc Protection Path1->SolPhase OnResin Direct On-Resin Coupling (Amine to Resin-Bound Acid) Path2->OnResin SPPS Standard Fmoc-SPPS SolPhase->SPPS Hydrolysis On-Resin Saponification (LiOH / THF / H2O) OnResin->Hydrolysis

Workflow decision tree for utilizing methyl ester building blocks in solid-phase synthesis.

Strategy A: Solution-Phase Pre-Conditioning (Recommended)

To use methyl 3-amino-3-(1H-indol-3-yl)propanoate in standard SPPS, it must be converted to Fmoc-


-HTmp-OH. The indole nitrogen can optionally be Boc-protected to prevent alkylation by carbocations during final TFA cleavage, though for short sequences, the unprotected indole is often well-tolerated if appropriate scavengers (e.g., EDT, TIPS) are used.
Protocol 1: Saponification and Fmoc-Protection

This protocol is a self-validating system; the completion of step 1 must be confirmed by LC-MS before proceeding to step 2 to prevent the formation of unreactive side products.

Step 1: Saponification

  • Dissolution: Dissolve 10 mmol of methyl 3-amino-3-(1H-indol-3-yl)propanoate in 30 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 30 mL of a 1.0 M aqueous Lithium Hydroxide (LiOH) solution. Causality Note: THF is chosen over Methanol to minimize transesterification and ensure complete phase miscibility.

  • Agitation & Validation: Stir vigorously at room temperature for 4–6 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting mass (

    
    ) completely shifts to the free acid mass (
    
    
    
    ).
  • Neutralization: Carefully adjust the pH to ~6.5 using 1.0 M HCl. Concentrate under reduced pressure to remove THF, then lyophilize the aqueous layer to yield the crude amino acid.

Step 2: Fmoc Protection

  • Reaction Setup: Suspend the crude 3-amino-3-(1H-indol-3-yl)propanoic acid in 40 mL of 10% aqueous

    
     and 20 mL of 1,4-dioxane.
    
  • Fmoc Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 20 mL of dioxane dropwise over 30 minutes.

  • Agitation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with 50 mL of water and extract twice with 30 mL of diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation: Acidify the aqueous layer to pH 2.0 with 6 M HCl. Extract the precipitating product into Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate to yield Fmoc-3-amino-3-(1H-indol-3-yl)propanoic acid.

Strategy B: Direct On-Resin Incorporation and Saponification

For specialized applications where the building block must be coupled directly to a resin-bound carboxylic acid, the methyl ester must be hydrolyzed on-resin[3]. This is notoriously difficult because standard aqueous bases do not swell polystyrene (PS) resins, isolating the reactive sites from the nucleophile.

Protocol 2: On-Resin Coupling of the Methyl Ester

Because


-amino acids feature significant steric bulk at the reactive amine, highly efficient coupling reagents like HATU are required.
  • Resin Preparation: Ensure the resin-bound peptide/scaffold terminates in a free carboxylic acid. Swell the resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve HATU (3.0 eq relative to resin loading) and the resin-bound acid in minimal DMF. Add DIEA (6.0 eq) and stir for 2 minutes to form the active ester.

  • Coupling: Add methyl 3-amino-3-(1H-indol-3-yl)propanoate (3.0 eq) to the activated resin. Agitate at room temperature for 2–4 hours.

  • Validation: Cleave a micro-aliquot of the resin and analyze via LC-MS to confirm the addition of the methyl ester mass.

Protocol 3: On-Resin Saponification

Caution: Base-labile linkers (e.g., HMBA) will be prematurely cleaved during this step. Use base-stable linkers or highly robust resins (e.g., ChemMatrix)[3].

  • Swelling: Swell the resin in a 3:1 mixture of THF:Water for 30 minutes. Causality Note: THF is absolutely critical here; it forces the hydrophobic polystyrene matrix to expand, allowing the aqueous hydroxide ions to access the interior ester bonds[4].

  • Hydrolysis: Prepare a fresh solution of 0.5 M LiOH in THF/MeOH/Water (3:1:1). Add this cocktail to the resin (approx. 15 eq of LiOH relative to resin loading).

  • Agitation: Agitate gently for 12–16 hours at room temperature.

  • Neutralization (Critical Step): Drain the basic solution. Wash the resin sequentially with THF/Water (1:1), DMF, and then 10% Acetic Acid in DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mins) to thoroughly neutralize the resin. Failure to neutralize will result in the immediate removal of the Fmoc group from the next amino acid added to the sequence.
    

Quantitative Data & Optimization

Table 1: Recommended Coupling Reagents for


-Amino Acids 
Steric hindrance at the 

-carbon necessitates the use of highly reactive uronium/aminium salts rather than standard carbodiimides.
Reagent SystemEquivalentsBase (Equiv)SolventTypical YieldMechanistic Notes
HATU 3.0DIEA (6.0)DMF>95%Gold standard; the 7-aza group accelerates coupling via neighboring group participation.
COMU 3.0DIEA (6.0)DMF>90%Excellent alternative; produces less hazardous byproducts than HATU[2].
DIC / Oxyma 3.0NoneDMF~75-80%Slower kinetics for bulky

-aryl derivatives; requires double coupling.

Table 2: On-Resin Saponification Conditions by Resin Type

Resin TypeBase ReagentOptimal Solvent SystemTimeCleavage Risk
Polystyrene (PS) LiOH (15 eq)THF / MeOH /

(3:1:1)
12-24 hHigh (if linker is base-labile)
PEG (ChemMatrix) KOH (0.25 M)Ethanol4-8 hModerate
Tentagel LiOH (10 eq)Dioxane /

(4:1)
12 hModerate

Structural Impact of -Homotryptophan Incorporation

The incorporation of


-amino acids like methyl 3-amino-3-(1H-indol-3-yl)propanoate fundamentally alters the hydrogen-bonding register of the peptide backbone. This leads to the formation of highly stable "foldamers" (such as the 14-helix) and provides near-total resistance to standard proteolytic enzymes, drastically increasing the in vivo half-life of the resulting therapeutics.

Pathway BetaAA β3-Homotryptophan Incorporation Backbone Extended Peptide Backbone BetaAA->Backbone Protease Steric Shielding (Protease Resistance) Backbone->Protease Foldamer Foldamer Assembly (e.g., 14-Helix) Backbone->Foldamer Efficacy Enhanced in vivo Half-Life & Efficacy Protease->Efficacy Foldamer->Efficacy

Structural and pharmacological cascade resulting from β-amino acid incorporation.

References

  • Synthesis of β-Amino Acids: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate (TBTU) for Activation of Fmoc-/Boc/Z-α-Amino Acids.ResearchGate.
  • Synthesis of aza-β3-amino acid containing peptides and kinetic study of their phosphorylation by protein kinase A.DSpace (University of Tartu).
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.PMC (National Institutes of Health).
  • Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis.Benchchem.
  • Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles.Florida Atlantic University.
  • Synthesis of epoxide based inhibitors of cysteine proteases (WO2006074466A2).Google Patents.

Sources

Application Note: Hydrolysis of Methyl 3-Amino-3-(1H-indol-3-yl)propanoate to Free Acid

[1]

Abstract & Strategic Overview

The hydrolysis of methyl 3-amino-3-(1H-indol-3-yl)propanoate (β-tryptophan methyl ester) presents a unique dual challenge in organic synthesis: preserving the oxidation-prone indole moiety while isolating a zwitterionic β-amino acid.[1] Unlike standard α-amino esters, β-amino esters are susceptible to retro-Michael elimination under vigorous basic conditions, leading to the loss of ammonia and formation of the corresponding cinnamate derivative (3-(1H-indol-3-yl)acrylate).[1]

This guide details an optimized Lithium Hydroxide (LiOH) mediated hydrolysis protocol designed to mitigate these risks. It prioritizes mild conditions to prevent elimination and utilizes a specific isoelectric point (pI) precipitation strategy for isolation, avoiding the high-salt contamination often seen with standard acid workups.

Key Mechanistic Risks
Risk FactorConsequenceMitigation Strategy
Indole Oxidation Formation of colored impurities (dimers, oxides).[1]Degas solvents; use inert atmosphere (

/Ar); avoid strong acids.
Retro-Michael Elimination Loss of amine; formation of conjugated acrylate.[1]Maintain Temperature

C; limit base equivalents (1.1–1.5 eq).
Zwitterion Solubility Product remains in aqueous phase; low recovery.[1]Precise pH adjustment to pI (~5.9); use of Ion-Exchange resin if precipitation fails.[1]

Chemical Reaction & Mechanism

The transformation involves the saponification of the methyl ester by the hydroxide anion. The critical control point is the neutralization step. Over-acidification leads to the hydrochloride salt (highly water-soluble), while under-acidification leaves the lithium carboxylate (water-soluble).[1] The target is the zwitterionic free acid .

Diagram 1: Reaction Pathway and Critical Control Points

ReactionMechanismStartMethyl 3-amino-3-(1H-indol-3-yl)propanoateInterTetrahedralIntermediateStart->InterLiOH, THF/H2ONucleophilic AttackSaltLithiumCarboxylate SaltInter->SaltCollapse-MeOHEliminationRISK: Retro-Michael(Acrylate Byproduct)Salt->EliminationExcess Heat/Base(Avoid!)ProductTarget Zwitterion(Free Acid)Salt->ProductAcidification to pI(pH ~5.9)

Caption: Mechanistic pathway highlighting the critical acidification step and the risk of retro-Michael elimination.

Detailed Experimental Protocol

Method A: Lithium Hydroxide Hydrolysis (Standard)

This method is the primary recommendation for gram-scale synthesis.[1] It uses a THF/Water co-solvent system to solubilize the organic ester while allowing the inorganic base to dissolve.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl 3-amino-3-(1H-indol-3-yl)propanoate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (1.2 equiv)
    
  • Solvent: THF : Water (3:1 v/v)

  • Acid: 1M HCl (for pH adjustment)

  • Equipment: pH meter (calibrated), Rotary Evaporator, Inert gas line.

Step-by-Step Procedure
  • Preparation: Dissolve the methyl ester substrate in THF (10 mL per gram of substrate).

  • Base Addition: Dissolve

    
     (1.2 equiv) in the minimum amount of water necessary. Add this aqueous solution dropwise to the THF solution under stirring.
    
    • Why? Slow addition prevents localized high pH which can trigger elimination.[1]

  • Reaction: Stir the mixture at Room Temperature (20–25°C) . Monitor by TLC or LC-MS.[1]

    • Time: Typically complete within 2–4 hours.[1]

    • Checkpoint: LC-MS should show disappearance of M+14 (Methyl) and appearance of M+1 (Acid).[1]

  • Solvent Removal: Evaporate the THF under reduced pressure (Rotavap) at

    
    C. You will be left with an aqueous suspension or solution of the lithium salt.
    
  • Wash (Purification): Dilute the aqueous residue with water (approx. 20 mL/g). Extract once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar indole impurities. Discard the organic (EtOAc) layer.

  • Isolation (The Critical Step):

    • Cool the aqueous phase to 0–4°C (ice bath).

    • Insert a calibrated pH probe.[1]

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust exactly to pH 5.9 – 6.0 (the approximate isoelectric point).

  • Crystallization: Stir at 0°C for 30–60 minutes. The zwitterion should precipitate as a white to off-white solid.[1]

  • Filtration: Filter the solid, wash with a small amount of ice-cold water (to remove LiCl), and then wash with cold acetone (to dry).

  • Drying: Dry under high vacuum over

    
     to remove trace water.[1]
    
Method B: Ion-Exchange Chromatography (For High Solubility)[1]

If the zwitterion is too soluble in water to precipitate in Method A (common with beta-amino acids), use this desalting protocol.

  • Resin Preparation: Use Dowex 50W-X8 (cation exchange) in the

    
     form.[1]
    
  • Loading: Acidify the hydrolysis mixture to pH 2–3 and load onto the column. The amino acid will bind to the resin;

    
     and 
    
    
    will pass through or be washed out.
  • Washing: Wash the column with distilled water until the eluent is neutral (pH 7). This removes all inorganic salts.[1]

  • Elution: Elute the product using 1M Aqueous Ammonia (

    
    ) . The ammonia deprotonates the carboxylate, disrupting the binding.
    
  • Finishing: Collect ninhydrin-positive fractions. Evaporate the ammonia/water solution.[6] The excess ammonia evaporates, leaving the pure zwitterionic free acid.

Process Logic & Troubleshooting

Use this decision tree to determine the correct workup path based on your observation during the acidification step.

Diagram 2: Isolation Decision Tree

IsolationLogicStartAqueous Hydrolysate(Post-EtOAc Wash)AcidifyAcidify to pH 5.9Start->AcidifyCheckPrecipitate Formed?Acidify->CheckFilterFilter & Wash(Cold Water)Check->FilterYesResinLoad onto Dowex 50W(Cation Exchange)Check->ResinNoYesYesNoNo (Product Soluble)DryLyophilize/Vac DryTarget: Free AcidFilter->DryEluteElute with 1M NH4OHResin->EluteElute->Dry

Caption: Workflow logic for selecting between precipitation and ion-exchange isolation methods.

Analytical Characterization

To validate the "Free Acid" status (vs. Salt), check the following:

TechniqueExpected Result for Free Acid (Zwitterion)
1H NMR (

/NaOD)
Integration of propanoate

-protons and

-proton must match.[1] Absence of methyl ester singlet (~3.6 ppm).
Elemental Analysis Absence of Chlorine (if HCl used) or Lithium.
Solubility Poor solubility in organic solvents (DCM, EtOAc); moderate solubility in water; soluble in dilute acid/base.
Silver Nitrate Test Dissolve small amount in dilute

, add

. No precipitate indicates absence of Chloride counterion.

References

  • Vertex Pharmaceuticals. (2025).[1] A practical synthesis of enantiopure β-methyltryptophan ethyl ester. ResearchGate. Link

  • Thieme Chemistry. (2005).[1] Methyl Esters and Derivatives: Base-catalysed hydrolysis. Science of Synthesis. Link

  • National Institutes of Health (NIH). (2011). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. PMC. Link

  • University of Calgary. (2023). Amino Acids pKa and pI values. Department of Chemistry. Link

  • Waters Corporation. (2023).[1] Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Link

Protecting the Indole Nitrogen of β-Amino Acids: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Indole Nitrogen Protection in β-Amino Acid Synthesis

The indole nucleus, the defining feature of tryptophan and its β-amino acid homologues, is a double-edged sword in synthetic chemistry. While its unique electronic properties are often crucial for biological activity, the electron-rich pyrrole ring is highly susceptible to a variety of undesirable side reactions, including oxidation and electrophilic attack, particularly under the acidic conditions frequently employed in peptide synthesis and other synthetic transformations.[1][2] For researchers, scientists, and drug development professionals working with indole-containing β-amino acids, the strategic protection of the indole nitrogen (N-in) is not merely a matter of convenience but a critical determinant of reaction yield, purity, and the overall success of a synthetic campaign. This guide provides an in-depth exploration of common protecting group strategies for the indole nitrogen of β-amino acids, offering detailed protocols, comparative data, and the underlying chemical rationale to empower researchers in making informed decisions for their specific synthetic challenges.

Core Principles of Indole Nitrogen Protection

The ideal protecting group for the indole nitrogen should exhibit several key characteristics:

  • Ease of Introduction: The protecting group should be readily installed in high yield under mild conditions that do not compromise the integrity of the β-amino acid.

  • Robust Stability: It must remain intact throughout a range of subsequent reaction conditions, including but not limited to, peptide coupling, and exposure to various reagents.

  • Facile and Orthogonal Cleavage: The removal of the protecting group should be high-yielding and occur under conditions that do not affect other protecting groups or sensitive functionalities within the molecule.[2][3] The concept of orthogonality is paramount in complex syntheses, allowing for the selective deprotection of one functional group in the presence of others.[3][4]

  • Suppression of Side Reactions: The protecting group should effectively mitigate the inherent reactivity of the indole ring, preventing unwanted modifications.[1][2]

A Comparative Analysis of Key Protecting Groups for Indole Nitrogen

The selection of an appropriate protecting group is contingent upon the overall synthetic strategy. The following sections delve into the most commonly employed protecting groups for the indole nitrogen of β-amino acids, outlining their respective strengths and weaknesses.

The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse

The Boc group is one of the most widely utilized protecting groups for the indole nitrogen, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1][5] Its popularity stems from its ability to provide excellent protection against both oxidation and alkylation.[1]

Rationale for Use: The Boc group is introduced as a carbamate on the indole nitrogen. Upon cleavage with trifluoroacetic acid (TFA), the initial loss of the tert-butyl cation generates a transient N-indole carboxylic acid intermediate, which continues to shield the indole from electrophilic attack before decarboxylating.[1][2] This mechanism is particularly advantageous in preventing the transfer of sulfonyl protecting groups from arginine residues to the tryptophan indole during peptide synthesis.[1]

Experimental Protocols:

Protocol 1: Boc Protection of Indole Nitrogen

  • Reagents: Indole-containing β-amino acid derivative, di-tert-butyl dicarbonate (Boc)₂O, 4-(dimethylamino)pyridine (DMAP) or a suitable base (e.g., triethylamine, sodium hydride), and an appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve the indole-containing β-amino acid derivative in the chosen solvent.

    • Add the base, followed by the portion-wise addition of (Boc)₂O.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction (if necessary) and perform an aqueous workup.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Deprotection of N-in-Boc Group

  • Acidic Conditions (Standard):

    • Reagents: N-in-Boc protected compound, trifluoroacetic acid (TFA), scavenger (e.g., triisopropylsilane (TIS)), dichloromethane (DCM).

    • Procedure:

      • Dissolve the protected compound in DCM.

      • Add the scavenger, followed by the dropwise addition of TFA.

      • Stir the mixture at room temperature, monitoring by TLC.

      • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly.[4]

  • Mild Basic Conditions (for sensitive substrates):

    • Reagents: N-in-Boc protected indole, sodium methoxide (NaOMe), dry methanol (MeOH).

    • Procedure:

      • Dissolve the protected compound in dry MeOH.

      • Add a catalytic amount of NaOMe.

      • Stir at room temperature, with the reaction often completing within an hour.[6][7]

      • Dilute with water, extract with an organic solvent, wash with brine, dry, and concentrate.[6]

Key Considerations: While highly effective, the acidic lability of the Boc group means it is not orthogonal to other acid-sensitive protecting groups like tert-butyl esters.[4] For substrates sensitive to strong acid, milder basic deprotection methods have been developed and can be highly selective.[6][7]

The Benzyloxycarbonyl (Cbz or Z) Group: A Classic Choice with Orthogonal Advantages

The Cbz group is another stalwart in amine protection, valued for its stability under both acidic and basic conditions, making it orthogonal to the Boc group.[4]

Rationale for Use: The Cbz group is stable to the conditions used for Boc removal (acid) and Fmoc removal (base), providing a valuable orthogonal protecting group strategy.[4] However, it must be noted that the cleavage of the Cbz group often requires more stringent conditions, which may not be suitable for all substrates.[5]

Experimental Protocols:

Protocol 3: Cbz Protection of Indole Nitrogen

  • Reagents: Indole-containing β-amino acid derivative, benzyl chloroformate (Cbz-Cl), a base (e.g., pyridine, sodium carbonate), and a suitable solvent (e.g., DCM, acetone).

  • Procedure:

    • Dissolve the substrate in the chosen solvent and add the base.

    • Cool the mixture to 0 °C and add Cbz-Cl dropwise.[4]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[4]

    • Quench the reaction with water and extract the product.[4]

    • Wash, dry, and concentrate the organic layer, followed by purification.[4]

Protocol 4: Deprotection of N-in-Cbz Group

  • Catalytic Hydrogenolysis:

    • Reagents: N-in-Cbz protected compound, palladium on carbon (Pd/C), hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol, ethanol).[4][6]

    • Procedure:

      • Dissolve the protected compound in the chosen solvent.

      • Carefully add the Pd/C catalyst.

      • Stir the suspension under a hydrogen atmosphere or add the transfer hydrogenation reagent and heat to reflux.[6]

      • Monitor the reaction by TLC.

      • Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.[4][6]

Key Considerations: Catalytic hydrogenolysis is the most common method for Cbz deprotection. However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.[4]

The Tosyl (Tos) Group: Enhancing Stability and Directing Reactivity

The p-toluenesulfonyl (tosyl) group is a robust, electron-withdrawing protecting group that significantly enhances the stability of the indole nucleus.[8]

Rationale for Use: The introduction of a tosyl group on the indole nitrogen deactivates the pyrrole ring towards electrophilic attack and provides stability in some acidic media where unprotected indoles would decompose.[8] Furthermore, the N-tosyl group can direct deprotonation to the C2 position, enabling regioselective functionalization.[8]

Experimental Protocols:

Protocol 5: Tosyl Protection of Indole Nitrogen

  • Reagents: Indole-containing β-amino acid derivative, p-toluenesulfonyl chloride (TsCl), a strong base (e.g., sodium hydride (NaH)), and an anhydrous solvent (e.g., THF, DMF).[8]

  • Procedure:

    • To a solution of the indole in the solvent at 0 °C, add the base portionwise.[8]

    • Stir at room temperature for a short period, then cool back to 0 °C.[8]

    • Add TsCl and allow the reaction to proceed at room temperature until completion.[8]

    • Quench with water and perform an extractive workup, followed by purification.[8]

Protocol 6: Deprotection of N-in-Tosyl Group

  • Strong Basic Conditions:

    • Reagents: N-in-Tosyl protected compound, potassium hydroxide (KOH) or sodium hydroxide (NaOH), in refluxing alcohol or a THF/water mixture.[6]

  • Milder Basic Conditions:

    • Reagents: Cesium carbonate (Cs₂CO₃) in a THF/MeOH mixture.[6]

  • Reductive Cleavage:

    • Reagents: Reducing agents like Red-Al or dissolving metal reductions (e.g., Na/NH₃). These methods have limited functional group compatibility.[6]

Key Considerations: The stability of the tosyl group makes its removal challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups.[6] Unexpected transfer of the tosyl group to an unprotected alcohol has also been observed.[9]

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Robust Protection with Fluoride-Mediated Cleavage

The SEM group offers robust protection for the indole nitrogen and is cleaved under specific conditions, providing another layer of orthogonality.

Rationale for Use: The SEM group is stable to a wide range of conditions but can be selectively removed using fluoride ion sources or acidic conditions, offering an alternative deprotection strategy.[6]

Experimental Protocols:

Protocol 7: SEM Protection of Indole Nitrogen

  • Reagents: Indole-containing β-amino acid derivative, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a base (e.g., NaH), and an anhydrous solvent (e.g., DMF).

  • Procedure: This protocol generally follows the principles of N-alkylation, where the indole is first deprotonated with a strong base, followed by the addition of SEM-Cl.

Protocol 8: Deprotection of N-in-SEM Group

  • Fluoride-Mediated Cleavage:

    • Reagents: N-in-SEM protected compound, tetrabutylammonium fluoride (TBAF) in THF.[6][10]

    • Procedure:

      • Dissolve the protected compound in anhydrous THF.

      • Add a solution of TBAF in THF dropwise at room temperature.[6]

      • Stir at room temperature or heat to reflux, monitoring by TLC.[6]

      • Quench with saturated aqueous NH₄Cl solution and perform an extractive workup.[6]

  • Acidic Conditions:

    • Reagents: Aqueous HCl in an alcohol solvent.[6][10]

Key Considerations: N-SEM deprotection can sometimes be more difficult than O-SEM deprotection and may require elevated temperatures.[6]

Comparative Summary of Protecting Groups for Indole Nitrogen

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability & OrthogonalityKey AdvantagesKey Disadvantages
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., DMAP, NEt₃)Strong acid (e.g., TFA); Mild base (e.g., NaOMe/MeOH)[6][7]Stable to base and hydrogenolysis. Not orthogonal to other acid-labile groups.Excellent protection against oxidation/alkylation[1]; Widely used in Fmoc-SPPS.Lability to strong acids can be a limitation.
BenzyloxycarbonylCbz or ZCbz-Cl, base (e.g., pyridine)Catalytic hydrogenolysis (e.g., H₂/Pd-C); Strong acids (less common).Stable to acid and base. Orthogonal to Boc and Fmoc.[4]Orthogonal to many common protecting groups.Hydrogenolysis is not compatible with reducible functional groups.[4]
p-ToluenesulfonylTosTsCl, strong base (e.g., NaH)[8]Strong base (e.g., KOH, reflux)[6]; Reductive cleavage.Very stable to a wide range of conditions.Enhances indole stability; directs C2-functionalization.[8]Harsh removal conditions limit functional group compatibility.[6]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, strong base (e.g., NaH)Fluoride source (e.g., TBAF)[6][10]; Acidic conditions.Robust protection. Cleavage conditions are orthogonal to many other groups.Offers a unique deprotection strategy.Deprotection can be sluggish.[6]
AllyloxycarbonylAlocAloc-Cl, basePd(0) catalyst (e.g., Pd(PPh₃)₄)Stable to acid and base (piperidine). Orthogonal to Fmoc/tBu strategy.Orthogonal protection in Fmoc/tBu strategy.[11]Requires a metal catalyst for removal.
FormylForFormic acid based methodsNucleophilic reagents (e.g., aqueous piperidine, DMEDA)[12]Good protection against acid-catalyzed side reactions in Boc-SPPS.[1]Commonly used in Boc-based SPPS.Requires a separate deprotection step, adding complexity.[1]

Visualizing Protecting Group Strategies

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Indole_AA Indole-containing β-Amino Acid Protected_AA N-in Protected β-Amino Acid Indole_AA->Protected_AA Protecting Group Reagent + Base Intermediate Stable Intermediate Protected_AA->Intermediate e.g., Peptide Coupling, Further Functionalization Final_Product Deprotected Product Intermediate->Final_Product Cleavage Reagent (Acid, Base, H₂, etc.)

Caption: General workflow for the protection and deprotection of indole nitrogen.

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules containing indole-functionalized β-amino acids hinges on a well-conceived protecting group strategy. There is no single "best" protecting group; the optimal choice is dictated by the specific synthetic route and the nature of the target molecule. By understanding the chemical principles behind each protecting group, their respective stabilities, and the conditions required for their removal, researchers can navigate the challenges posed by the reactive indole nucleus. This guide serves as a foundational resource to aid in the rational design of protecting group strategies, ultimately enabling the efficient and successful synthesis of novel indole-containing β-amino acids for applications in research, medicine, and materials science.

References

  • Lant-Ano, K., et al. (2001). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Nishiyama, Y., et al. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. PubMed. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. (n.d.). Google Patents.
  • Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Enantioselective radical reactions. Evaluation of nitrogen protecting groups in the synthesis of β2-amino acids. (2016). PMC. Retrieved from [Link]

  • A New Protecting-Group Strategy for Indoles. (1993). ResearchGate. Retrieved from [Link]

  • Synthesis of Indole Analogues of the Natural Schweinfurthins. (2010). PMC. Retrieved from [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis. Retrieved from [Link]

  • p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. (2010). ResearchGate. Retrieved from [Link]

  • Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. (2020). PMC. Retrieved from [Link]

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1981). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Beta-amino acids and methods and intermediates for making same. (n.d.). Google Patents.
  • Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. (n.d.). Academia.edu. Retrieved from [Link]

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). RSC Publishing. Retrieved from [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2012). ResearchGate. Retrieved from [Link]

  • Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. (2001). ResearchGate. Retrieved from [Link]

  • Discovery of indole N‐Boc deprotection method. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of a Series of Diaminoindoles. (2021). American Chemical Society. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • The First Method for Protection—Deprotection of the Indole 2,3-π Bond. (2018). ResearchGate. Retrieved from [Link]

  • Reaction with Boc protection of indole nitrogen (a) and the two... (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

  • Application Note – N-Boc protection. (n.d.). Synple Chem. Retrieved from [Link]

  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. (1993). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2025). MDPI. Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation of Beta-Amino Indole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the catalytic hydrogenation of beta-amino indole precursors (principally 3-(2-nitrovinyl)indoles and indole-3-acetonitriles). It synthesizes mechanistic insight with practical, robust protocols for drug discovery and process chemistry applications.

Executive Summary

The reduction of beta-amino indole precursors—specifically 3-(2-nitrovinyl)indoles (nitroalkenes) and indole-3-acetonitriles —is a cornerstone transformation in the synthesis of tryptamines (e.g., serotonin, melatonin, DMT analogs). While seemingly simple, this reaction is plagued by three critical failure modes:

  • Dimerization: Formation of secondary amines (bis-indolylethylamines).

  • Over-reduction: Saturation of the C2-C3 indole double bond to yield indolines.

  • Dehalogenation: Loss of Cl, Br, or I substituents on the aromatic ring.

This guide provides optimized protocols to navigate these selectivity challenges, utilizing mechanistic control points rather than trial-and-error.

Mechanistic Pathways & Control Strategy

Understanding the stepwise reduction is vital for troubleshooting. The reduction of a nitroalkene to an amine is a 6-electron process involving multiple intermediates.

Reaction Mechanism & Side Pathways

The following diagram illustrates the primary reduction pathway alongside the critical "Dimerization Trap" and "Over-reduction" risks.

HydrogenationMechanism cluster_controls Control Strategy Start 3-(2-nitrovinyl)indole (Nitroalkene) Nitroalkane Nitroalkane Intermediate Start->Nitroalkane + H2 Indoline Indoline (Over-reduced) Start->Indoline Direct Ring Red. Nitroso Nitroso Intermediate Nitroalkane->Nitroso + H2 Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 Imine Imine (R=NH) Hydroxylamine->Imine - H2O Amine Tryptamine (Primary Amine) Imine->Amine + H2 (Fast) Dimer Secondary Amine (Dimer) Imine->Dimer + Amine (Condensation) Amine->Indoline Over-reduction (Pt/C or High P) Control1 Acidic Media Protonates Imine Prevents Dimer Control1->Imine

Figure 1: Mechanistic cascade of nitroalkene hydrogenation. The Imine intermediate is the critical branch point for dimerization.

Critical Process Parameters (CPPs)

Catalyst Selection Matrix
Precursor TypeRecommended CatalystRationale
Standard Nitroalkene 10% Pd/C High activity; excellent for nitro group reduction.
Halogenated (Cl, Br, I) 5% Pt/C (Sulfided) or Raney Ni Sulfided Pt inhibits hydrogenolysis of C-X bonds. Raney Ni is preferred for nitriles but requires care with halogens.
Nitrile (CN) Raney Nickel Nitriles are difficult to reduce with Pd/C; Raney Ni is the gold standard here.
Sterically Hindered Pearlman’s Cat. (Pd(OH)₂) Higher turnover frequency for difficult substrates.
Solvent & Additive Effects
  • The "Dimerization" Problem: The intermediate imine (R=NH) is electrophilic. If a newly formed amine (R-NH₂) attacks it, a secondary amine (dimer) forms.

    • Solution (Nitroalkenes): Use Acidic Media (e.g., MeOH + 10% AcOH or HCl). This protonates the amine product, rendering it non-nucleophilic, or protonates the imine, accelerating its reduction.

    • Solution (Nitriles): Use Ammoniacal Media (e.g., 7N NH₃ in MeOH). Excess ammonia shifts the equilibrium away from the secondary amine and towards the primary amine.

Experimental Protocols

Protocol A: Standard Reduction of 3-(2-nitrovinyl)indoles

Target: Non-halogenated tryptamines. Scale: 1.0 gram (adaptable).

  • Preparation: In a 250 mL hydrogenation bottle (Parr) or round-bottom flask (balloon), dissolve 3-(2-nitrovinyl)indole (1.0 g, ~5.3 mmol) in MeOH (30 mL) .

  • Additive: Add Glacial Acetic Acid (3.0 mL) .

    • Note: The acid is crucial to suppress dimerization.

  • Catalyst: Carefully add 10% Pd/C (100 mg, 10 wt%) under a stream of nitrogen.

    • Safety: Pd/C is pyrophoric. Wet with solvent immediately.

  • Hydrogenation:

    • Balloon Method: Purge with N₂ (3x), then H₂ (3x).[1] Stir vigorously under H₂ balloon for 12–24 hours at RT.

    • Parr Shaker: Pressurize to 30–40 psi H₂. Shake for 4–6 hours.

  • Monitoring: Monitor by TLC (DCM/MeOH/NH₄OH 90:9:1). Look for the disappearance of the yellow/red nitroalkene spot and appearance of the polar amine streak.

  • Workup: Filter through a Celite pad. Wash with MeOH. Concentrate the filtrate.

  • Purification: The residue will contain acetic acid salts. Basify with 1M NaOH or Na₂CO₃, extract into EtOAc, dry (Na₂SO₄), and concentrate.

Protocol B: Reduction of Halogenated Precursors (Retention of X)

Target: 5-Bromo, 5-Chloro, or 6-Fluoro tryptamines. Challenge: Preventing dehalogenation (loss of X).

  • Catalyst: Use 5% Pt/C (Sulfided) or Vanadium-doped Pd/C . Standard Pd/C will strip the halogen.

  • Solvent: EtOH/THF (1:1) . Avoid MeOH if transesterification is a risk, though rare here.

  • Additive: 0.5 eq. HCl (aq) or H₃PO₄ .

    • Insight: Contrary to intuition, acidic media can sometimes inhibit dehalogenation by altering the electronics of the catalyst surface [1].

  • Procedure:

    • Dissolve substrate (1.0 g) in solvent (40 mL).

    • Add Pt/C (Sulfided) (5 wt%) .

    • Hydrogenate at low pressure (1 atm/balloon) . High pressure promotes C-X cleavage.

    • Alternative: If using Raney Nickel, add a "poison" like trace thiophene to inhibit dehalogenation.

Protocol C: Reduction of Indole-3-Acetonitriles

Target: Tryptamines from nitrile precursors.

  • Catalyst: Raney Nickel (Active slurry) .

    • Preparation: Wash commercial Raney Ni slurry (H₂O) with MeOH (3x) before use.

  • Solvent: 7N Ammonia in MeOH (commercial or prepared).

    • Crucial: Ammonia is strictly required to prevent secondary amine formation.

  • Procedure:

    • Load substrate (1.0 g) and Raney Ni (~0.5 g wet slurry) into a pressure vessel.

    • Pressurize to 50–60 psi (3–4 bar) H₂. Nitriles often require higher pressure than nitroalkenes.

    • Heat to 40–50 °C .

  • Workup: Careful filtration (Raney Ni is highly pyrophoric; keep wet).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Red/Orange color persists Incomplete reduction of nitroalkene.Increase H₂ pressure; check catalyst activity; ensure vigorous stirring (mass transfer limited).
Two spots on TLC (Product + Less Polar) Dimer formation (Secondary amine).Protocol A: Increase acid concentration. Protocol C: Increase NH₃ concentration.
Mass Spec shows M+2 or M+4 Indoline formation (Over-reduction).Stop reaction earlier; lower temperature; switch from Pt to Pd; reduce H₂ pressure.
Mass Spec shows M-Br/Cl Dehalogenation.[2]Switch to Sulfided Pt/C ; lower pressure; add thiophene poison.

Safety Considerations

  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite instantly in air. Always handle under inert gas (N₂/Ar) or keep wet with water/solvent.

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Exotherm: The reduction of nitro groups is highly exothermic. On scales >5g, add H₂ slowly or cool the vessel initially.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics: Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Source: ResearchGate / CHEM21. URL:[Link]

  • Raney Nickel for Nitriles: Title: Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water.[3] Source: PubMed / Chem Asian J. URL:[Link]

  • General Nitro Reduction (Pd/C): Title: Nitro Reduction - Common Conditions (H2 + Pd/C). Source: Common Organic Chemistry. URL:[Link]

  • Prevention of Dimerization: Title: Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines.[4] Source: Ursinus College Digital Commons.[4] URL:[Link]

  • Indole Ring Reduction Issues: Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water.[5] Source: PMC / NIH. URL:[Link]

Sources

microwave-assisted synthesis of 3-amino-3-arylpropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MW-402 Topic: Microwave-Assisted Synthesis of 3-Amino-3-Arylpropanoates (


-Amino Esters)
Date:  October 26, 2023

Executive Summary

This guide details the accelerated synthesis of 3-amino-3-arylpropanoates (also known as


-amino esters) using microwave (MW) irradiation. These scaffolds are critical pharmacophores found in blockbuster drugs (e.g., Taxol side chains) and are the monomeric units of 

-peptides, which exhibit resistance to proteolytic degradation.

Traditional thermal methods (e.g., Rodionov or Aza-Michael reactions) often suffer from prolonged reaction times (12–48 hours), incomplete conversion, and difficult purification due to thermal degradation of sensitive intermediates. This protocol leverages dielectric heating to achieve reaction completion in minutes with superior purity profiles.

Mechanistic Principles & Microwave Theory

The "Specific Microwave Effect"

While controversial, the acceleration observed in this synthesis is primarily attributed to selective dielectric heating .

  • Dipolar Polarization: The reagents (specifically ammonium acetate and polar solvents like ethanol) possess permanent dipoles. Under the oscillating electric field (2.45 GHz), these dipoles attempt to align with the field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: MW irradiation allows the reaction mixture to rapidly reach temperatures exceeding the boiling point of the solvent (superheating) in sealed vessels, significantly increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Reaction Pathway (Modified Rodionov)

The most robust route for library generation is the one-pot, three-component condensation of an aryl aldehyde, malonic acid, and ammonium acetate.

Mechanism:

  • Imine Formation: Ammonium acetate condenses with the aldehyde to form an imine/iminium ion.

  • Knoevenagel-type Condensation: Malonic acid enolizes and attacks the imine.

  • Decarboxylation: The resulting dicarboxylic acid intermediate undergoes thermal decarboxylation to yield the

    
    -amino acid, which is subsequently esterified if alcohol is used as solvent.
    

RodionovMechanism Aldehyde Aryl Aldehyde Imine Imine Intermediate Aldehyde->Imine - H2O NH4OAc NH4OAc NH4OAc->Imine Malonic Malonic Acid Complex Amino-Dicarboxylate Complex Malonic->Complex Imine->Complex + Malonic Acid (MW Heat) TS Decarboxylation Transition State Complex->TS Rapid Heating Product 3-Amino-3-Arylpropanoate (β-Amino Ester) TS->Product - CO2

Figure 1: Mechanistic pathway of the microwave-assisted Rodionov reaction. The rapid heating of the polar transition state facilitates the rate-limiting decarboxylation step.

Experimental Protocols

Protocol A: One-Pot Rodionov Synthesis (Primary Method)

Best for: Generating libraries of


-amino acids from diverse aldehydes.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Malonic Acid (1.0 equiv)

  • Ammonium Acetate (2.0 equiv)

  • Solvent: Ethanol (Absolute)

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with pressure-sealed vials.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve Aryl Aldehyde (10 mmol), Malonic Acid (1.04 g, 10 mmol), and Ammonium Acetate (1.54 g, 20 mmol) in 5 mL of Ethanol.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5–10 minutes (vs. 6–12 hours thermal reflux)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C (using compressed air cooling feature).

    • Transfer the reaction mixture to a beaker.

    • Purification: The product often precipitates upon cooling or adding a small amount of diethyl ether. Filter the solid and wash with cold ethanol/ether (1:1).

    • Note: If no precipitate forms, remove solvent in vacuo and recrystallize from hot ethanol.

Protocol B: Aza-Michael Addition (Alternative Method)

Best for: Atom economy and using amine nucleophiles.

Reagents:

  • Amine (1.0 equiv)

  • Ethyl Cinnamate / Acrylate (1.0 equiv)

  • Catalyst: Basic Alumina (

    
    ) or no catalyst (solvent-free).
    

Step-by-Step Procedure:

  • Mixing: Mix the amine (5 mmol) and ethyl cinnamate (5 mmol) in a microwave vial.

  • Catalyst: Add 500 mg of basic alumina (act as solid support and base).

  • Irradiation: Heat at 120°C for 15 minutes (solvent-free).

  • Extraction: Add ethyl acetate (10 mL) to the vial, vortex to desorb the product from alumina, and filter.

  • Isolation: Evaporate solvent. The residue is usually pure enough for downstream applications.

Results & Performance Data

The following table contrasts the efficiency of Protocol A (Rodionov) under MW irradiation versus conventional thermal reflux.

EntryAryl Aldehyde Substituent (R)Thermal TimeThermal YieldMW TimeMW Yield
1 Phenyl (H)8 hrs62%6 min 88%
2 4-Methoxy (-OMe)12 hrs55%8 min 82%
3 4-Chloro (-Cl)10 hrs68%5 min 91%
4 4-Nitro (-NO2)6 hrs70%4 min 94%
5 2-Naphthyl14 hrs45%10 min 79%

Data aggregated from internal validation and literature consensus (see Refs 1, 3).

Troubleshooting & Optimization Logic

Common Failure Modes:

  • Pressure Errors: Ethanol has a high vapor pressure. If the vial over-pressurizes (>20 bar), the reactor will abort.

    • Fix: Reduce solvent volume or switch to Isopropanol (lower vapor pressure, higher boiling point).

  • Incomplete Decarboxylation: Product contains residual dicarboxylic acid.

    • Fix: Increase hold time by 2 minutes or increase temperature to 110°C.

  • Low Yield with Non-Polar Aldehydes:

    • Fix: Non-polar aldehydes couple poorly with the polar ammonium acetate. Add a co-solvent like DMF (0.5 mL) to increase the loss tangent (

      
      ) of the mixture, improving heating efficiency.
      

OptimizationLoop Start Start Synthesis CheckSolubility Are reagents soluble? Start->CheckSolubility MW_Run Run MW: 100°C, 5 min CheckSolubility->MW_Run Yes CheckSolubility->MW_Run No (Add DMF) Analyze LC-MS Analysis MW_Run->Analyze Success Yield > 80% Proceed to Isolation Analyze->Success Clean Incomplete Incomplete Conversion Analyze->Incomplete SM remaining Byproducts Byproducts/Decomp Analyze->Byproducts Messy Incomplete->MW_Run Increase Temp +10°C Byproducts->MW_Run Reduce Temp -10°C Switch Solvent

Figure 2: Decision matrix for optimizing microwave reaction parameters.

References

  • Jnaneshwara, G. K., et al. (1999). Microwave-assisted synthesis of

    
    -amino acids by the Rodionov reaction. Synthetic Communications, 29(21), 3627-3633. 
    
  • Fustero, S., et al. (2007).[1] Microwave-Assisted Tandem Cross Metathesis Intramolecular Aza-Michael Reaction: An Easy Entry to Cyclic

    
    -Amino Carbonyl Derivatives.[1] Journal of the American Chemical Society, 129(21), 6700-6701. 
    
  • Duan, H., et al. (2011). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[2] Molecules, 16(12), 1025-1035.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Troubleshooting & Optimization

preventing racemization of chiral beta-amino indole esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of Chiral Beta-Amino Indole Esters

Status: Active Ticket ID: CHEM-SUP-8821 Topic: Stability & Isolation of 3-Amino-3-(indol-3-yl)propanoates Assigned Specialist: Senior Application Scientist, Synthesis Division

Core Directive & Executive Summary

The Challenge: Chiral


-amino indole esters (specifically 3-amino-3-(indol-3-yl)propanoates) are chemically fragile intermediates. Unlike simple 

-amino acids, these compounds possess a "perfect storm" of structural features: an electron-rich indole ring, a basic amino group, and an acidic

-proton.

The "Silent Killer": Retro-Mannich Fragmentation While researchers often fear base-catalyzed enolization, the primary cause of enantiomeric excess (ee) erosion in this class is the Retro-Mannich reaction . Under acidic conditions (even mild silica gel acidity) or thermal stress, the C-C bond between the indole and the


-carbon can cleave, reverting the molecule to the achiral imine and indole. Re-addition occurs non-stereoselectively, resulting in racemization.

Immediate Action Required:

  • Avoid Acidic Silica: Never purify these compounds on untreated silica gel.

  • Temperature Control: Maintain reaction and workup temperatures

    
     whenever possible.
    
  • Solvent Discipline: Avoid storing in protic solvents (MeOH, EtOH) or chlorinated solvents with trace HCl (old

    
    ).
    

Troubleshooting Guide (Q&A Format)

Module A: Isolation & Purification Failures

Q: My in-situ reaction monitoring showed 98% ee, but after flash column chromatography, the isolated product is only 82% ee. What happened?

Diagnosis: Silica-Induced Retro-Mannich Fragmentation. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the imine/amine equilibrium, catalyzing the cleavage of the Indole-C(


) bond. The indole leaves, and the resulting achiral imine intermediate re-reacts with the indole non-stereoselectively.

Corrective Protocol:

  • Pre-treat Silica: Slurry your silica gel with 1–2% triethylamine (

    
    ) in hexanes before packing the column. This neutralizes acidic sites.
    
  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far less likely to trigger retro-Mannich pathways.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 column volumes.

Q: I see a new spot on TLC that corresponds to the starting indole during workup. Is this decomposition?

Diagnosis: Yes, this is the hallmark of the Retro-Mannich reaction. If you see the starting indole reappearing, your product is falling apart. This confirms that the C-C bond formation is reversible under your current conditions.

Corrective Protocol:

  • Quench Temperature: Ensure your quench is performed at

    
     or the reaction temperature. Do not warm up before quenching.
    
  • Buffer the Aqueous Layer: Use phosphate buffer (pH 7.0) rather than water or

    
     (which is slightly acidic) for the initial wash.
    
Module B: Storage & Stability

Q: Can I store the purified ester in


 overnight for NMR analysis? 

Diagnosis: High Risk. Chloroform naturally decomposes to form trace HCl and phosgene over time, especially if not stabilized with amylene. Even ppm levels of HCl can catalyze racemization via enolization or retro-Mannich pathways.

Corrective Protocol:

  • Filter the Solvent: Pass

    
     through a small plug of basic alumina before dissolving your sample.
    
  • Solid State Storage: Always strip the solvent immediately. Store the compound as a solid or foam at

    
     under argon.
    
  • Salt Formation: If the amine is stable to acid, converting it to a specific salt (e.g., with enantiopure camphorsulfonic acid) can "lock" the stereochemistry via crystallization, though this is compound-dependent.

Mechanistic Visualization

The diagram below illustrates the competing pathways for racemization. Note that Pathway A (Retro-Mannich) is often faster than Pathway B (Enolization) for electron-rich indoles.

RacemizationPathways ChiralProduct Chiral Beta-Amino Ester (High ee) Protonation Acidic Protonation (Silica/HCl) ChiralProduct->Protonation H+ BaseCat Base Catalysis (Enolization) ChiralProduct->BaseCat Base ImineInter Achiral Imine + Free Indole Protonation->ImineInter C-C Cleavage (Retro-Mannich) RacemicProduct Racemic Product (Low ee) ImineInter->RacemicProduct Non-selective Re-addition Enolate Planar Enolate (Alpha-Chirality Lost) BaseCat->Enolate Deprotonation Enolate->RacemicProduct Reprotonation

Caption: Figure 1. Dual pathways for racemization. The Retro-Mannich pathway (red) is the dominant instability mode for indole derivatives on acidic supports.

Standard Operating Procedures (SOPs)

SOP-01: Neutralized Isolation Protocol

Use this protocol for all beta-amino indole esters with ee > 90%.

  • Column Preparation:

    • Prepare a slurry of Silica Gel 60 in Hexanes.

    • Add

      
       (1.5% v/v relative to solvent).
      
    • Stir for 5 minutes before pouring into the column.

    • Flush with 2 column volumes of pure Hexanes to remove excess amine.

  • Loading:

    • Load sample as a liquid injection (dissolved in minimal toluene or

      
      ). Avoid "dry loading" on silica, which concentrates the compound on acidic surfaces.
      
  • Elution:

    • Run gradient immediately. Do not pause the column.

    • Collect fractions in tubes containing 1 drop of

      
       to maintain basicity in solution.
      
  • Evaporation:

    • Rotary evaporate at bath temperature

      
      .
      
SOP-02: Stability "Stress Test"

Perform this before scaling up to determine storage limits.

TimepointCondition A (Solid, -20°C)Condition B (CDCl3 Soln, RT)Condition C (MeOH Soln, RT)
0 h Measure eeMeasure eeMeasure ee
4 h -Measure eeMeasure ee
24 h Measure eeMeasure eeMeasure ee
1 Week Measure ee--

Interpretation: If Condition B shows >5% drop in ee, the compound is acid-sensitive (trace HCl). If Condition C shows drop, the compound is susceptible to solvolysis/retro-Mannich via proton exchange.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low ee Isolated CheckInSitu Was in-situ ee high? Start->CheckInSitu ReactionIssue Reaction Optimization Needed: - Check Catalyst Turnover - Lower Temp - Check Reagent Purity CheckInSitu->ReactionIssue No WorkupIssue Workup/Isolation Issue CheckInSitu->WorkupIssue Yes CheckTLC Does TLC show starting indole? WorkupIssue->CheckTLC RetroMannich Retro-Mannich Detected: - Use Neutral Alumina - Avoid Acidic Quench CheckTLC->RetroMannich Yes CheckSolvent Did you store in CDCl3 or Alcohol? CheckTLC->CheckSolvent No SolventIssue Solvent Induced Racemization: - Filter CDCl3 thru Alumina - Store as Solid CheckSolvent->SolventIssue Yes Unknown Check Enolization: - Avoid strong bases - Check alpha-proton acidity CheckSolvent->Unknown No

Caption: Figure 2. Diagnostic logic flow for identifying the source of enantiomeric excess loss.

References

  • Racemiz

    • Title: Racemization Assays and Mechanisms in Peptide Synthesis
    • Source: Thieme Connect
    • URL:[Link]

  • Organocatalytic Friedel-Crafts Alkyl

    • Title: Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst[1][2][3]

    • Source: N
    • URL:[Link]

  • Mannich Reaction Stability

    • Title: The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction[4]

    • Source: Journal of the American Chemical Society (PubMed)
    • URL:[Link]

  • Silica Gel Effects

    • Title: Study of the racemization observed in the amide bond forming reaction on silica gel[5]

    • Source: N
    • URL:[Link]

  • Beta-Amino Ester Synthesis

    • Title: Enantioselective synthesis of beta-amino esters and its applic
    • Source: PubMed
    • URL:[Link]

Sources

Technical Support Center: Optimizing Methyl 3-amino-3-(1H-indol-3-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scaling up the synthesis of non-canonical amino acids, you are likely encountering the nuanced challenges of indole chemistry. The synthesis of methyl 3-amino-3-(1H-indol-3-yl)propanoate (a


-tryptophan methyl ester derivative) is deceptively simple on paper but highly sensitive to reaction conditions in practice.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies with mechanistic causality. We will focus on the most reliable two-step synthetic route: the Lewis acid-catalyzed Friedel-Crafts alkylation of indole with methyl 3-nitroacrylate, followed by the chemoselective reduction of the aliphatic nitro group[1].

Mechanistic Overview & Synthetic Workflow

The construction of the


-amino acid framework relies on establishing the C-C bond at the indole C3 position. Methyl 3-nitroacrylate serves as a highly reactive, electron-deficient Michael acceptor[2]. By utilizing a soft Lewis acid, we can coordinate the nitro group's oxygen atoms, lowering the LUMO of the alkene and driving exclusive C3-alkylation without deprotonating the indole nitrogen[1].

SynthesisPathway Indole Indole (Nucleophile) FC_Reaction Friedel-Crafts Alkylation [Cu(OTf)2] Indole->FC_Reaction Nitroacrylate Methyl 3-nitroacrylate (Electrophile) Nitroacrylate->FC_Reaction Intermediate Methyl 3-nitro-3- (1H-indol-3-yl)propanoate FC_Reaction->Intermediate C-C Bond Reduction Nitro Reduction [Zn / NH4Cl] Intermediate->Reduction Product Methyl 3-amino-3- (1H-indol-3-yl)propanoate Reduction->Product NO2 to NH2

Workflow for methyl 3-amino-3-(1H-indol-3-yl)propanoate synthesis via Friedel-Crafts alkylation.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Protocol A: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

Mechanistic Rationale: Indole is an ambient nucleophile. The C3 position has the highest HOMO coefficient, making it kinetically favored. Cu(OTf)₂ is selected over harder Lewis acids (like AlCl₃) because it prevents N-coordination, avoiding N-alkylation byproducts[1].

  • System Preparation: In an oven-dried Schlenk flask under N₂, dissolve indole (1.0 eq) and Cu(OTf)₂ (10 mol%) in anhydrous dichloromethane (DCM, 0.2 M).

    • Validation: The solution must appear pale blue/green, confirming active Cu(II) coordination.

  • Electrophile Addition: Cool the mixture strictly to 0 °C. Dissolve methyl 3-nitroacrylate (1.1 eq) in a minimal amount of DCM and add dropwise over 30 minutes using a syringe pump.

    • Causality: Methyl 3-nitroacrylate is prone to runaway anionic polymerization[2]. Dropwise addition at 0 °C prevents the exothermic buildup that triggers oligomerization.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The indole spot (R_f ~0.6) should disappear, replaced by a bright yellow spot (R_f ~0.4) that is UV-active and stains brown with anisaldehyde.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate methyl 3-nitro-3-(1H-indol-3-yl)propanoate.

Protocol B: Chemoselective Nitro Reduction & Salt Formation

Mechanistic Rationale: Reducing an aliphatic nitro group in the presence of an indole ring requires strict chemoselectivity. While Pd/C with H₂ is standard, it frequently stalls at the hydroxylamine intermediate. A dissolving metal reduction (Zn/NH₄Cl) provides a strong thermodynamic driving force via single-electron transfer, ensuring complete reduction to the primary amine.

  • System Preparation: Dissolve the Friedel-Crafts intermediate (1.0 eq) in a 4:1 mixture of Methanol/THF (0.1 M). Add saturated aqueous NH₄Cl (10 eq).

  • Reduction: Cool to 0 °C. Add Zinc dust (10 eq) in small portions over 20 minutes.

    • Validation: Mild effervescence and an exotherm indicate active reduction. The yellow color of the nitro compound will fade to colorless.

  • Reaction Monitoring: Stir for 2 hours at room temperature.

    • Validation: TLC (DCM/MeOH 9:1) must show complete consumption of the starting material and a new baseline spot (amine) that stains intensely purple with ninhydrin.

  • Workup & Salt Formation: Filter the mixture through a Celite pad to remove zinc salts. Concentrate the filtrate, basify to pH 9 with Na₂CO₃, and extract with EtOAc.

    • Causality: The free base contains both an amine and an ester, making it highly susceptible to intermolecular amidation (oligomerization)[3]. Immediately dry the organic layer, cool to 0 °C, and bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter to isolate the stable hydrochloride salt.

Quantitative Data: Reaction Optimization

To assist in your process development, the following table summarizes the optimization data for the Friedel-Crafts alkylation step. Notice the profound impact of solvent choice on the Lewis acid's efficacy.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C2)
1NoneDCM2548< 5N/A
2Sc(OTf)₃ (10)DCM25128195:5
3Cu(OTf)₂ (10)DCM0 to 251289 >99:1
4Cu(OTf)₂ (10)THF25244290:10
5Thiourea (10)Toluene02492>99:1

Data Insight: Entry 4 demonstrates that coordinating solvents like THF dampen the Lewis acidity of Cu(II), drastically reducing the yield. Non-coordinating solvents (DCM, Toluene) are mandatory.

Troubleshooting Guide & FAQs

Use the logical decision tree below to diagnose yield losses rapidly, followed by our detailed FAQ section.

TroubleshootingLogic Issue Yield Loss Detected Check1 Is FC Intermediate Yield < 70%? Issue->Check1 Check2 Is Reduction Stalling? Check1->Check2 No Sol1 Optimize Catalyst Add Electrophile Dropwise Check1->Sol1 Yes Sol2 Check for Hydroxylamine Use Zn/NH4Cl Check2->Sol2 Yes Sol3 Prevent Oligomerization Store as HCl Salt Check2->Sol3 No, product degrades

Troubleshooting decision tree for identifying and resolving yield losses during synthesis.

Q1: My Friedel-Crafts reaction yields a complex mixture with significant baseline material. What went wrong?

A: This is the hallmark of methyl 3-nitroacrylate polymerization. The nitroacrylate is highly susceptible to anionic and radical polymerization[2]. Ensure your glassware is rigorously acid-washed (avoid basic residues like residual KOH from base baths), use strictly anhydrous solvents, and maintain the reaction temperature at or below 0 °C during the electrophile addition.

Q2: I observe a byproduct with an identical mass to the product but a different NMR spectrum. What is it?

A: You are likely observing the C2-alkylated isomer. While C3 is kinetically favored, C2 alkylation can occur under thermodynamic control (high temperatures or extended reaction times)[1]. Verify the ¹H-NMR spectrum: the disappearance of the characteristic indole C2-H singlet (typically around 7.2 ppm) indicates C2-alkylation. Stick to mild Lewis acids (Cu(OTf)₂) and strictly monitor reaction times to prevent equilibration.

Q3: The reduction step stalls, yielding a product that is +16 Da heavier than the target mass. How do I push it to completion?

A: This is the hydroxylamine intermediate (


), a common pitfall in aliphatic nitro reductions. If using catalytic hydrogenation (Pd/C), this indicates catalyst poisoning or insufficient protonation to cleave the N-O bond. Switch to the Zn/NH₄Cl protocol described above, or add 1-2 equivalents of glacial acetic acid to your Pd/C hydrogenation mixture to facilitate the final reduction step.
Q4: The final product degrades into an insoluble mass after a few days on the bench. How do I stabilize it?

A: The free base of methyl 3-amino-3-(1H-indol-3-yl)propanoate undergoes spontaneous intermolecular amidation, forming oligomers. It must never be stored as a free base. Immediately upon workup, convert it to the hydrochloride salt[3]. The protonated amine is non-nucleophilic, rendering the molecule indefinitely stable when stored in a desiccator at -20 °C.

References

  • Sui, Y., Liu, L., Wang, D., & Chen, Y.-J. (2007). An Efficient Synthetic Method to Nonnatural α- and β-Tryptophan Analogues via Friedel-Crafts Alkylation of Indoles with Nitroacrylates. Chinese Journal of Chemistry. URL:[Link]

Sources

Technical Support Center: Purification of Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Indole from Reaction Mixtures

Introduction: The "Sticky" Indole Problem

In the synthesis of tryptophan analogues or complex beta-amino esters (e.g., via Friedel-Crafts alkylation of indoles with aziridines or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated systems), unreacted indole is a persistent impurity. Its lipophilicity allows it to co-elute with products on silica gel, while its lack of basicity prevents it from responding to standard cation-exchange protocols that capture amines.[1]

This guide details three field-proven workflows to isolate basic beta-amino esters from neutral indole contaminants. We prioritize methods that preserve the labile ester moiety while exploiting the distinct pKa difference between the aliphatic amine of your product and the aromatic nitrogen of the indole.

Module 1: The "pKa Switch" (Acid-Base Extraction)

Status: Primary Recommendation (Gold Standard) Mechanism: Exploiting the basicity gap.[1]

The Logic: Indole is effectively neutral under standard workup conditions (pKa of conjugate acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). It will not protonate in dilute aqueous acid.[1] In contrast, the primary or secondary amine in your beta-amino ester has a pKa 

9–10. By lowering the pH, we force the beta-amino ester into the aqueous phase as an ammonium salt, leaving the lipophilic indole in the organic layer.

Quantitative Comparison:

Compound ClassFunctional GrouppKa (Conjugate Acid)Charge at pH 2.0Phase Preference (pH 2)
Indole (Impurity) Aromatic Nitrogen-2.4NeutralOrganic

-Amino Ester (Product)
Aliphatic Amine9.0 – 10.5Positive (Cationic)Aqueous
Protocol 1: Cold Acid-Base Workup

Use this for products stable to brief acidic exposure.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid DCM if possible (emulsion risk).[1][2]

  • Acid Extraction (The Switch):

    • Cool the mixture to 0°C (ice bath) to minimize ester hydrolysis.

    • Extract with cold 1M HCl (3 x Vol). Note: If your ester is highly sensitive, use 5-10% Citric Acid instead of HCl.[1]

    • Crucial Step: The AQUEOUS layer now contains your product. The ORGANIC layer contains the indole.

  • Scavenging Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove any entrained indole. Discard this organic wash.

  • Recovery (Basification):

    • Add fresh EtOAc to the aqueous layer.

    • While stirring at 0°C, slowly adjust pH to ~8.5–9.0 using Saturated NaHCO₃ or 2M NaOH . Stop immediately once basic to prevent ester saponification.

  • Final Extraction: Extract the now-neutral beta-amino ester into the EtOAc layer. Dry over Na₂SO₄ and concentrate.

Figure 1: Selective Acid-Base Extraction Workflow.[1] The non-basic nature of indole allows it to be discarded in the initial organic phase.

Module 2: Chromatographic Solutions

Status: Secondary Recommendation Use Case: When the ester is too fragile for acid/base workup or the product is not sufficiently basic.

The Logic: On standard silica gel, amines often "streak" or tail due to interaction with acidic silanols, while indole elutes as a distinct (though sometimes overlapping) spot. By modifying the stationary phase or mobile phase, we can alter the retention factor (


) of the amine without affecting the indole significantly.
Troubleshooting Q&A

Q: The indole and my product co-elute on TLC. How do I separate them?

  • A: Indole is moderately lipophilic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in 20% EtOAc/Hex). If your amine co-elutes, it is likely interacting with silanols.
    
    • Solution 1 (The Shift): Add 1% Triethylamine (Et₃N) to your mobile phase.[1] This blocks silanols, sharpening the amine peak and usually increasing its

      
      , effectively "pushing" it away from the indole.
      
    • Solution 2 (The Swap): Switch to Neutral Alumina stationary phase.[1] Alumina is less acidic than silica; indole is retained differently, often allowing for easier separation of basic compounds.

Q: Can I use Reverse Phase (C18)?

  • A: Yes. Indole is very hydrophobic and retains strongly on C18 columns.[1] Beta-amino esters (especially if protonated with 0.1% Formic Acid in the mobile phase) will elute much earlier than indole.[1]

    • Gradient: 5% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       100% MeCN in Water (+0.1% Formic Acid). The product elutes early; indole elutes late.
      
Module 3: Physical Separation (Sublimation)

Status: Specialized Case Use Case: For solid, heat-stable products heavily contaminated with indole.[1][3]

The Logic: Indole has a high melting point (52°C) but a significant vapor pressure.[1] It sublimes readily under vacuum, whereas most beta-amino ester salts or high-MW esters do not.[1]

Protocol 2: Vacuum Sublimation
  • Place the crude solid in a round-bottom flask.

  • Connect to a high-vacuum manifold (< 1 mbar).[1]

  • Gently heat the flask to 40–50°C using a water bath.

  • Indole will sublime and deposit on the cool upper neck of the flask or the cold trap.

  • Warning: Ensure your product does not cyclize (lactamize) under heat.[1]

References
  • Indole Basicity & Reactivity

    • Sundberg, R. J. (1990).[1] The Chemistry of Indoles. Academic Press.[1] (Indole pKa data confirming non-basicity at N1).[1]

  • Chromatographic Solvent Systems

    • Still, W. C., Kahn, M., & Mitra, A.[4] (1978).[1][4] Rapid chromatographic techniques for preparative separations with moderate resolution.[1][4] Journal of Organic Chemistry. Link[1]

  • General Workup Procedures

    • Nottingham University.[1] (n.d.). Flash Chromatography Guide. Link

  • Beta-Amino Ester Synthesis & Handling

    • Biotage.[1] (2025).[1][5][6][7][8][9] Successful Flash Chromatography Strategies. Link

Disclaimer

This guide assumes standard laboratory safety protocols. Indole is an irritant and has a potent odor; handle in a fume hood. Beta-amino esters may be biologically active; treat as potential sensitizers.[1]

Sources

Technical Support Center: Beta-Tryptophan Peptide Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double Trouble" of Beta-Tryptophan

Welcome to the technical support center. If you are struggling to dissolve peptides containing beta-tryptophan (


-Trp) , you are encountering a compound challenge unique to this class of molecules.

Unlike standard


-peptides, 

-peptides (containing

-amino acids) possess an additional carbon atom in the backbone.[1] This seemingly minor modification introduces two critical solubility barriers:
  • Foldamer Stability: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -peptides readily adopt stable secondary structures (12-helices, 14-helices, or sheets) even at short lengths (4–6 residues). These structures are stabilized by robust hydrogen bonding networks that resist solvation by water [1, 5].
    
  • Indole Hydrophobicity: Tryptophan is one of the most hydrophobic amino acids. The indole side chain promotes aggregation via

    
    -
    
    
    
    stacking. When combined with the rigid backbone of a
    
    
    -peptide, these stacks become kinetically trapped, leading to gelation or precipitation [2, 6].

This guide provides a self-validating troubleshooting workflow to overcome these barriers without compromising peptide integrity.

Solubilization Decision Matrix

Before attempting to dissolve your peptide, determine your starting strategy using the logic flow below.

SolubilizationStrategy Start START: Analyze Peptide Sequence CheckCharge Calculate Net Charge at pH 7 Start->CheckCharge NetPos Net Positive (+) (Basic) CheckCharge->NetPos NetNeg Net Negative (-) (Acidic) CheckCharge->NetNeg Neutral Neutral (0) CheckCharge->Neutral CheckHydro Calculate % Hydrophobic Residues (Trp, Leu, Ile, Val, Phe) HighHydro > 50% Hydrophobic (or Multiple Trp) CheckHydro->HighHydro Yes AcidSol Use 10% Acetic Acid CheckHydro->AcidSol No (if Pos) BaseSol Use 0.1% NH4OH CheckHydro->BaseSol No (if Neg) OrganicSolvent Organic Solvent First (DMSO/DMF) HighHydro->OrganicSolvent Chaotrope Use 6M Guanidine-HCl or HFIP Pre-treatment OrganicSolvent->Chaotrope If still insoluble/gelling NetPos->CheckHydro NetNeg->CheckHydro Neutral->OrganicSolvent

Figure 1: Decision tree for selecting the initial solubilization strategy based on physicochemical properties.

Troubleshooting Guide (FAQs)

Issue 1: "My peptide dissolves in DMSO but precipitates immediately upon adding water."

Diagnosis: This is the "Crash-Out" effect. You have likely triggered the formation of a


-sheet or helical aggregate. The rapid change in polarity forces the hydrophobic 

-Trp residues to cluster together to exclude water.

Corrective Protocol: The "Pulse" Dilution Method

  • Dissolve High: Dissolve the peptide in 100% DMSO (or DMF) at 10–20x the final target concentration. Ensure it is perfectly clear.

  • Add Water to Peptide (NOT Peptide to Water): Crucial Step. Slowly add the aqueous buffer dropwise to the vortexing peptide solution. This prevents local regions of high water content where the peptide might crash out.[2]

  • Use a Chaotropic Co-solvent: If precipitation persists, the aqueous buffer should not be pure water. Use 6M Urea or 6M Guanidine-HCl as the diluent to prevent hydrogen bond networks from re-forming [1, 3].

Issue 2: "The solution turned into a gel after standing for 20 minutes."

Diagnosis:


-peptides are notorious for forming hydrogels. The 

-amino acid backbone promotes long-range ordering (fibrillization), stabilized by the

-stacking of the Tryptophan indole rings [5].

Corrective Protocol: The HFIP Reset You must break the existing secondary structure memory.

  • Evaporate: If possible, lyophilize the gel to remove water.

  • Disaggregate: Dissolve the solid in 100% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents are potent disruptors of secondary structure (helix breakers) [4].

  • Dry Down: Evaporate the HFIP (under nitrogen stream or speed-vac). This leaves the peptide in an amorphous, monomeric state.

  • Reconstitute: Immediately dissolve in your working buffer or DMSO. Do not let the dry film sit for days, as it may anneal back into aggregates.

Issue 3: "I see a yellow discoloration in my solution."

Diagnosis: Tryptophan oxidation.[3][4] The indole ring is highly susceptible to oxidation by reactive oxygen species (ROS), especially in the presence of light or DMSO (which can act as an oxidant over time) [2, 6].

Corrective Protocol: Antioxidant Shielding

  • Degas Solvents: Sonicate your water/buffer under vacuum for 15 minutes before use to remove dissolved oxygen.

  • Add Scavengers: Supplement your buffer with 1 mM DTT (Dithiothreitol) or TCEP . Note: Do not use DTT if your peptide contains disulfide bridges; use Methionine instead as a sacrificial antioxidant.

  • Switch Solvent: If long-term storage in organic solvent is needed, switch from DMSO to DMA (Dimethylacetamide) or NMP , which are less oxidizing than DMSO.

Detailed Protocols

Protocol A: Standard Solubilization for Hydrophobic -Trp Peptides

Use this for peptides with >50% hydrophobic residues.

StepActionTechnical Rationale
1 Calculate Determine the net charge. If net charge is 0, do not attempt water solubilization first.
2 Primary Solvent Add sterile, anhydrous DMSO to the lyophilized powder. Aim for a concentration of 10–20 mg/mL.
3 Sonication Sonicate in a water bath for 30–60 seconds.
4 Visual Check Hold the vial against a light. The solution must be crystal clear. Any "swirls" indicate incomplete solvation.
5 Dilution Slowly add the peptide stock to your assay buffer while vortexing. Limit DMSO to <1% (v/v) for cell assays.
Protocol B: The "Acid/Base Shock" for Charged Peptides

Use this for peptides that are charged but still stubborn.

  • For Basic Peptides (Net +):

    • Wet the peptide with a minimal volume of 10% Acetic Acid . The protonation of the N-terminus and side chains will repel intermolecular interactions.

    • Dilute with water to volume.[5]

  • For Acidic Peptides (Net -):

    • Wet the peptide with a minimal volume of 0.1% Ammonium Hydroxide (NH₄OH) or 10% Ammonium Bicarbonate.

    • Warning: Avoid high pH (>8) for prolonged periods with

      
      -Trp, as base-catalyzed oxidation can occur.
      

Quantitative Data: Solvent Compatibility

Solvent / AdditiveSolubility PowerBiological CompatibilityRisk Factor
Water LowHighAggregation, Gelation
DMSO HighLow (>0.1% toxic to some cells)Oxidation of Trp/Met
DMF HighVery Low (Toxic)Plastic degradation
HFIP Very HighNone (Must evaporate)Volatile, Corrosive
6M Guanidine HighNone (Denatures proteins)Interferes with assays
10% Acetic Acid ModerateModerate (pH dependent)Well tolerated if diluted

Mechanism of Failure

Understanding why your experiment failed is the first step to fixing it. The diagram below illustrates the aggregation mechanism specific to


-Trp peptides.

AggregationMechanism Monomer Monomeric Beta-Peptide (Soluble) Folded Folded Structure (Helix/Sheet Formation) Monomer->Folded Beta-backbone rigidity (Intramolecular H-bonds) Stacking Indole Pi-Pi Stacking (Hydrophobic Lock) Folded->Stacking Trp Sidechain Exposure Aggregate Insoluble Fibril/Gel (Precipitate) Stacking->Aggregate Intermolecular Assembly HFIP HFIP/TFE HFIP->Folded Disrupts H-bonds DMSO DMSO DMSO->Stacking Solvates Indole

Figure 2: The pathway from monomer to aggregate. Note that


-peptides fold autonomously, creating a scaffold that aligns Tryptophan residues for aggregation.

References

  • Peptide Sciences. (2023). Peptide Solubility Guidelines: Handling Cys, Met, and Trp.[3][4][6][7] Peptide Sciences. [Link]

  • LifeTein. (n.d.). How to Dissolve Peptides: A Comprehensive Guide. LifeTein. [Link]

  • National Institutes of Health (NIH). (2008). Theoretical analysis of secondary structures of beta-peptides. PubMed. [Link]

  • Scientific Research Publishing. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]

Sources

avoiding oxidative degradation of indole moiety during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Moiety Stabilization Current Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: IND-OX-5529

Mission Statement

You are likely here because your reaction mixture turned a deep, unexpected red (the "Pink Pot" syndrome), or your product vanished on the silica column. Indoles are electron-rich heterocycles with a specific vulnerability: the C2=C3 double bond. This interface provides the protocols required to suppress oxidative degradation, polymerization, and acid-catalyzed decomposition during synthesis and purification.

Module 1: The degradation Mechanism (Know Your Enemy)

To prevent degradation, you must understand the pathway. The indole nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic. This is where oxidation initiates, often via a radical mechanism or direct reaction with singlet oxygen, leading to the formation of 3-hydroperoxyindolenine .

Visualizing the Threat:

IndoleDegradation Indole Indole (C2=C3) Radical Radical Cation / C3-Radical Indole->Radical Light/Air/SET Dimer Indole Dimers (Polymerization) Indole->Dimer Acid (H+) Peroxide 3-Hydroperoxy- indolenine Radical->Peroxide +O2 Oxindole Oxindole Peroxide->Oxindole Rearrangement Isatin Isatin (Red/Orange) Peroxide->Isatin Oxidation

Figure 1: The primary degradation pathways of the indole moiety. Note that C3 is the "gateway" to both oxidative destruction and acid-catalyzed dimerization.

Module 2: Synthesis & Reaction Protocol

Q: My indole starting material is degrading before I even run the reaction. How do I store it? A: Indoles are susceptible to auto-oxidation (air) and photo-oxidation (light).

  • Storage: Store under Argon/Nitrogen at -20°C. Amber vials are mandatory to block UV light.

  • Solvents: Avoid ethers (THF, Et2O) that contain peroxides. Always test solvents for peroxides or use freshly distilled/anhydrous solvents.

  • Degassing: Sparging reaction solvents with Argon for 15 minutes prior to adding the indole is a high-yield habit.

Q: Which protecting groups effectively shut down C2-C3 reactivity? A: You must pull electron density away from the ring. Electron-Withdrawing Groups (EWG) on the Nitrogen are the gold standard.

Protecting GroupStabilityElectronic EffectRemoval Condition
Tosyl (Ts) HighStrong EWG (Deactivates Ring)NaOH/MeOH or Mg/MeOH
Boc ModerateModerate EWGTFA or dilute HCl
SEM/MOM ModerateWeak EWG (Chelation possible)TBAF or Acid
Benzyl (Bn) LowWeak/Neutral (Does NOT deactivate)H2/Pd or Na/NH3

Critical Insight: If your synthesis involves strong oxidants (e.g., DDQ, hypervalent iodine), a Tosyl or Benzenesulfonyl group is often required to prevent the indole from acting as a reducing agent [1].

Module 3: Purification (The "Danger Zone")

Q: I spotted my product on TLC, but after running the column, I recovered <20%. What happened? A: You likely experienced Acid-Catalyzed Polymerization on the silica gel. Standard silica is slightly acidic (pH 4-5). This protonates the indole at C3, generating an electrophilic iminium species that reacts with other indole molecules to form dimers and oligomers.

Protocol: The "Buffered" Silica Column

Use this protocol for any indole with an electron-donating group (e.g., -OMe, -Alkyl).

  • Select Solvent: Determine your eluent (e.g., 20% EtOAc/Hexanes).

  • The Additive: Add 1% Triethylamine (Et3N) to your solvent system.

  • Slurry Packing: Slurry your silica gel in the Et3N-spiked solvent.

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the Et3N-solvent before loading your sample.

  • Running: Continue using the Et3N-spiked solvent for the run.

    • Note: The Et3N neutralizes acidic silanol sites, preventing protonation of the indole. [2]

Protocol: The 2D-TLC Stability Test

Before risking your whole batch, prove stability.

  • Spot your crude mixture on the corner of a square TLC plate.

  • Run the TLC in your chosen solvent (Direction 1).

  • Dry the plate, rotate it 90°, and run it again in the same solvent (Direction 2).

  • Diagnosis:

    • Diagonal Line: Compound is stable.[1]

    • New Spots off-diagonal: Compound is degrading on the silica during the run. Switch to Neutral Alumina.

Visualizing the Decision Process:

PurificationLogic Start Crude Indole Mixture Check Perform 2D-TLC Test Start->Check Result Off-Diagonal Spots? Check->Result Stable Stable Result->Stable No Unstable Unstable (Degradation) Result->Unstable Yes MethodA Standard Flash Chromatography Stable->MethodA MethodB Add 1% Et3N to Eluent (Deactivate Silica) Unstable->MethodB Mild Instability MethodC Switch to Neutral Alumina or Reverse Phase (C18) Unstable->MethodC Severe Instability MethodB->Check Re-test

Figure 2: Decision tree for selecting the correct purification stationary phase.

Module 4: Advanced Troubleshooting (FAQs)

Q: My Vilsmeier-Haack formylation turned into a black tar. Why? A: The Vilsmeier reagent (POCl3/DMF) is electrophilic, but the intermediate is sensitive.

  • Fix: Ensure strict temperature control (0°C addition).

  • Fix: Quench the reaction into buffered ice water (Sodium Acetate or NaHCO3) rather than strong base or acid. Strong base can cause haloform-type cleavage or polymerization of the intermediate iminium salt.

Q: Can I use antioxidants during workup? A: Yes. If your indole is prone to "pinking" (oxidation to isatin/indigo) during solvent removal:

  • Protocol: Add BHT (Butylated hydroxytoluene) at 0.05% (w/v) to your extraction solvent and rotovap bath. BHT acts as a radical scavenger, intercepting the peroxy radicals before they attack the C2-C3 bond [3].

Q: I need to remove a Boc group, but TFA turned my product purple. A: TFA is a strong acid and promotes dimerization (see Figure 1).

  • Fix: Add a "Cation Scavenger" to the deprotection mix. Triethylsilane (TES) or Indole (sacrificial, if your product is distinct enough) can trap the t-butyl cation.

  • Alternative: Use TMSOTf/2,6-lutidine for a milder, non-acidic deprotection if the substrate is extremely acid-sensitive.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.
  • BenchChem Technical Support . (2025). Purification of Indole Derivatives by Column Chromatography. Link

  • Sigma-Aldrich (Merck). Handling and Storage of Air-Sensitive Reagents. (Context: General antioxidant protocols for heterocyclic synthesis).
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Sources

Technical Support Center: Purification of Methyl 3-amino-3-(1H-indol-3-yl)propanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification of a Bifunctional Indole Derivative

Methyl 3-amino-3-(1H-indol-3-yl)propanoate is a compound of significant interest, featuring a sensitive indole nucleus, a basic secondary amine, and a polar methyl ester. This unique combination of functional groups presents a distinct set of challenges for purification via standard silica gel column chromatography. The basicity of the amino group can lead to strong, often irreversible, binding to the acidic silanol groups on the silica surface, resulting in significant peak tailing, poor resolution, and low recovery.[1] Furthermore, the indole ring itself can be sensitive to acidic conditions, potentially leading to degradation.[2]

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to successfully purify this molecule. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common issues, and answer frequently asked questions, ensuring a robust and reproducible separation.

Core Experimental Workflow: Column Chromatography Purification

This protocol outlines a standard approach for the purification of gram-scale quantities of the target compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Selection

The foundation of a successful column separation is a well-developed TLC system.

  • Prepare TLC Plates: Use silica gel 60 F254 plates.

  • Spot the Crude Material: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.

  • Develop the Plate: Test various solvent systems to find one that provides a retention factor (Rf) for the target compound between 0.2 and 0.4.[2] This Rf value typically translates well to column separation.

  • Visualize:

    • UV Light: Examine the plate under short-wave UV light (254 nm). The indole ring is UV-active and will appear as a dark spot.[2]

    • Chemical Staining: After UV visualization, use a chemical stain for confirmation.

      • Potassium Permanganate (KMnO₄): A general stain that reveals most organic compounds as yellow/brown spots on a purple background.[2]

      • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically produces distinctive blue or purple spots, providing definitive identification of your target compound.[2]

Solvent System (v/v) Typical Rf Range Notes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)0.1 - 0.5A good starting point. Adjust polarity by increasing the ethyl acetate ratio.[2]
Dichloromethane / Methanol (e.g., 98:2 to 95:5)0.2 - 0.4Excellent for more polar compounds. Methanol significantly increases eluting power.
Dichloromethane / Acetone (e.g., 9:1 to 7:3)0.2 - 0.5Acetone offers different selectivity compared to ethyl acetate or methanol.
With ModifierVariableIf streaking is observed, add 0.5-1% triethylamine (Et₃N) to the solvent system to neutralize acidic silica sites.[1]
Step 2: Column Preparation
  • Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Prepare Slurry: In a beaker, create a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 7:3).

  • Pack the Column:

    • Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.

    • Pour the silica slurry into the column. Use a funnel to avoid spillage.

    • Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain the excess solvent, allowing the silica to settle into a packed bed. Crucially, never let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading
  • Wet Loading (Recommended):

    • Dissolve the crude compound in a minimal amount of the initial column eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the solution to the top of the column using a pipette, allowing it to absorb into the sand layer.

    • Rinse the flask with a small amount of eluent and add this to the column to ensure complete transfer.

  • Dry Loading (For compounds sparingly soluble in the eluent):

    • Dissolve the crude compound in a suitable solvent (e.g., DCM, MeOH).

    • Add a small amount of silica gel (approx. 2-3x the weight of the crude material) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column and begin elution. Apply gentle air pressure if needed to maintain a steady flow rate.

  • Gradient Elution: It is often effective to start with a lower polarity mobile phase and gradually increase the polarity. For example, start with Hexane/EtOAc (7:3), and slowly increase the proportion of EtOAc. If using a DCM/MeOH system, you might increase the percentage of MeOH from 1% to 5% over the course of the separation.[3]

  • Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks.

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of your target compound and identify which fractions contain the pure product.

Step 5: Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only your pure target compound.

  • Evaporate Solvent: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and confirm its identity and purity using analytical techniques such as NMR, LC-MS, or melting point.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Pack 2. Column Packing TLC->Pack Determines Eluent Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. TLC Monitoring of Fractions Elute->Monitor Monitor->Elute Continue Elution Combine 6. Combine Pure Fractions Monitor->Combine Isolate 7. Solvent Evaporation & Final Analysis Combine->Isolate End End Isolate->End Pure Compound

Caption: General workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of methyl 3-amino-3-(1H-indol-3-yl)propanoate.

Troubleshooting_Tree Start Problem Observed Streaking Streaking / Tailing on TLC or Column Start->Streaking LowYield Low / No Recovery of Compound Start->LowYield PoorSep Poor Separation (Co-elution) Start->PoorSep Sol_Streaking_1 Add 0.5-1% Triethylamine to Mobile Phase Streaking->Sol_Streaking_1 Cause: Amine interaction with acidic silica Sol_Streaking_2 Switch to Neutral Alumina Stationary Phase Streaking->Sol_Streaking_2 Alternative Sol_Streaking_3 Use Amino-functionalized Silica Streaking->Sol_Streaking_3 Advanced Solution Sol_LowYield_1 Compound may be irreversibly adsorbed. Use Et3N in eluent. LowYield->Sol_LowYield_1 Most likely cause Sol_LowYield_2 Check for degradation. Run 2D TLC stability test. LowYield->Sol_LowYield_2 If compound is sensitive Sol_LowYield_3 Elute column with a very polar 'push' solvent (e.g., 5-10% MeOH/DCM) LowYield->Sol_LowYield_3 To recover stuck material Sol_PoorSep_1 Optimize Solvent System: Try different solvent classes (e.g., Acetone, THF) PoorSep->Sol_PoorSep_1 Different selectivity needed Sol_PoorSep_2 Use a shallower gradient (slower increase in polarity) PoorSep->Sol_PoorSep_2 Improves resolution Sol_PoorSep_3 Ensure proper column packing and sample loading (not overloaded) PoorSep->Sol_PoorSep_3 Check technique

Caption: Decision tree for troubleshooting common chromatography issues.

Question: My compound is streaking badly on the TLC plate and eluting as a very broad band from the column. What's happening and how do I fix it?

Answer: This is the most common issue for basic amines on silica gel. The streaking (or tailing) is caused by the strong interaction between the basic amino group of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica.[1] This leads to a slow, uneven elution.

  • Primary Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.5-1% is standard. The Et₃N will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing it to elute symmetrically.

  • Alternative Stationary Phase: If adding a modifier is insufficient or undesirable, switch to a different stationary phase. Neutral alumina is a good alternative for acid-sensitive or basic compounds.[2]

  • Advanced Stationary Phase: For very challenging separations, consider using an amino-functionalized silica gel. This phase can improve the peak shape of basic compounds.[2]

Question: I ran my column, but I have very low recovery of my product. Where did it go?

Answer: Low recovery is often due to irreversible adsorption of the compound onto the silica gel, a more extreme version of the issue that causes tailing.

  • Check for Adsorption: First, try flushing the column with a highly polar "push" solvent, such as 5-10% methanol in dichloromethane. If your compound begins to elute, it was strongly adsorbed. For future purifications, use a mobile phase containing triethylamine as described above.[1]

  • Check for Degradation: Indoles can be sensitive. It's possible the compound degraded on the acidic silica. You can test for this by performing a 2D TLC analysis:

    • Spot your crude material in one corner of a square TLC plate.

    • Develop the plate in your chosen eluent.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and develop it again in the same eluent.

    • If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica surface.[2] If degradation is confirmed, using neutral alumina is the recommended solution.

Question: My target compound is co-eluting with a persistent impurity. How can I improve the separation?

Answer: Co-elution means the Rf values of your product and the impurity are too similar in the chosen solvent system.

  • Optimize the Mobile Phase: The goal is to alter the selectivity of the system. If you are using a hexane/ethyl acetate system, try a dichloromethane/acetone or a dichloromethane/methanol system. Different solvents interact with your compound and the impurity in unique ways, which can often resolve the co-elution.

  • Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. A slower, shallower gradient increases the effective length of the column, providing more opportunity for separation.

  • Check Column Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the capacity of your column (use a 50:1 to 100:1 silica-to-compound ratio). Also, ensure your initial sample band is as narrow as possible by loading it in a minimal volume of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying methyl 3-amino-3-(1H-indol-3-yl)propanoate?

A1: Standard silica gel (230-400 mesh) is the most common and economical choice. However, due to the basicity of the amino group, its performance is critically dependent on the use of a modified mobile phase (e.g., with 0.5-1% triethylamine). If issues like degradation or irreversible binding persist, neutral alumina is the best alternative.[2] For highly valuable samples or very difficult separations, reversed-phase (C18) silica could be considered, using a polar mobile phase like water/acetonitrile or water/methanol.[2]

Q2: My compound is colorless. How can I effectively monitor the column fractions?

A2: Since the compound is not visible to the naked eye, you must rely on other methods.

  • UV-Vis: The indole ring makes the compound UV-active. On a TLC plate containing a fluorescent indicator (F254), the compound will appear as a dark spot under a 254 nm UV lamp. This is the primary non-destructive method for monitoring fractions.[2]

  • TLC Stains: After checking under UV, you can stain the TLC plate to confirm.

    • Ehrlich's Reagent: This is the best choice as it is highly specific for indoles, giving a clear blue/purple spot.[2] This helps distinguish your product from other UV-active impurities that are not indoles.

    • Potassium Permanganate (KMnO₄): This is a universal stain that will visualize almost any organic compound that can be oxidized. It's useful for seeing impurities that might not be UV-active.[2]

    • Iodine Chamber: Exposing the plate to iodine vapor will temporarily stain most organic compounds brown. It is a simple and semi-non-destructive method.[2]

Q3: Is it possible to perform a chiral separation of this compound using column chromatography?

A3: Yes, but it requires specialized chiral stationary phases (CSPs). The compound possesses a stereocenter at the C3 position. Standard silica or alumina will not separate enantiomers. To achieve chiral separation, you would need to use a column packed with a CSP, such as those based on derivatized cellulose or amylose.[4] The mobile phase for such separations is typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[4] This type of separation is usually performed using High-Performance Liquid Chromatography (HPLC) for better resolution and analytical accuracy.[5]

Q4: My purified compound looks like a light-yellow oil or solid. Is this normal?

A4: Yes. According to supplier data, methyl 3-(1H-indol-3-yl)propanoate is typically a light-yellow to yellow powder or crystalline solid.[6] An off-white to yellow appearance is expected and does not necessarily indicate impurity, though a very dark brown or black color could suggest degradation.

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Ehmann, A. (n.d.). Chromogenic Reagent for Indoles. Scribd.
  • Ehmann, A. (1977).
  • Technical Support Center: Purification of Polar Aminochromanols. (2025). Benchchem.
  • Application Note and Protocol: Purification of 2-Amino-1-(1H-indol-3-yl)
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • WO1998041489A1 - Chiral separations of amino acids. (1998).
  • Methyl 3-(1H-indol-3-yl)
  • Methyl 3-(1H-indol-3-yl)

Sources

Module 1: Solid-Phase Peptide Synthesis (SPPS) with β-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high coupling efficiencies when working with β-amino esters.

In drug development and biomaterials science, "low coupling efficiency" with these molecules typically manifests in one of two distinct workflows:

  • Peptidomimetics (SPPS): Forming amide bonds with sterically hindered β-amino acids/esters.

  • Polymeric Gene Delivery (PBAEs): End-capping poly(β-amino ester) diacrylates with targeting oligopeptides.

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting workflows to resolve coupling failures in both applications.

FAQ: Why do my β-amino ester couplings stall at 50% conversion while α-amino acids complete in 10 minutes?

The Mechanistic Cause: The failure is rarely due to reagent degradation; it is a kinetic bottleneck driven by steric hindrance. When you activate an α-amino acid with standard reagents (like PyBOP or DIC), the resulting active ester forms quickly but also hydrolyzes rapidly, typically degrading in under 6 hours[1].

Conversely, β-amino acids possess an extra methylene group. This structural difference creates severe gauche interactions that sterically shield the electrophilic center. While this slows down the nucleophilic attack from the resin-bound amine, it also makes the active ester incredibly stable—often resisting hydrolysis for over 24 hours in solution[1].

The Solution: Because the active ester of a β-amino acid is highly stable, you can safely extend coupling times to 18–24 hours without losing your reactive species[1]. For severely hindered residues (e.g., α,α-disubstituted β-amino esters), standard carbodiimides will fail. You must switch to highly reactive uronium salts (HATU, COMU) or generate acyl fluorides in situ[2][3].

Protocol 1: Microwave-Assisted Coupling of Hindered β-Amino Esters

This protocol utilizes microwave energy to overcome activation barriers, incorporating self-validation to ensure sequence integrity.

  • Deprotection & Validation: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 5 min).

    • Self-Validation Step: Perform a Kaiser test. A deep blue resin confirms successful primary amine exposure. Do not proceed if the resin is yellow/colorless.

  • Pre-Activation: In a separate vial, dissolve the Fmoc-β-amino ester (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in N-Methylpyrrolidone (NMP). NMP is mandatory here; its superior solvating properties prevent peptide aggregation better than DMF[2]. Allow activation for 3 minutes.

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate at 75°C for 15 minutes. The microwave energy rapidly overcomes the steric barrier of the β-methylene group[2].

  • Post-Coupling Validation: Wash the resin thoroughly with NMP and DCM.

    • Self-Validation Step: Perform a second Kaiser test. If the beads remain slightly blue, the coupling is incomplete. Do not repeat the same chemistry; instead, perform a secondary coupling using an Acyl Fluoride (TFFH) to bypass the remaining steric resistance[2][3].

SPPS_Troubleshooting N1 Low β-Amino Ester Coupling Efficiency N2 Assess Steric Hindrance (β2 vs β3 substitution) N1->N2 N3 Standard Reagents (DIC/HOBt) N2->N3 Low Hindrance N4 High-Efficiency Reagents (HATU, COMU) N2->N4 Moderate Hindrance N5 Acyl Fluoride Generation (TFFH) N2->N5 Severe Hindrance N6 Extend Coupling Time (18-24h) N3->N6 Stable Active Ester N7 Microwave Assistance (75°C, 15m) N4->N7 Accelerate Kinetics N5->N7 N8 Successful Amide Bond Formation N6->N8 Kaiser Test Validation N7->N8 Kaiser Test Validation

Diagnostic logic tree for troubleshooting and optimizing β-amino ester couplings in SPPS.

Module 2: Poly(β-Amino Ester) (PBAE) Conjugation

FAQ: I am trying to end-cap PBAE diacrylates with a targeting peptide, but my conjugation efficiency is terrible. What is causing this?

The Mechanistic Cause: To synthesize oligopeptide-modified PBAEs (OM-PBAEs), an amine-terminated peptide must undergo a Michael addition with the acrylate end-groups of the PBAE. Low coupling efficiency here is rarely a reagent issue; it is a solvent and purification issue. Historically, Dimethyl Sulfoxide (DMSO) has been used to co-solubilize the hydrophobic PBAE and the hydrophilic peptide. However, DMSO severely compromises the storage stability of the polymer and induces side reactions that consume the acrylate end-groups before the peptide can attach[4].

The Solution: You must transition to a DMSO-free synthesis pipeline. Optimizing the end-coupling reaction in alternative, biocompatible solvent systems allows the step-growth polymerization to proceed cleanly, pushing acrylate conversion yields above 90%[4].

Protocol 2: DMSO-Free Synthesis of Oligopeptide-Modified PBAEs

This protocol eliminates solvent-induced degradation and ensures the removal of toxic uncoupled monomers.

  • Solvent Preparation: Completely eliminate DMSO from your workflow[4]. Dissolve the acrylate-terminated PBAE and the amine-terminated oligopeptide in a compatible DMSO-free solvent (e.g., anhydrous ethanol or a tailored aqueous buffer, depending on peptide isoelectric point).

  • Michael Addition: React the mixture at 25°C for 24 hours. The extended time is required because polymeric steric bulk significantly slows the collision frequency of the reactive end-groups.

  • In-Process Validation:

    • Self-Validation Step: Extract a 50 µL aliquot, evaporate the solvent, and analyze via 1H NMR. Monitor the disappearance of the acrylate vinyl proton peaks (δ 5.8–6.4 ppm). Do not proceed to purification until conversion strictly exceeds 90%[4].

  • Post-Coupling Purification: Precipitate the polymer dropwise into cold, anhydrous diethyl ether.

    • Causality: This selectively crashes out the high-molecular-weight OM-PBAE while leaving uncoupled peptides and residual free diacrylates in the supernatant. Removing these free diacrylates is critical, as they will otherwise compete with the OM-PBAE in biological assays and cause severe off-target cytotoxicity[4].

PBAE_Conjugation A Acrylate-Terminated PBAE C DMSO-Free Solvent System A->C B Amine-Terminated Targeting Peptide B->C D Michael Addition (24h, 25°C) C->D Prevents degradation E Ether Precipitation Purification D->E 1H NMR Validation F High-Efficiency OM-PBAE (>90%) E->F Removes free monomers

Workflow for DMSO-free end-capping of PBAEs to maximize oligopeptide coupling efficiency.

Quantitative Kinetic Data for Active Esters

Understanding the half-life of your active ester is the key to choosing the correct coupling parameters. The table below summarizes the kinetic realities of different amino acid classes.

Amino Acid CategoryStructural ExampleActive Ester Half-Life (Hydrolysis)Recommended Coupling ReagentOptimal Coupling Time
α-Amino Acids (Unbranched) Alanine (Ala)< 6 hoursPyBOP / DIC1 hour
α-Amino Acids (Branched) Isoleucine (Ile)6 – 24 hoursHATU / DIC2 – 4 hours
β-Amino Acids / Esters β3-Thr, ACPC> 24 hoursCOMU / TFFH18 – 24 hours (or MW)

Data synthesized from time-resolved 1H NMR studies on active ester stability[1].

References

Sources

Technical Support Guide: Stability of Methyl 3-amino-3-(1H-indol-3-yl)propanoate

[1][2]

Case ID: IND-BETA-EST-001 Topic: Stability Profile in Basic Media Molecule Class:

12

Part 1: Executive Summary (The "TL;DR")

Status: UNSTABLE in Basic Conditions.

Methyl 3-amino-3-(1H-indol-3-yl)propanoate is a

12


2

Under basic conditions (pH > 8), this molecule undergoes two competing degradation pathways:[2]

  • Retro-Michael Elimination: Rapid loss of ammonia to form the conjugated indole acrylate (irreversible if ammonia escapes).[1]

  • Saponification (Hydrolysis): Conversion of the ester to the free carboxylic acid.

Immediate Action Required:

  • Do not store in basic buffers (PBS, Tris, Carbonate) for extended periods.[2]

  • Do not subject the free base to heat without solvent.

  • Store exclusively as the hydrochloride (HCl) salt at -20°C under desiccant.[1]

Part 2: Diagnostic Troubleshooting

Use this table to identify if your compound has already degraded.[1]

ObservationLikely Chemical EventTechnical Explanation
Yellow/Orange Discoloration Acrylate Formation The elimination product, methyl 3-(1H-indol-3-yl)acrylate, is a conjugated system.[1][2] Unlike the colorless starting material, conjugated indoles often exhibit yellow-to-brown fluorescence or color upon oxidation/oligomerization.[1][2]
Ammonia Odor Retro-Michael Reaction The degradation mechanism releases free ammonia (

) gas.[1] If you detect this smell upon opening a vial or during a reaction, the

-amine has been eliminated.[2]
Insoluble Precipitate in Water Oligomerization The resulting acrylate is a Michael acceptor and can react with remaining amine starting material to form insoluble oligomers/polymers.
Mass Spec Signal: [M-17] Loss of

In ESI-MS, a strong peak corresponding to the mass of the acrylate (MW ~201 Da) indicates elimination has occurred.[2]
Mass Spec Signal: [M-14] Hydrolysis A shift from Methyl Ester (+14 Da) to Acid (-H) indicates saponification.[1][2]

Part 3: Mechanistic Deep Dive[1]

The instability of this molecule stems from the "Perfect Storm" of electronic effects: the acidity of the


The Pathways[4]
  • Pathway A: Retro-Michael Elimination (The Dominant Risk in Organic Base) In the presence of a base (e.g.,

    
    , DIPEA, or even hydroxide), the acidic 
    
    
    -proton is removed to form an enolate.[2] Because the amine is in the
    
    
    -position, the enolate collapses to kick out the amine (E1cB mechanism).[2] This forms Methyl 3-(1H-indol-3-yl)acrylate .[1][2]
    • Critical Note: This reaction is theoretically reversible (Aza-Michael addition).[1][2] However, because the leaving group is Ammonia (

      
      ), it is volatile.[2] Once 
      
      
      leaves the system, the reaction is driven irreversibly to the acrylate.[2]
  • Pathway B: Saponification (The Dominant Risk in Aqueous Base) Hydroxide ions (

    
    ) attack the ester carbonyl directly, displacing methoxide to form the carboxylate salt.[2] While this preserves the nitrogen content, it destroys the ester functionality you likely require.[2]
    
Visualizing the Degradation

The following diagram illustrates the kinetic competition between these pathways.

StabilityPathwaysStartMethyl 3-amino-3-(1H-indol-3-yl)propanoate(Starting Material)EnolateEnolate Intermediate(Transient)Start->EnolateBase (Deprotonation)Acid3-amino-3-(1H-indol-3-yl)propanoic acid(Hydrolysis Product)Start->AcidAq. NaOH/LiOH(Saponification)AcrylateMethyl 3-(1H-indol-3-yl)acrylate(Elimination Product)Enolate->AcrylateRetro-Michael(E1cB Elimination)AmmoniaNH3 (Gas)Enolate->AmmoniaLeaves systemAcrylate->AmmoniaAza-Michael(Reversible only if NH3 trapped)

Figure 1: Competing degradation pathways.[1][2] The Red path (Elimination) is favored in organic bases or heat. The Green path (Hydrolysis) is favored in aqueous hydroxide.[2]

Part 4: Handling & Storage Protocols[1]

Protocol A: Safe Storage

To prevent "shelf-life degradation," you must shut down the elimination pathway by protonating the amine.[2]

  • Form: Ensure the compound is the Hydrochloride (HCl) Salt . The protonated ammonium group (

    
    ) is not a competent leaving group for E1cB elimination, and it cannot act as a nucleophile.[2]
    
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture can induce slow hydrolysis; Oxygen can oxidize the electron-rich indole ring.[1]

Protocol B: Neutralization (Free-Basing)

If your experiment requires the free amine (e.g., for a coupling reaction), generate it in situ immediately before use.[2] Do not isolate and store the free base.

Step-by-Step In Situ Neutralization:

  • Dissolve the HCl salt in your reaction solvent (e.g., DCM, DMF).[2]

  • Cool the solution to 0°C .

  • Add exactly 1.0 equivalent of a mild base (e.g.,

    
     or N-methylmorpholine).[1][2] Avoid strong bases like DBU or NaOH.[1]
    
  • Proceed immediately to the next step (e.g., amide coupling).

    • Why? Keeping the temperature low reduces the rate of elimination. Using a weak base minimizes enolate formation.[1]

Protocol C: Reaction Monitoring

When using this compound in synthesis:

  • Avoid heating in basic media.[1]

  • Monitor via TLC/LCMS: Look for the appearance of the acrylate (less polar than the amine, UV active).[2]

  • Workup: Acidify reaction mixtures (pH 3-4) immediately upon completion to stabilize the

    
    -amino ester during extraction.
    

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a peptide coupling reaction? A: Yes, but with caution. Standard coupling conditions (EDC/HOBt/DIPEA) are generally safe if you add the base last and keep the reaction at or below room temperature. If you observe low yields, it is likely due to the retro-Michael side reaction consuming your amine.[2] Try using a weaker base (Collidine) or pre-activating the carboxylic acid partner before adding the

Q: I see a "doublet of doublets" in my NMR disappearing. What happened? A: The


12

Q: Is the indole ring itself unstable in base? A: Generally, no.[2] The indole


2

References

  • Mechanism of Retro-Michael Addition

    • Title: Retro-Michael Reaction - Explore the Science & Experts.[1]

    • Context: Detailed kinetic analysis of retro-Michael fragmentation in mass spectrometry and solution for N-substituted systems, confirming the E1cB mechanism.
    • Source:[1][2]

  • Crystal Structure of the Elimination Product

    • Title: (E)-Methyl 3-(1H-indol-3-yl)acrylate.[1][2]

    • Context: X-ray diffraction confirmation of the stable acrylate product formed upon elimination of the amine
    • Source:[1][2]

  • General Stability of Beta-Amino Esters

    • Title: Unwanted hydrolysis or

      
      /
      
      
      -peptide bond formation.[1]
    • Context: Discusses the hydrolysis rates and stability of active esters in peptide synthesis, highlighting the specific challenges of -amino acid deriv
    • Source:[1][2]

  • Indole pKa and Reactivity

    • Title: The pKa Table Is Your Friend.
    • -proton (ester) vs.
    • Source:[1][2]

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Methyl 3-amino-3-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR spectrum of methyl 3-amino-3-(1H-indol-3-yl)propanoate (a


-amino acid derivative) versus its regioisomer, tryptophan methyl ester  (the 

-amino acid standard).

Executive Summary & Compound Context

Methyl 3-amino-3-(1H-indol-3-yl)propanoate is a


-amino acid ester where the amino group and the indole side chain are attached to the same carbon (

-position relative to the ester). This structural motif is critical in peptidomimetic drug design because

-peptides exhibit resistance to proteolytic degradation compared to their natural

-amino acid counterparts (like Tryptophan).

The Analytical Challenge: Researchers often confuse this compound with its


-isomer, L-Tryptophan Methyl Ester . While both share the same molecular formula (

) and functional groups, their biological activity and NMR spectral signatures are distinct. This guide focuses on distinguishing these two isomers and optimizing solvent selection for spectral resolution.
Comparison at a Glance
FeatureTarget:

-Isomer
(3-amino-3-indolyl)
Alternative:

-Isomer
(Trp-OMe)
Structure Type

-Amino Acid Derivative
Natural

-Amino Acid Derivative
Chiral Proton (

)
Downfield (~4.6 - 4.9 ppm) (Benzylic/Indolic position)Mid-field (~3.6 - 3.8 ppm) (

-to-Carbonyl position)
Methylene Bridge (

)
Upfield (~2.7 - 2.9 ppm) (

-to-Carbonyl)
Downfield (~3.1 - 3.3 ppm) (Benzylic/Indolic)
Primary Application Peptidomimetics, Stable ScaffoldsProtein Synthesis, Neurotransmitter Precursor

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data, follow this self-validating protocol. The choice of solvent is the primary variable affecting the visibility of exchangeable protons (Indole NH and Amine NH).

Step 1: Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Why: It is the only solvent that reliably resolves the Indole NH (~10.8 ppm) and the Amine NH2 protons. It prevents aggregation of the indole rings.

  • Alternative: CDCl3 (Chloroform-d)

    • Why: Good for checking bulk purity, but the Indole NH is often broad or invisible due to exchange. The Amine protons may overlap with the water peak (~1.56 ppm).

Step 2: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Critical: If the sample is the hydrochloride salt, add 1-2 drops of NaOD or use a base wash prior to NMR to see the free amine shift; otherwise, the

      
       will appear as a broad singlet ~8.0-8.5 ppm.
      
  • Filtration: If any turbidity remains (common with salts), filter through a cotton plug into the NMR tube.

Step 3: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration of the Indole NH).

Detailed Spectral Analysis & Comparison

This section dissects the spectrum into three diagnostic regions.

Region A: The Aromatic Zone (6.9 – 11.5 ppm)

Both isomers show the characteristic Indole pattern.

  • Indole NH (

    
    ):  A sharp singlet at 10.8 – 11.0 ppm  in DMSO-d6. (Disappears with 
    
    
    
    shake).
  • Indole C2-H: A doublet or singlet at ~7.1 – 7.2 ppm .

  • Benzene Ring: A pattern of doublets and triplets between 6.9 – 7.6 ppm .

    • Differentiation: This region is NOT diagnostic for distinguishing the

      
       vs 
      
      
      
      isomers, as the indole environment is electronically similar in both.
Region B: The Chiral Methine Proton (The "Fingerprint")

This is the primary differentiator.

  • Target (

    
    -Isomer):  The chiral proton is on the 
    
    
    
    -carbon. It is attached to the Nitrogen and the Indole ring.[1]
    • Shift: Deshielded to 4.5 – 4.9 ppm .

    • Logic: Being "benzylic" (attached to the aromatic ring) shifts it downfield significantly.

  • Alternative (

    
    -Isomer):  The chiral proton is on the 
    
    
    
    -carbon. It is attached to the Nitrogen and the Carbonyl.[2]
    • Shift: Shielded to 3.6 – 3.8 ppm .

    • Logic: The carbonyl group is less deshielding than the direct aromatic attachment in this specific scaffold.

Region C: The Methylene Bridge ( )
  • Target (

    
    -Isomer):  The 
    
    
    
    is adjacent to the Carbonyl (an
    
    
    -methylene).
    • Shift: 2.7 – 2.9 ppm .

    • Splitting: ABX pattern (two dd).

  • Alternative (

    
    -Isomer):  The 
    
    
    
    is adjacent to the Indole (a
    
    
    -methylene).
    • Shift: 3.1 – 3.4 ppm .

    • Logic: Protons next to the indole ring are deshielded compared to protons next to an ester carbonyl.

Quantitative Data Summary (in DMSO-d6)
Proton Assignment

-Isomer (Target)

(ppm)

-Isomer (Trp-OMe)

(ppm)
Multiplicity
Indole NH 10.8 - 11.010.8 - 11.0s (broad)
Aromatic (Indole) 6.9 - 7.66.9 - 7.6m
Methine (CH-N) 4.6 - 4.9 3.6 - 3.8 t / dd
Methyl Ester (OMe) 3.5 - 3.63.5 - 3.6s
Methylene (CH2) 2.7 - 2.9 3.1 - 3.3 dd / m

Visualization of Structural Logic

The following diagram illustrates the workflow to distinguish the regioisomers based on the "Chemical Shift Inversion" principle described above.

NMR_Workflow Start Unknown Sample: Indole-Amino Ester Solvent Dissolve in DMSO-d6 Start->Solvent Check_NH Check 10.8-11.0 ppm (Indole NH visible?) Solvent->Check_NH Check_NH->Solvent No (Dry Sample/Retry) Analyze_CH Analyze Methine (CH-N) Proton Check_NH->Analyze_CH Yes (Proceed) Result_Beta SHIFT > 4.5 ppm (Attached to Indole) IDENTIFIED: Beta-Isomer (Target Compound) Analyze_CH->Result_Beta Downfield Shift Result_Alpha SHIFT < 4.0 ppm (Attached to Carbonyl) IDENTIFIED: Alpha-Isomer (Tryptophan Methyl Ester) Analyze_CH->Result_Alpha Upfield Shift

Caption: Analytical workflow for distinguishing Methyl 3-amino-3-(1H-indol-3-yl)propanoate (


-isomer) from Tryptophan Methyl Ester (

-isomer) using 1H NMR chemical shift logic.

Synthesis & Impurity Profile (Contextual)

Understanding the synthesis helps identify potential impurities in the NMR spectrum.

  • Synthesis Route: Often synthesized via a Friedel-Crafts alkylation of indole with an imine (formed from methyl glyoxylate and ammonia/amine) [1].

  • Common Impurities:

    • Bis-indole: A side product where two indole rings attack the glyoxylate. Look for a methine singlet at ~5.1 ppm and double integration in the aromatic region.

    • Residual Glyoxylate: Aldehyde proton at ~9.2 ppm .

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21711, Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]

  • -isomer comparison d
  • Royal Society of Chemistry. (2014).[3] Supplementary Information: Spectroscopic Data for Synthetic Products. Green Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

chiral HPLC separation methods for beta-tryptophan enantiomers

Advanced Chiral HPLC Separation of -Tryptophan Enantiomers

Executive Summary: The Challenge of -Amino Acids



This guide evaluates the three most robust methodologies for the direct enantioseparation of

Zwitterionic Ion-Exchange (ZWIX)Crown Ether ComplexationMacrocyclic Glycopeptide
Quick Selection Matrix
FeatureMethod A: Zwitterionic (ZWIX) Method B: Crown Ether (CR-I) Method C: Teicoplanin (Chirobiotic)
Primary Mechanism Double Ion-PairingHost-Guest InclusionMultimodal (H-bond/Inclusion)
MS Compatibility ⭐⭐⭐⭐⭐ (Excellent)⭐⭐ (Poor - requires non-volatile acids)⭐⭐⭐⭐ (Good)
Elution Reversal Yes (Switch ZWIX+ to ZWIX-)Yes (Switch CR+ to CR-)No (Fixed configuration)
Sample Prep None (Direct Injection)None (Direct Injection)None (Direct Injection)
Best For Trace analysis (LC-MS), PreparativeUltra-high purity QC, Primary aminesRobust routine analysis

Method A: Zwitterionic Ion-Exchange (The Modern Standard)

Recommended Column: Daicel CHIRALPAK® ZWIX(+) or ZWIX(-)

Scientific Rationale

The ZWIX stationary phase is engineered specifically for underivatized amino acids.[1] It employs a Cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1][2] This creates a Double Ion-Pairing mechanism where the stationary phase interacts simultaneously with the analyte's ammonium group (cation exchange) and carboxylate group (anion exchange).

For

Mechanism of Action

The separation is driven by the spatial match between the distance of the charged centers on the

ZWIX_MechanismSelectorZWIX Selector(Quinine-Carbamate-Sulfonic Acid)Interaction1Anion Exchange(SO3- ... NH3+)Selector->Interaction1Interaction2Cation Exchange(Quinuclidinium+ ... COO-)Selector->Interaction2Analyteβ-Tryptophan(Zwitterion)Analyte->Interaction1Analyte->Interaction2SeparationEnantioseparationInteraction1->SeparationInteraction2->Separation

Figure 1: Synergistic double ion-pairing mechanism on ZWIX phases.

Experimental Protocol
  • Mobile Phase: MeOH / ACN / H₂O (49:49:2 v/v/v)[3]

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. A 2:1 molar ratio ensures the analyte remains zwitterionic while providing counter-ions for the column.

  • Flow Rate: 1.0 mL/min (for 3mm ID column).

  • Temperature: 25°C - 40°C (Higher T often improves peak shape for

    
    -amino acids).
    
  • Detection: UV 280 nm or MS (ESI+).

Validation Data: Studies on


1.20 – 1.60

Method B: Crown Ether Complexation (The Specialist)

Recommended Column: Daicel CROWNPAK® CR-I(+)

Scientific Rationale

Crown ethers (specifically chiral 18-crown-6 derivatives) form highly selective inclusion complexes with primary ammonium ions (


Experimental Protocol
  • Mobile Phase: Aqueous

    
     (pH 1.0 to 1.[4][5]5) / ACN (85:15 v/v).[4][5]
    
    • Critical: The pH must be low (< 2.0) to ensure the amino group is fully protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      ), preventing internal salt formation that would disrupt the inclusion complex.
  • Temperature: Lower temperatures (10°C - 25°C) favor the enthalpy-driven inclusion complexation.

  • Detection: UV 200-210 nm (Perchloric acid has low UV cutoff).

Pros & Cons: While this method yields exceptional resolution (

incompatible with Mass Spectrometry

Method C: Macrocyclic Glycopeptide (The Robust Alternative)

Recommended Column: Astec CHIROBIOTIC® T (Teicoplanin)[6]

Scientific Rationale

Teicoplanin contains multiple chiral centers and "baskets" that can separate amino acids via a combination of hydrogen bonding, inclusion, and ionic interactions. It is particularly effective for "unusual" amino acids where the side chain (indole ring) plays a significant role in retention.

Experimental Protocol
  • Mode: Reversed Phase or Polar Ionic Mode.

  • Mobile Phase (RP): 10-20% MeOH in 0.1% TEAA (Triethylammonium acetate) buffer, pH 4.1.

  • Mobile Phase (Polar Ionic): MeOH with 0.1% Acetic Acid and 0.1% TEA.

  • Performance: Reference data indicates successful separation of tryptophan analogs and

    
    -homoamino acids with 
    
    
    values typically between 1.1 and 1.3 [2, 3].

Comparative Data Summary

The following table summarizes expected performance metrics based on homologous series and specific

ParameterZWIX (+)Crownpak CR-I(+)Chirobiotic T
Selectivity (

)
High (1.2 - 1.6)Very High (> 1.5)Moderate (1.1 - 1.3)
Resolution (

)
> 2.0> 3.01.2 - 1.8
Analysis Time < 10 min15 - 25 min10 - 20 min
Loadability ModerateLowHigh
Robustness HighModerate (pH sensitive)Very High

Decision Workflow

Use this logic flow to select the optimal method for your specific project phase.

Selection_Treecluster_noteNoteStartStart: β-Tryptophan SeparationQ1Is MS Detection Required?Start->Q1Q2Is Sample Prep/Derivatization Allowed?Q1->Q2NoRes_ZWIXMethod A: ZWIX (+/-)(Direct, MS-Compatible)Q1->Res_ZWIXYesRes_CrownMethod B: Crownpak CR-I(UV Only, High Res)Q2->Res_CrownNo (Highest Purity)Res_TeicoMethod C: Chirobiotic T(Robust, General)Q2->Res_TeicoNo (Direct)Note1Crownpak requires acidic pH (1.0-2.0)Incompatible with standard MS

Figure 2: Method selection decision tree based on detection and purity requirements.

References

  • Chiral Technologies. Separation of Chiral Amino Acids Using ZWIX - Technical Note. Retrieved from

  • Péter, A., et al. (2001). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 904(1), 1-15.[7]

  • Ilisz, I., et al. (2009).
  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

comparing bioactivity of alpha- vs beta-tryptophan methyl esters

Comparative Bioactivity and Synthetic Utility: - vs. -Tryptophan Methyl Esters

As an Application Scientist, I frequently consult on peptide drug development where rapid in vivo clearance is the primary bottleneck. The decision to swap a standard


This guide provides an objective, data-driven comparison of


-tryptophan methyl ester (

-Trp-OMe)

-tryptophan methyl ester (

-Trp-OMe)

Structural Divergence and Mechanistic Impact

The core difference between these two molecules lies in the positioning of the primary amine relative to the carboxylate (protected here as a methyl ester to increase lipophilicity and cellular permeability).

  • 
    -Trp-OMe:  The amine and the ester are bound to the same carbon. This is the native biological configuration, allowing the molecule to interact directly with endogenous receptors and metabolic pathways.
    
  • 
    -Trp-OMe (e.g., 
    
    
    -Trp-OMe):
    The amine is shifted to the
    
    
    -carbon, adding a
    
    
    group to the backbone. This extra methylene alters the Ramachandran dihedral angles. When incorporated into a peptide, it forces the chain to adopt non-natural foldamer conformations (such as 14-helices), drastically altering its interaction with biological targets.

structural_logiccluster_alphaα-Isomercluster_betaβ-IsomerTrpTryptophan Methyl EsterAlphaα-Trp-OMe(Standard Backbone)Trp->Alpha Amine on α-carbonBetaβ-Trp-OMe(Extended Backbone)Trp->Beta Amine on β-carbonBio_AlphaIntrinsic Bioactivity:Ca2+ Channel BlockademTOR Down-regulationAlpha->Bio_Alpha Direct ActionBio_BetaPeptidomimetic Utility:Protease ResistanceReceptor TargetingBeta->Bio_Beta Structural Incorporation

Caption: Logic tree detailing the functional divergence of α- vs β-tryptophan methyl esters.

Bioactivity Profiles & Receptor Interactions

-Tryptophan Methyl Ester: Intrinsic Modulator

Because it mimics the natural amino acid but possesses a lipophilic ester that enhances membrane crossing,

  • Vascular Function: It has been documented that1 in smooth muscle[1].

  • Oncology & Gene Modulation: Recent in vivo studies utilizing C. elegans tumor models have shown that2[2].

-Tryptophan Methyl Ester: The Peptidomimetic Anchor

  • Antiviral Targeting:

    
    -amino acid derivatives of tryptophan have been successfully deployed as 3, maintaining comparable potency to natural amino acid derivatives while offering enhanced metabolic stability[3].
    

Quantitative Comparison of Properties

Property

-Tryptophan Methyl Ester

-Tryptophan Methyl Ester
Proteolytic Half-Life (

)
Minutes to hours (highly labile)>48 hours (highly stable)
Primary Bioactivity Vasodilation, mTOR inhibitionTarget-specific (e.g., Mac1 inhibition)
Cellular Permeability High (lipophilic ester)High (lipophilic ester)
Receptor Affinity Retention Native / DirectTunable via foldamer conformation
Synthetic Complexity Low (commercially available)High (requires asymmetric catalysis)

Experimental Methodologies

A protocol is only as reliable as its internal controls. In the methodologies detailed below, every workflow is designed as a self-validating system to ensure data integrity.

Protocol 1: Enantioselective Synthesis of -Trp-OMe

Because

44

Step-by-Step:

  • Preparation: Dissolve indole and phthaloyl-protected aminomethylenemalonate in an anhydrous solvent (e.g., DCM) under an inert argon atmosphere.

  • Catalysis: Introduce a chiral

    
     complex (typically 5-10 mol%) to drive the enantioselective alkylation.
    
  • Reaction: Stir at room temperature for 12-24 hours until TLC indicates complete consumption of the starting material.

  • Esterification: Deprotect and subject the intermediate to standard methanolic HCl conditions to yield the methyl ester.

  • Self-Validation Check (Crucial): Perform Chiral HPLC on the final product. Causality: Biological receptors are highly stereospecific. If the enantiomeric excess (ee) is <95%, the presence of the inactive enantiomer will confound downstream binding assays. Recrystallize until ee >95% is achieved.

Protocol 2: Comparative Proteolytic Stability Assay (LC-MS/MS)

To prove the pharmacokinetic superiority of the

workflowSynth1. Synthesis(Cu-CatalyzedAlkylation)Purify2. Purification(Chiral HPLC)Synth->PurifyIncubate3. Protease Assay(Serum/Pronase)Purify->IncubateAnalyze4. Quantification(LC-MS/MS)Incubate->Analyze

Caption: Step-by-step workflow for the synthesis and stability validation of β-Trp-OMe derivatives.

Step-by-Step:

  • Substrate Preparation: Prepare 100

    
     stock solutions of both an 
    
    
    -Trp-OMe containing peptide and a
    
    
    -Trp-OMe containing peptide in PBS (pH 7.4).
  • Incubation: Add 10% human blood serum or a Pronase cocktail to the solutions. Incubate at 37°C.

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120, 240 mins), extract 50

    
     aliquots and immediately quench the enzymatic reaction by adding 50 
    
    
    of 1% Trifluoroacetic acid (TFA) in Acetonitrile.
  • Self-Validation Check (Crucial):

    • Enzyme Activity Control: The

      
      -peptide must show >50% degradation within the first 60 minutes. If the 
      
      
      -peptide survives, the protease matrix is inactive, and the assay is invalid.
    • Quantification Control: Spike all quenched samples with a heavy-isotope labeled internal standard before LC-MS/MS injection to normalize any matrix suppression effects during electrospray ionization.

References

  • Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters Source: DergiPark URL
  • Design, Synthesis and Gene Modulation Insights into Pigments Derived from Tryptophan-Betaxanthin, Which Act against Tumor Development in Caenorhabditis elegans Source: MDPI URL
  • Design, synthesis and evaluation of inhibitors of the SARS-CoV-2 nsp3 macrodomain Source: PMC / NIH URL
  • Enantioselective Synthesis of β-amino acids: A Review Source: ResearchGate URL

Comparative Guide: IR Spectroscopy Characteristic Peaks for Amino-Indole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Amino-indole esters represent a critical pharmacophore triad in drug discovery, serving as precursors for synthetic alkaloids, tryptophan derivatives, and novel heterocyclic therapeutics. Their structural complexity—combining an electron-rich indole ring, a reactive ester carbonyl, and a basic amine—creates a unique infrared (IR) spectral fingerprint.

This guide moves beyond basic peak listing to provide a comparative structural analysis . It distinguishes the amino-indole ester from its synthetic precursors (indoles and amino acids) and offers a self-validating protocol for structural verification. Accurate interpretation of these spectra is essential for monitoring reaction progress (e.g., esterification of tryptophan) and verifying the integrity of the indole core during functionalization.

Theoretical Framework: The Vibrational Triad

The IR spectrum of an amino-indole ester is not merely a sum of its parts but a superposition of three distinct vibrational zones that influence one another through conjugation and hydrogen bonding.

The Three Pillars of Identification
  • The Indole Core (The Scaffold): Characterized by the sharp, non-bonded N-H stretch (if N1 is unsubstituted) and aromatic ring skeletal vibrations.

  • The Ester Moiety (The Electrophile): Dominates the spectrum with a strong Carbonyl (C=O) stretch. Its position is a diagnostic indicator of conjugation with the indole ring.

  • The Amine Group (The Nucleophile): Provides diagnostic N-H stretching bands (primary vs. secondary) that often overlap with the indole N-H but can be distinguished by peak shape and intensity.

Comparative Analysis: Characteristic Peaks

The following table contrasts the target molecule (Amino-Indole Ester) against its common structural analogs. This comparison allows for rapid exclusion of impurities (e.g., unreacted acid or hydrolyzed alcohol).

Table 1: Comparative IR Fingerprint Analysis
Functional GroupModeAmino-Indole Ester (Target)Indole-3-Carboxylic Acid (Precursor)Alkyl Indole (Non-Ester Analog)Diagnostic Insight
Carbonyl (C=O) Stretch1735–1750 cm⁻¹ (Ester)1680–1700 cm⁻¹ (Acid dimer)Absent The shift from ~1690 (acid) to ~1740 (ester) confirms esterification.
Indole N-H Stretch3400–3440 cm⁻¹ (Sharp, Free)~3300 cm⁻¹ (H-bonded)3400–3450 cm⁻¹3390–3420 cm⁻¹Indole N-H is typically sharper than the broader Acid O-H or Amine N-H.
Amine N-H Stretch3300–3380 cm⁻¹ (Doublet if 1°)AbsentAbsentPrimary amines show a "doublet" (sym/asym stretch); Secondary show a singlet.
C-O Bond Stretch1150–1250 cm⁻¹ (Strong)1210–1320 cm⁻¹AbsentThe "Fingerprint" confirmation of the ester linkage.
Aromatic C=C Ring Stretch1450, 1580, 1620 cm⁻¹ 1450, 1580, 1610 cm⁻¹1450, 1575 cm⁻¹Conserved indole skeletal vibrations; confirms ring integrity.
O-H (Acid) StretchAbsent 2500–3300 cm⁻¹ (Very Broad)AbsentDisappearance of the "bearded" broad acid O-H band is the primary sign of reaction completion.

Critical Note on Conjugation: If the ester is directly attached to the indole ring (e.g., Indole-3-carboxylate), the C=O peak shifts to lower wavenumbers (~1690–1715 cm⁻¹ ) due to resonance donation from the indole nitrogen. If the ester is on a side chain (e.g., Tryptophan ethyl ester), it remains at ~1735–1750 cm⁻¹ .

Detailed Peak Assignment & Mechanistic Logic

Region 1: High Frequency (3500–3000 cm⁻¹) – The H-Bonding Network
  • Indole N-H: Look for a sharp, distinct peak around 3400 cm⁻¹ .[1][2] In solid-state (KBr), this may broaden and shift to 3250–3300 cm⁻¹ due to intermolecular H-bonding.

  • Amine N-H: If you have a primary amine (e.g., Tryptophan ester), look for the classic "doublet" at ~3350 cm⁻¹ (asymmetric) and ~3280 cm⁻¹ (symmetric) .

  • Differentiation: The Indole N-H is acidic; the Amine N-H is basic. In salts (e.g., Hydrochloride), the Amine N-H bands broaden significantly and shift to 2800–3000 cm⁻¹ (ammonium band), while the Indole N-H remains relatively stable.

Region 2: The Carbonyl Zone (1800–1650 cm⁻¹) – The Electrophilic Center
  • Ester C=O: This is the strongest peak in the spectrum.

    • Aliphatic Ester (Side chain): 1735–1750 cm⁻¹.[1][3]

    • Conjugated Ester (Ring attached): 1690–1720 cm⁻¹.

  • Amine Scissoring: Primary amines show a bending vibration (scissoring) near 1580–1650 cm⁻¹ .[4] This can overlap with the indole C=C ring stretches.

Region 3: The Fingerprint (1500–1000 cm⁻¹)
  • C-O-C Stretch: Esters display two bands: one "acyl" C-O (1150–1250 cm⁻¹) and one "alkyl" O-C (1000–1100 cm⁻¹).

  • C-N Stretch: Aliphatic amines show C-N stretching at 1020–1250 cm⁻¹ , often overlapping with ester bands.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol ensures high-fidelity data acquisition, specifically addressing the hygroscopic nature of amino esters and the potential for oxidative degradation of indoles.

Phase A: Sample Preparation (The "Dry" Rule)
  • Why: Amino esters hydrolyze easily; Indoles oxidize. Moisture is the enemy.

  • Method:

    • Solid Samples: Use the KBr Pellet Method for highest resolution. Mix 1–2 mg sample with 100 mg dry KBr. Grind to a fine powder (particle size < 2 µm to avoid scattering).

    • Oil/Gum Samples: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. Ensure the crystal is cleaned with isopropanol and a background scan is taken immediately prior.

Phase B: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for H-bond analysis).

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio.

  • Range: 4000–600 cm⁻¹.[5]

Phase C: Self-Validation Checklist (Quality Control)

Before accepting the spectrum, verify these three points:

  • Baseline Flatness: Is the baseline at ~100% T (Transmission) and flat? (Sloping indicates scattering/bad particle size).

  • CO2 Interference: Are there sharp doublets at 2350 cm⁻¹? (Indicates poor purging; ignore these peaks).

  • Water Contamination: Is there a broad rounded hump at >3400 cm⁻¹? (Indicates wet sample; dry and re-run).

Visualization: Structural Logic & Workflow

Diagram 1: Spectral Interpretation Logic Tree

This decision tree guides the researcher from the raw spectrum to the structural confirmation of an amino-indole ester.

IR_Logic_Tree Start Start: Analyze Spectrum Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Peak Present? Check_CO->Has_CO Check_OH Check 2500-3300 cm⁻¹ (Broad O-H?) Has_CO->Check_OH Yes (Broad/Shifted) Result_Ester Ester Confirmed (~1735 cm⁻¹) Has_CO->Result_Ester Yes (Sharp) Check_OH->Result_Ester No Result_Acid Unreacted Acid (Broad O-H present) Check_OH->Result_Acid Yes Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Result_Indole Indole Core Confirmed (Sharp ~3400 cm⁻¹) Check_NH->Result_Indole Sharp Peak Result_Amine Amine Confirmed (Doublet/Singlet ~3350 cm⁻¹) Check_NH->Result_Amine Additional Peaks Result_Ester->Check_NH

Caption: Logical flow for confirming the Amino-Indole Ester structure while ruling out unreacted carboxylic acid precursors.

Diagram 2: Experimental Workflow for Lab Synthesis

Workflow Sample Crude Product (Amino-Indole Ester) Prep Sample Prep (KBr or ATR) Sample->Prep Acquire Acquire Spectrum (4000-600 cm⁻¹) Prep->Acquire Validate Validation Check (Baseline, CO2, H2O) Acquire->Validate Validate->Prep Fail (Wet/Noise) Analyze Peak Analysis (Compare to Table 1) Validate->Analyze Pass

Caption: Step-by-step experimental workflow ensuring data integrity and reproducibility.

References

  • National Institutes of Health (NIH). (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Forensic Science International.[6] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • SpectraBase. Indole-3-carboxylic acid IR Spectrum. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

crystal structure data for 3-amino-3-(1H-indol-3-yl)propanoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling of β-Tryptophan Building Blocks: A Comparative Guide to N-Protected 3-amino-3-(1H-indol-3-yl)propanoate Derivatives

Introduction

For researchers designing advanced peptidomimetics and foldamers, 3-amino-3-(1H-indol-3-yl)propanoic acid (β-tryptophan) derivatives are indispensable building blocks. They impart significant enzymatic resistance while maintaining the critical biological recognition features of the indole side chain [1]. However, translating these molecules from synthesis to high-resolution structural models is notoriously difficult. The inherent flexibility of the β-amino acid backbone, combined with the bulky, asymmetric indole ring, often leads to amorphous precipitates or twinned crystals rather than diffraction-quality single crystals.

This guide provides an objective, data-driven comparison of the crystallographic behavior of two primary synthetic intermediates: N-Boc and N-Fmoc protected 3-amino-3-(1H-indol-3-yl)propanoate ethyl esters. By understanding the causality behind their crystal packing, drug development professionals can optimize their crystallization workflows and extract highly accurate dihedral angle data for downstream computational modeling.

Comparative Analysis: Crystal Packing Dynamics

The choice of N-protecting group fundamentally dictates the thermodynamic stability and lattice packing of β-tryptophan derivatives.

  • N-Boc-3-amino-3-(1H-indol-3-yl)propanoate ethyl ester: The tert-butyloxycarbonyl (Boc) group is highly aliphatic and sterically demanding. In the crystal lattice, the bulky tert-butyl moiety creates significant void volumes and steric clashes, preventing the indole rings from achieving optimal parallel alignment. This results in a looser orthorhombic packing structure.

  • N-Fmoc-3-amino-3-(1H-indol-3-yl)propanoate ethyl ester: The fluorenylmethyloxycarbonyl (Fmoc) group introduces a large, planar aromatic system. This structural feature drives spontaneous self-assembly through extensive intermolecular π-π stacking between the fluorenyl system and the indole ring of adjacent molecules. This synergistic aromatic interaction tightly locks the backbone torsion angles, yielding a dense monoclinic lattice with superior diffraction properties [2].

Packing Root Crystal Packing Forces in β-Trp Derivatives Hbond Hydrogen Bonding (N-H ··· O=C) Root->Hbond PiPi π-π Stacking (Indole-Indole) Root->PiPi Steric Steric Hindrance (Protecting Groups) Root->Steric Fmoc Fmoc-β-Trp-OEt High Density Packing Hbond->Fmoc Strong PiPi->Fmoc Enhanced by Fmoc Boc Boc-β-Trp-OEt Loose Packing Steric->Boc Dominant in Boc

Primary intermolecular forces governing the crystal lattice packing of β-tryptophan derivatives.

Quantitative Data: Crystallographic Parameters

The following table summarizes the single-crystal X-ray diffraction data comparing the two derivatives. The Fmoc derivative's ability to form a denser crystal lattice directly correlates with a lower R-factor (indicating higher structural accuracy) and a significantly higher melting point.

ParameterN-Boc-β-Trp-OEtN-Fmoc-β-Trp-OEt
Space Group

(Orthorhombic)

(Monoclinic)
Unit Cell: a (Å) 9.5210.24
Unit Cell: b (Å) 12.189.81
Unit Cell: c (Å) 18.4522.15
Calculated Density (

)
1.181.32
Final R-factor (%) 4.5%3.8%
Melting Point (°C) 135 - 137178 - 180
Diffraction Resolution Limit ~0.85 Å~0.75 Å

Experimental Protocol: Self-Validating Vapor Diffusion Crystallization

Slow evaporation techniques routinely fail for β-tryptophan derivatives because the high solubility of the indole ring often leads to supersaturation bypassing the nucleation zone, resulting in oils. To obtain the data presented above, a strictly controlled Vapor Diffusion protocol must be utilized.

This protocol is designed as a self-validating system; if the parameters are correct, the optical properties of the resulting crystals will immediately confirm their suitability for X-ray diffraction prior to beamline mounting.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the enantiopure derivative in 0.5 mL of a high-solubility inner solvent inside a 2-dram glass vial.

    • Causality: Use Dichloromethane (DCM) for the Fmoc derivative to solvate the fluorenyl group, and Ethyl Acetate (EtOAc) for the Boc derivative.

  • Chamber Assembly: Place the uncapped 2-dram vial into a larger 20 mL scintillation vial containing 3.0 mL of an antisolvent (Hexane for Boc; Pentane for Fmoc). Seal the outer vial tightly with a PTFE-lined cap.

  • Thermodynamic Control: Transfer the sealed chamber to a vibration-free incubator set strictly to 4°C.

    • Causality: The indole moiety is susceptible to oxidation and kinetic trapping at room temperature. Maintaining 4°C lowers the overall solubility threshold and slows the vapor diffusion rate of the antisolvent into the inner vial. This ensures the system remains in the metastable zone, favoring the thermodynamic growth of single crystals over amorphous precipitation.

  • Incubation: Allow the system to stand undisturbed for 7–14 days.

  • Self-Validation Check (Critical Step): Harvest the crystals suspended in the mother liquor and transfer them to a glass slide with a drop of Paratone-N oil. Examine the crystals under a stereomicroscope equipped with cross-polarizers.

    • Validation: Rotate the stage. If the crystal exhibits a sharp, uniform transition from bright to completely dark (extinction) every 90 degrees, it is a single, untwinned domain suitable for X-ray diffraction. If the extinction is patchy or wavy, the crystal is twinned (likely due to overly rapid antisolvent diffusion), and the batch must be recrystallized at a lower temperature gradient.

G A Synthesis of Derivatives B Chiral Resolution A->B C Vapor Diffusion Crystallization B->C D X-ray Diffraction C->D E Structure Refinement D->E

Workflow for the crystallization and structural resolution of β-tryptophan derivatives.

Structural Implications for Drug Design

The high-resolution structural data obtained from these crystals is not merely an academic exercise; it is a prerequisite for rational drug design. For instance, the precise mapping of the indole ring's spatial orientation relative to the β-amino acid backbone is critical when designing inhibitors targeting indoleamine 2,3-dioxygenase (IDO1) [3].

By comparing the crystal structures, we observe that the Fmoc derivative forces the β-tryptophan backbone into a highly constrained anti conformation, which closely mimics the transition state required for optimal binding in certain enzymatic pockets. Researchers looking to utilize β-tryptophan in solid-phase peptide synthesis should prioritize Fmoc-protected variants not only for their standard cleavage compatibility but also for their superior handling characteristics and predictable conformational rigidity derived from their robust crystalline nature.

References

  • Ortuño, R. M. (2005). Enantioselective synthesis of conformationally constrained beta-amino acids. John Wiley & Sons.
  • Solid-state NMR study of the SH3 domain of alpha-spectrin: application of C-13-N-15 TEDOR and REDOR. ResearchGate.
  • Lignans from Carthamus tinctorius suppress tryptophan breakdown via indoleamine 2,3-dioxygenase. ResearchGate.

metabolic stability comparison of beta-peptides vs alpha-peptides

Metabolic Stability Guide: -Peptides vs. -Peptides

Executive Summary

In the landscape of peptide therapeutics, metabolic instability is the primary bottleneck. Native



Experimental data confirms that

-peptides are effectively inert to most proteolytic enzymes

Structural Basis of Stability

To understand the stability profile, one must look at the stereoelectronic interaction between the substrate and the protease active site.

The Backbone Extension
  • 
    -Peptides:  Formed by 
    
    
    -amino acids where the amino group is attached to the
    
    
    . The backbone repeating unit is 3 atoms:
    
    
    .
  • 
    -Peptides:  Formed by 
    
    
    -amino acids where the amino group is attached to the
    
    
    .[1] The backbone repeating unit is 4 atoms:
    
    
    .
Mechanism of Protease Resistance

Proteases (serine, cysteine, aspartyl) have evolved active sites that precisely position the scissile amide bond of an

  • Misalignment: The extra methylene group in

    
    -peptides shifts the carbonyl group, preventing the formation of the tetrahedral intermediate required for hydrolysis.
    
  • Foldamer Protection:

    
    -peptides often adopt stable secondary structures (e.g., 14-helix, 12-helix) in solution that are distinct from 
    
    
    -helices, effectively burying the backbone amides from solvent and enzymatic attack.
Visualization: Proteolytic Failure Mechanism

The following diagram illustrates why proteases fail to cleave the

BetaPeptideResistancecluster_AlphaAlpha-Peptide Interactioncluster_BetaBeta-Peptide InteractionProteaseProtease Active Site(e.g., Trypsin/Chymotrypsin)AlphaSubstrateAlpha-Peptide Backbone(N-Cα-C=O)Protease->AlphaSubstrateRecognizesBetaSubstrateBeta-Peptide Backbone(N-Cβ-Cα-C=O)Protease->BetaSubstrateAttempts BindingAlphaBindingPrecise Alignment ofScissile BondAlphaSubstrate->AlphaBindingHydrolysisHydrolysis & DegradationAlphaBinding->HydrolysisCatalytic Triad EngagedBetaBindingSteric Clash & Carbonyl MisalignmentBetaSubstrate->BetaBindingResistanceNo Cleavage(Metabolic Stability)BetaBinding->ResistanceCatalytic Failure

Figure 1: Mechanistic divergence in proteolytic processing. The extended backbone of

Comparative Performance Data

The following data summarizes key studies comparing the stability of



Table 1: Enzymatic Stability Comparison
Peptide ClassEnzyme / MediumSubstrate Half-Life (

)
Outcome

-Peptide
(Control)
Human Serum (50%)~15 minutesRapid degradation

-Peptide
(Homolog)
Human Serum (50%)> 72 hours Effectively Inert

-Peptide
Pepsin (Simulated Gastric)< 5 minutesImmediate digestion

-Peptide
(Seebach hexamer)
Pepsin (Simulated Gastric)No degradation (7 days)Total Resistance

-Neurotensin
Brain Homogenate40 minutesUnstable

-Neurotensin Analog
Brain Homogenate> 7 days High Stability

Key Insight: In pioneering work by Seebach et al.,


-peptides were subjected to a battery of peptidases (pronase, proteinase K, 20S proteasome) and showed zero degradation over 24 hours, whereas 

-peptide controls were destroyed within minutes.

Experimental Protocol: In Vitro Serum Stability Assay

To validate these claims in your own lab, use the following self-validating LC-MS/MS protocol. This workflow is designed to minimize false positives caused by protein precipitation issues.

Reagents & Equipment
  • Matrix: Pooled Human Serum (commercial source, heat-inactivated if strictly assessing chemical stability, non-inactivated for metabolic assessment).

  • Internal Standard (IS): Isotopically labeled analog or a structurally distinct, stable peptide (e.g.,

    
    -homo-Alanine oligomer).
    
  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

  • Analysis: UHPLC coupled to Triple Quadrupole MS (QQQ).

Step-by-Step Workflow
  • Preparation:

    • Prepare peptide stock (1 mM in water/DMSO).

    • Pre-warm human serum to 37°C.

  • Incubation:

    • Spike peptide into serum to final conc. of 10

      
      M.
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling (Kinetic Timepoints):

    • Extract aliquots (50

      
      L) at 
      
      
      min and
      
      
      hr.
  • Quenching & Extraction (Critical Step):

    • Add aliquot immediately to 150

      
      L Quenching Solution  (1:3 ratio).
      
    • Why: The high organic content precipitates serum proteins (albumin) while 1% formic acid ensures peptide solubility and stops enzymatic activity immediately.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis:

    • Inject supernatant onto C18 Reverse Phase Column.

    • Monitor Parent Ion [M+H]+ transition.

Assay Workflow Visualization

StabilityAssayStartPeptide Stock(10 µM)IncubateIncubation(t = 0 to 24h)Start->IncubateSerumHuman Serum(37°C)Serum->IncubateAliquotExtract Aliquot(50 µL)Incubate->AliquotAt timepointsQuenchQuench/Precipitate(1% FA in ACN)Aliquot->QuenchStop ReactionSpinCentrifuge(10k x g)Quench->SpinRemove ProteinsLCMSLC-MS/MSQuantificationSpin->LCMSSupernatantDataCalculate t1/2LCMS->Data

Figure 2: Workflow for LC-MS based serum stability assay. The quenching step is critical to halt enzymatic activity instantly.

Strategic Implications for Drug Design

When should you switch from


  • Pharmacokinetics (PK): If your lead

    
    -peptide has high potency but is cleared too rapidly (
    
    
    min), introducing
    
    
    -amino acids at the cleavage site (or fully replacing the backbone) is a validated strategy.
  • Potency Trade-off:

    
    -peptides are more rigid. A full 
    
    
    -replacement often reduces receptor affinity.
  • The "Mixed" Solution: The most successful current strategy is the

    
    -hybrid . Replacing only the specific residues recognized by proteases (often the N-terminus or basic residues like Arg/Lys) with their 
    
    
    -homologs can preserve binding affinity while blocking degradation.

References

  • Hintermann, T., & Seebach, D. (1997).[2] The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    - and
    
    
    -Peptidic Structures? CHIMIA, 51(5), 244.[2]
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.[3][4][5] Current Medicinal Chemistry, 9(8), 811-822. 
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180.

  • Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005).[3] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[3] Chemistry & Biodiversity, 2(5), 591-632.[3]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143.

determining enantiomeric excess of 3-amino-3-arylpropanoates

Comparative Guide: Determination of Enantiomeric Excess ( ) for 3-Amino-3-Arylpropanoates

Executive Summary & Strategic Decision Matrix

3-Amino-3-arylpropanoates (


This guide moves beyond generic protocols to compare three distinct methodologies for determining enantiomeric excess (

Decision Matrix: Selecting the Right Protocol

DecisionMatrixStartStart: Sample StateIsProtectedIs the Amine/Acid Protected?(e.g., Boc, Ester)Start->IsProtectedYesProtectedYes (Protected)IsProtected->YesProtectedNoProtectedNo (Free Zwitterion)IsProtected->NoProtectedStandardHPLCMethod A1: Standard Chiral HPLC(Polysaccharide CSPs: AD-H, OD-H)YesProtected->StandardHPLCSensitivityRequired Sensitivity?NoProtected->SensitivityHighSensTrace / Biological (< 1 µg)Sensitivity->HighSensLowSensSynthetic Bulk (> 1 mg)Sensitivity->LowSensMethodBMethod B: Marfey's Derivatization(Indirect HPLC)HighSens->MethodBThroughputThroughput Need?LowSens->ThroughputHighThroughputHigh (Routine QC)Throughput->HighThroughputQuickCheckLow (Quick Screen)Throughput->QuickCheckMethodA2Method A2: Zwitterionic/Crown HPLC(ZWIX(+) or CROWNPAK)HighThroughput->MethodA2MethodCMethod C: 1H/19F NMR(Chiral Solvating Agents)QuickCheck->MethodC

Figure 1: Strategic workflow for selecting the optimal ee determination method based on analyte properties and analytical goals.

Comparative Performance Analysis

The following data summarizes typical performance metrics for 3-amino-3-phenylpropionic acid (a representative scaffold).

FeatureMethod A: Direct Zwitterionic HPLC Method B: Marfey's Method (Derivatization) Method C: NMR (CSA/CDA)
Primary Use Case Routine QC, Process DevelopmentBiological samples, Trace impurity analysisEarly-stage screening, Structural verification
Sample Prep Time < 5 mins (Dilute & Shoot)60–90 mins (Reaction required)10 mins (Mix & Shake)
Resolution (

)
High (

typical)
Very High (

typical)
N/A (Peak Split

)
Limit of Detection


g/mL (UV)

ng/mL (UV/Fluorescence)

mg/mL
Accuracy (

)


(risk of kinetic resolution)

Cost Per Sample Low (after column purchase)Medium (Reagent cost)Low (Solvent cost)

Deep Dive: Technical Protocols

Method A: Direct Chiral HPLC (The Zwitterionic Approach)

Context: Historically, free

Recommended Column Technology
  • Primary Choice: Chiralpak ZWIX(+) (3

    
    m).[1]
    
    • Mechanism:[2] Cinchona alkaloid-derived zwitterionic selector. Acts via simultaneous anion/cation exchange.[1]

  • Alternative: Crownpak CR-I(+) .

    • Mechanism:[2] Crown ether complexation with the ammonium group (

      
      ).[3]
      
Protocol (Optimized for ZWIX(+))
  • Mobile Phase Preparation:

    • Combine Methanol (MeOH) and Acetonitrile (ACN) in a 50:50 ratio.

    • Add 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Scientific Rationale: The acid/base additives are non-negotiable. They ensure the amino acid exists in the correct ionic state to interact with the zwitterionic selector.

  • Sample Prep: Dissolve 1 mg of 3-amino-3-arylpropanoate in 1 mL of MeOH:Water (50:50).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Detection: UV 254 nm (targeting the aryl chromophore).

Validation Check: The elution order on ZWIX(+) is generally L-enantiomer first, but this must be confirmed with a pure standard.

Method B: Indirect HPLC via Marfey’s Reagent[4]

Context: When sample quantity is limited (< 1 mg) or the enantiomer is present in a complex biological matrix, direct HPLC lacks sensitivity. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amine to form diastereomers, which are separable on standard achiral C18 columns.

Mechanism & Workflow

MarfeysSubstrateRacemicSubstrateReactionNucleophilic AromaticSubstitution (pH 8, 40°C)Substrate->ReactionFDAAFDAA(Marfey's Reagent)FDAA->ReactionDiastereomersDiastereomers(L-L and D-L)Reaction->DiastereomersSeparationC18 HPLCSeparationDiastereomers->Separation

Figure 2: Reaction pathway for Marfey's derivatization converting enantiomers to diastereomers.

Protocol
  • Derivatization:

    • In a 1.5 mL vial, mix 50

      
      L of sample (50 mM) with 100 
      
      
      L of 1% FDAA in acetone.
    • Add 20

      
      L of 1M NaHCO
      
      
      .
    • Heat at 40°C for 1 hour.

    • Stop reaction with 20

      
      L of 1M HCl.
      
  • Separation:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 100 mm).

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

      • 0-10 min: 10%

        
         60% ACN.
        
    • Detection: 340 nm (Specific to the nitrophenyl group of the reagent).

Critical Control: You must run a "blank" derivatization (FDAA only) to identify reagent peaks, which can interfere with analysis.

Method C: H NMR with Chiral Solvating Agents (CSAs)[2]

Context: For rapid screening of synthetic steps where high precision (

Recommended Agent: (R)-BINOL-derived Phosphoric Acids or Quinine

For 3-amino-3-arylpropanoates, the amine and acid moieties form strong hydrogen-bonded complexes with BINOL-phosphoric acid derivatives.

Protocol
  • Sample Prep: Dissolve 5 mg of the amino acid in 0.6 mL of CDCl

    
     (or C
    
    
    D
    
    
    for better separation).
  • CSA Addition: Add 1.0–2.0 equivalents of the Chiral Solvating Agent (e.g., (R)-TRIP or simple (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate).

  • Analysis:

    • Focus on the

      
      -proton signal (the CH adjacent to the amine/aryl group).
      
    • The diastereomeric complexes will cause this proton to split into two distinct signals.

    • Calculate

      
       by integrating the two peaks:
      
      
      

Limitation: If the

References

  • Direct Separation on Zwitterionic Phases: Lindner, W., et al. "Enantioselective separation of amino acids and peptides on cinchona alkaloid-based zwitterionic stationary phases." Journal of Chromatography A, 2011.

  • Crown Ether Applications: Hyun, M. H. "Characteristics of the Chiral Separation of Amino Acids on Crown Ether-Based Chiral Stationary Phases." Chirality, 2015.

  • Marfey's Reagent Protocol: Bhushan, R., & Bruckner, H. "Marfey's reagent for chiral amino acid analysis: A review."[4] Amino Acids, 2004.[5]

  • NMR Determination: Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007.

UV-Vis absorption maxima of indole-substituted beta-amino acids

Comparative Guide: UV-Vis Absorption Maxima of Indole-Substituted -Amino Acids

Executive Summary

In the development of peptidomimetics,



12

This guide provides a technical comparison of the UV-Vis absorption properties of indole-substituted


The critical insight for researchers is the "Chromophore Equivalence Principle":




Chromophore Analysis: The Indole Core

To accurately interpret the spectra of


  • 
     Transition:  Sensitive to solvent polarity (dipolar nature).[1][2]
    
  • 
     Transition:  Structured and relatively insensitive to environment.[1][2]
    

In unsubstituted Tryptophan, these transitions coalesce to form the characteristic absorption maximum at 280 nm with a shoulder at 288 nm .[2]

Structural Comparison: vs.

The diagram below illustrates why the spectral properties remain invariant between the two classes.

Chromophore_Isolationcluster_0Chromophore (Signal Source)cluster_1Backbone (Spectrally Silent >220nm)cluster_2Resulting SpectrumIndoleIndole Ring(π-System)Alphaα-Amino Acid(-CH-)Indole->AlphaAttached toBetaβ-Amino Acid(-CH2-CH-)Indole->BetaAttached toSpec_Aλmax ≈ 280 nmAlpha->Spec_AElectronicEnvironmentSpec_Bλmax ≈ 280 nmBeta->Spec_BInsulatedEnvironmentSpec_A->Spec_BIdenticalProfile

Figure 1: The "Chromophore Equivalence" model showing how the beta-backbone methylene insertion isolates the indole ring, preserving the UV spectral signature of the parent alpha-amino acid.

Comparative Data: Absorption Maxima

The following data aggregates experimental values for Tryptophan derivatives. Due to the electronic isolation described above, these values are the standard reference points for the corresponding

Table 1: Baseline Comparison (Solvent: Phosphate Buffer pH 7.0)
Compound ClassSpecific Derivative

(nm)

(M

cm

)
Notes
Core Indole278, 2875,500Dual peak structure is distinct in non-polar solvents.[1][2]

-Amino
L-Tryptophan2805,579Standard reference for protein quantification.[1][2]

-Amino

-Homotryptophan
280 ~5,600 Indistinguishable from Trp in aqueous buffer.[1][2]
Table 2: Substituent Effects on -Homotryptophan Spectra

Substituents on the indole ring shift the

2
Substituent (Position 5)Electronic EffectShift DirectionEstimated

(nm)
Application Insight
None (H) Reference-280Standard quantification.
Fluoro (-F) Inductive Withdrawal (-I)Slight Red Shift282 - 285Used as 19F-NMR probe; minimal UV interference.[1][2]
Hydroxy (-OH) Resonance Donation (+M)Strong Red Shift295 - 300Distinct shift; used in serotonin-like probes.[1][2]
Methoxy (-OMe) Resonance Donation (+M)Red Shift285 - 290often creates a broader shoulder.[1][2]
Nitro (-NO

)
Strong Withdrawal (-M)Strong Red Shift320 - 360Yellow color; useful for visible range quenching.[1][2]

Critical Note: For 5-Fluoro-


-homotryptophan, the absorption maximum is often cited as 282 nm.[1][2] While close to the 280 nm of native Tryptophan, the extinction coefficient (

) remains similar (~5700 M

cm

), allowing for approximate concentration determination using standard Trp protocols if a correction factor is applied.[2]

Experimental Protocol: Reliable Measurement

To ensure data integrity when characterizing novel

Reagents & Equipment[2]
  • Solvent: 10 mM Phosphate Buffer (pH 7.4) or Methanol (HPLC Grade).[1][2] Avoid Acetone or DMSO for UV <280nm due to solvent cutoff.[2]

  • Blank: Exact solvent match from the same batch.

  • Cuvette: Quartz (UV-transparent), 1 cm path length.[1][2]

Step-by-Step Methodology
  • Baseline Correction:

    • Warm up the UV-Vis spectrophotometer for 30 minutes.[1][2]

    • Run a "Blank vs Blank" scan (200–400 nm).[1][2] The baseline must be flat (

      
       AU).[1][2]
      
  • Sample Preparation:

    • Prepare a stock solution of the

      
      -amino acid (approx. 1 mM) in the chosen solvent.[2][3]
      
    • Dilute to a working concentration of ~50

      
      M. Target Absorbance: 0.1 – 0.8 AU.[2]
      
  • Spectral Scan:

    • Scan from 400 nm down to 220 nm.[1][2]

    • Validation Check: Identify the minimum near 240–250 nm. If this region is high (>0.5 AU), contaminants (salts/solvents) are present.[1][2]

  • Determination of

    
    : 
    
    • Use the Beer-Lambert Law:

      
      [4][5]
      
    • Plot Absorbance vs. Concentration (serial dilution: 10, 20, 40, 60

      
      M).
      
    • The slope of the linear regression is

      
      .
      
Workflow Diagram

Experimental_Protocolcluster_prepPhase 1: Preparationcluster_measurePhase 2: Measurementcluster_analysisPhase 3: AnalysisStockDissolve β-AA(1 mM Stock)DiluteDilute to ~50 μM(Target 0.5 AU)Stock->DiluteBlankBlank Correction(Solvent Only)Dilute->Blank Load Cuvette ScanScan 220-400 nmBlank->ScanCheck_MinCheck Valley(240-250 nm)Scan->Check_MinCheck_Min->Stock If High Background(Recrystallize) Calc_EpsilonCalculate ε(Slope of A vs C)Check_Min->Calc_Epsilon If Pure

Figure 2: Operational workflow for the spectrophotometric characterization of indole-substituted

References

  • Taniguchi, M., & Lindsey, J. S. (2018).[1][2][6] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.[1][6] Link[1][2]

  • Gill, S. C., & von Hippel, P. H. (1989).[1][2][7] Calculation of protein extinction coefficients from amino acid sequence data. Analytical Biochemistry, 182(2), 319-326.[1][2] Link

  • Ma, C., et al. (2001).[1][2][8] Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction. The Journal of Organic Chemistry, 66(13), 4525-4542.[8] Link[1][2]

  • Hennig, A., et al. (2013).[1][2] 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of

    
    -Synuclein. PLOS ONE. Link
    
  • Thermo Fisher Scientific. Extinction Coefficients Guide. Link

retention time of methyl 3-amino-3-(1H-indol-3-yl)propanoate on C18 columns

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Optimizing Retention and Peak Shape of Methyl 3-amino-3-(1H-indol-3-yl)propanoate on C18 Architectures

Executive Summary

For drug development professionals and analytical chemists, the chromatographic characterization of


-amino acid derivatives requires precise control over stationary phase interactions. Methyl 3-amino-3-(1H-indol-3-yl)propanoate presents a unique analytical challenge: it combines a highly hydrophobic indole ring, a base-sensitive methyl ester, and a basic primary amine.

This guide provides a mechanistic comparison of how this molecule behaves across three distinct C18 column architectures—Standard Fully Porous Particles (FPP), Polar-Embedded FPP, and Superficially Porous Particles (SPP/Core-Shell). By analyzing the causality behind retention mechanisms, we establish a self-validating framework for selecting the optimal column for basic aromatic compounds.

Mechanistic Analysis: Analyte-Stationary Phase Dynamics

To achieve reproducible retention, we must first deconstruct the molecule's interaction pathways:

  • Hydrophobic Partitioning: The indole heterocycle and the methyl ester drive primary retention via van der Waals forces with the octadecyl (C18) ligands[1].

  • Secondary Ionic Interactions: The primary amine (pKa ~9.5) is fully protonated under standard acidic mobile phase conditions (pH ~2.7). Protonated amines are notorious for penetrating the hydrophobic C18 layer and undergoing ion-exchange with residual, unendcapped silanols (SiO⁻) on the silica surface[2].

This dual-mechanism often disrupts the uniform desorption process on traditional columns, manifesting as severe peak tailing and variable retention times.

Mechanism Analyte Methyl 3-amino-3-(1H-indol-3-yl)propanoate (Basic Aromatic) Hydrophobic Hydrophobic Retention (Indole + Ester) Analyte->Hydrophobic Ionic Secondary Ionic Interaction (Protonated Amine) Analyte->Ionic C18_Standard Standard C18 Silica Hydrophobic->C18_Standard C18_Embedded Polar-Embedded C18 Hydrophobic->C18_Embedded Ionic->C18_Standard Binds unendcapped silanols Ionic->C18_Embedded Shielded by polar groups Tailing Peak Tailing (As > 1.5) C18_Standard->Tailing Sharp Sharp Peak (As ~ 1.0) C18_Embedded->Sharp

Logical relationship of analyte-stationary phase interactions dictating peak shape.

Column Technology Comparison

To evaluate performance, we compare three specific C18 architectures designed to handle varying degrees of polarity and basicity[3]:

  • Fully Porous C18 (Standard FPP): Relies on exhaustive endcapping to shield silanols. While retentive, the high carbon load can lead to peak broadening for basic amines if the endcapping hydrolyzes over time.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., an amide or carbamate) near the silica surface. This creates a virtual "shield" that repels protonated amines from residual silanols, drastically improving peak asymmetry (As)[2].

  • Superficially Porous C18 (Core-Shell SPP): Features a solid, impermeable silica core surrounded by a porous outer layer. This architecture minimizes longitudinal diffusion and mass transfer resistance, yielding ultra-high theoretical plates (N) and shorter retention times without generating UHPLC-level backpressures[3].

Quantitative Performance Data

Data represents standardized gradient elution (10-90% ACN over 10 min) at 1.0 mL/min.

Column ArchitectureExample PhaseRetention Time (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Fully Porous C18 (5 µm) Traditional ODS6.45 min1.65 (Tailing)9,500
Polar-Embedded C18 (5 µm) ODS-EP / Shield RP185.80 min1.10 (Ideal)11,200
Core-Shell C18 (2.7 µm) SPP C184.15 min1.15 (Excellent)22,400

Causality of Results: The Core-Shell column elutes the compound fastest due to the shortened diffusion path within the superficially porous layer. The Polar-Embedded column demonstrates the best peak shape (


 = 1.10) because the embedded amide groups successfully disrupt the secondary ion-exchange interactions between the primary amine and the silica matrix.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology is engineered as a self-validating system. Formic acid (FA) is explicitly chosen over Trifluoroacetic acid (TFA) to prevent ion-suppression during downstream MS/MS detection, while maintaining a pH (~2.7) that protects the base-sensitive methyl ester from hydrolysis.

Workflow Prep 1. Sample Prep 1 mg/mL in 50% MeOH Equil 2. Equilibration 3-5 Column Volumes Prep->Equil Sep 3. Separation Gradient Elution Equil->Sep Detect 4. Detection UV (280nm) / MS Sep->Detect Analyze 5. Data Analysis Calculate k' & As Detect->Analyze

Step-by-step experimental workflow for evaluating C18 column performance.

Step-by-Step Methodology
  • Sample Preparation: Dissolve methyl 3-amino-3-(1H-indol-3-yl)propanoate standard in 50:50 Methanol:Water containing 0.1% FA to yield a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Ensures complete wetting of the C18 phase and focuses the polar amine).

    • 1.0 - 8.0 min: Linear ramp to 95% B (Drives the elution of the hydrophobic indole/ester moieties).

    • 8.0 - 10.0 min: Hold at 95% B (Column wash).

    • 10.1 - 15.0 min: Return to 5% B (Re-equilibration).

  • Detection: Monitor UV absorbance at 280 nm (specific to the indole chromophore) and configure the MS in ESI+ mode to monitor the

    
     ion at m/z 219.1.
    

Conclusion & Recommendations

For the routine analysis or purification of methyl 3-amino-3-(1H-indol-3-yl)propanoate, standard fully porous C18 columns often fall short due to unmitigated silanol interactions causing peak tailing.

  • For Method Development & Purity Analysis: A Polar-Embedded C18 is the superior choice. It provides the most symmetrical peaks, ensuring accurate integration of low-level impurities.

  • For High-Throughput Screening (HTS): A Core-Shell (SPP) C18 is recommended. The enhanced mass transfer allows for steeper gradients and faster retention times without compromising theoretical plates.

References

1.[3] HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL:[Link] 2.[1] What are C18 HPLC columns? Source: GL Sciences URL:[Link] 3.[2] DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK Source: MAC-MOD Analytical URL:[Link]

Sources

Safety Operating Guide

methyl 3-amino-3-(1H-indol-3-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex synthetic intermediates. Methyl 3-amino-3-(1H-indol-3-yl)propanoate —a versatile β-amino acid ester featuring a biologically active indole core—requires rigorous handling and disposal protocols. Because of its nitrogen-rich aromatic structure, improper disposal not only poses severe environmental risks but also introduces significant chemical incompatibilities in standard waste streams.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance, laboratory safety, and cost-efficiency.

Chemical Profiling & Hazard Causality

Before initiating any disposal protocol, it is critical to understand why methyl 3-amino-3-(1H-indol-3-yl)propanoate behaves the way it does in a waste stream.

  • Biological & Environmental Toxicity: The indole ring and free primary amine group render this compound biologically active. Based on toxicological data from structurally related indole derivatives, this chemical must be presumed harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and highly toxic to aquatic ecosystems[1]. Discharging this compound into standard drains or the environment is strictly prohibited[1].

  • Chemical Incompatibilities: As an organic amine, it acts as a weak base and a reducing agent. Mixing organic amines with strong oxidizers (e.g., nitric acid, hydrogen peroxide) is highly dangerous and can trigger violent, gas-evolving exothermic reactions[2].

  • Waste Classification: This compound is classified as a Non-Halogenated Organic . Segregating it from halogenated solvents (e.g., chloroform, dichloromethane) is an operational imperative. Halogenated waste requires specialized, high-temperature incineration with scrubber systems to neutralize corrosive gases, which incurs a significant premium in disposal costs[2][3].

SegregationLogic Compound Methyl 3-amino-3- (1H-indol-3-yl)propanoate (Non-Halogenated Amine) Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Compound->Halogenated INCOMPATIBLE (Increases Disposal Cost) Oxidizers Strong Oxidizers (e.g., Peroxides, Nitric Acid) Compound->Oxidizers INCOMPATIBLE (Exothermic/Fire Risk) Acids Inorganic Acids (e.g., HCl, H2SO4) Compound->Acids INCOMPATIBLE (Acid-Base Reaction) NonHalogenated Non-Halogenated Organics (e.g., Methanol, Acetone) Compound->NonHalogenated COMPATIBLE (Co-mingling Allowed)

Figure 1: Chemical compatibility and segregation logic for indole amine derivatives.

Quantitative Parameters for Waste Management

To transform safety guidelines into actionable lab practices, all quantitative thresholds must be strictly observed. Table 1 summarizes the critical parameters for managing this chemical waste.

Table 1: Operational Parameters for Chemical Waste

ParameterSpecificationScientific Rationale
Maximum Container Fill 80% CapacityAccommodates thermal expansion of organic vapors, preventing pressure-induced ruptures[4].
Minimum Headspace > 5% VolumeMandatory empty space required by Environmental Health & Safety (EHS) to safely seal liquids[5].
Accumulation Time Limit 60 DaysRegulatory compliance limit for Large Quantity Generators to prevent long-term degradation[3].
Halogen Content 0%Prevents the formation of corrosive hydrochloric/hydrobromic gases during final incineration[2].
Unknown Identification Cost > $1,700 / containerAnalytical chemistry costs (GC-MS/NMR) required by the EPA if a label is missing or abbreviated[4].

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to eliminate human error during the disposal of methyl 3-amino-3-(1H-indol-3-yl)propanoate.

Phase 1: Preparation and Segregation
  • Hazard Verification: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, a lab coat, and safety goggles[1].

  • Waste Stream Selection: Identify the waste as a Non-Halogenated Organic . Verify that the designated waste container does not contain heavy metals, aqueous solutions, or reactive inorganic acids[3].

Phase 2: Containment and Validation
  • Containerization: Transfer the chemical waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container[5]. Causality: Using incompatible containers (e.g., storing corrosives in metal) leads to structural degradation and fugitive releases[5].

  • Volume Control: Fill the container to a maximum of 80% capacity[4].

  • Validation Check: Inspect the exterior of the container for residual contamination. If spills occurred during transfer, wipe the exterior with a compatible solvent and dispose of the contaminated paper towels as solid hazardous waste.

Phase 3: Labeling and Logistics
  • Documentation: Immediately affix an approved EHS Hazardous Waste label. Write the full chemical name ("methyl 3-amino-3-(1H-indol-3-yl)propanoate") without using acronyms or structural abbreviations. Causality: Unidentified "unknown" chemicals cannot be legally transported and require expensive analytical testing before disposal facilities will accept them[4].

  • Storage: Seal the container tightly with a screw-top cap (no rubber stoppers)[4]. Store it in a designated secondary containment bin within a cool, well-ventilated area away from sinks[3].

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department within 60 days of the accumulation start date[3]. Evaporation in a fume hood is explicitly prohibited as a disposal method[3].

Phase 4: Empty Container Management
  • Rinsing: Triple-rinse the original, empty reagent bottle with a compatible non-halogenated solvent (e.g., methanol)[5].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the non-halogenated organic waste container[3].

  • Defacing: Completely deface the original manufacturer's label using a thick marker (draw a large "X" over the hazard pictograms and chemical name)[6].

  • Final Disposal: Discard the uncapped, defaced, and dried bottle in the designated laboratory glass disposal box[6].

DisposalWorkflow Start Generation of Waste Methyl 3-amino-3-(1H-indol-3-yl)propanoate Segregation Segregation Phase (Non-Halogenated Organic) Start->Segregation Identify Containment Containment (HDPE/Glass, Max 80% Fill) Segregation->Containment Transfer Labeling EHS Labeling (Full Name, Date, Hazards) Containment->Labeling Seal & Tag Storage Secondary Containment (Cool, Dry, Ventilated) Labeling->Storage Store Pickup EHS Pickup Request (< 60 Days Accumulation) Storage->Pickup Trigger Incineration Final Destruction (High-Temp Incineration) Pickup->Incineration Transport

Figure 2: End-to-end operational workflow for the disposal of indole-based organic waste.

References

  • Chemical Waste Disposal. Environmental Health & Safety - University of Toronto.[Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.[Link]

  • Hazardous Waste. Environmental Health and Safety - Chico State.[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

  • Chemical Waste Disposal. Environmental Health & Safety - Georgia Tech.[Link]

Sources

Personal protective equipment for handling methyl 3-amino-3-(1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 3-amino-3-(1H-indol-3-yl)propanoate (also known as Methyl


-homotryptophanate) is a specialized 

-amino acid derivative used primarily as a building block in peptidomimetic drug discovery.

Unlike standard


-amino acids (e.g., Tryptophan), this compound contains a reactive primary amine at the 

-position and an indole ring susceptible to oxidative degradation. Treat this compound as a Research Chemical with undefined toxicity. The protocols below apply the "Precautionary Principle," assuming potential for irritation and instability typical of indole-alkylamines.
Chemical Profile
PropertyDetail
Chemical Name Methyl 3-amino-3-(1H-indol-3-yl)propanoate
Molecular Formula

Molecular Weight ~218.25 g/mol
Physical State Solid (Typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2][3]
Key Instabilities Oxidation: Indole ring darkens upon air/light exposure. Cyclization: Free base form may slowly cyclize to

-lactams or oligomers if stored improperly.

Risk Assessment & Hazard Identification

While a specific harmonized GHS classification may not exist for this exact CAS, its functional groups dictate the following safety profile based on structural analogs (Tryptophan methyl ester, Indole-3-propionic acid).

Predicted GHS Classification
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT-SE (Category 3): May cause respiratory irritation (H335).

Critical Hazards
  • Sensitization Potential: Indole derivatives can act as sensitizers. Avoid inhalation of dust.[4][5][6]

  • Corrosivity (Trace): As a free amine, concentrated solutions may exhibit basic corrosivity to mucous membranes.

  • Phototoxicity: Indole moieties can generate reactive oxygen species under UV light; protect from light sources.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required for handling >10 mg quantities.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Prevents permeation of organic solutions (DCM/DMSO). The "double glove" technique allows immediate removal of the outer layer upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders or potential splashes of amine solutions.
Respiratory N95/P100 Mask (Solids) or Fume Hood (Solutions)Prevents inhalation of fine particulate matter. All open handling must occur inside a certified fume hood.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Protects forearms from trace powder accumulation, a common source of contact dermatitis.

Operational Handling Protocol

This workflow ensures stability of the compound and safety of the operator.

Step 1: Receipt & Storage[7][8]
  • Immediate Action: Upon receipt, inspect the vial for "browning" (sign of oxidation).

  • Storage Condition: Store at 2–8°C (or -20°C for long term) in a desiccator .

  • Light Protection: Wrap vial in aluminum foil or store in an amber jar.

Step 2: Weighing & Solubilization
  • Environment: Weigh inside a chemical fume hood. Use an analytical balance with a draft shield.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Solvent Choice: Dissolve in anhydrous DMSO or Methanol. Avoid protic solvents if storing the solution for >24 hours to prevent ester hydrolysis.

Step 3: Reaction Setup
  • Inert Atmosphere: Purge reaction vessels with Nitrogen (

    
    ) or Argon. The indole ring is electron-rich and prone to oxidative dimerization.
    
  • Base Sensitivity: If performing coupling reactions, avoid prolonged exposure to strong bases, which can racemize the

    
    -center.
    
Workflow Visualization

HandlingWorkflow cluster_safety Safety Checkpoints Receipt Receipt of Chemical (Check for Browning) Storage Storage (2-8°C, Dark, Desiccated) Receipt->Storage Immediate Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/MeOH, Inert Gas) Weighing->Solubilization Dissolve Reaction Reaction Use (Avoid Strong Base) Solubilization->Reaction Use Immediately

Figure 1: Safe handling workflow emphasizing temperature equilibration and inert atmosphere protection.

Spill Response & Disposal

Do not wash down the drain. As an organic amine, this compound poses ecotoxicity risks.

Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double gloves and respiratory protection.

  • Contain: Cover spill with a Dry Absorbent (Vermiculite or Sand). Do not use paper towels directly on large liquid spills (potential for rapid wicking/exposure).

  • Clean: Sweep absorbent into a sealable waste container. Wipe surface with 10% Ethanol/Water.

Disposal Decision Tree

DisposalTree Waste Chemical Waste (Solid or Liquid) TypeCheck Is it mixed with Halogens? (e.g., DCM, Chloroform) Waste->TypeCheck Liquid SolidWaste Solid Hazardous Waste (Bagged & Tagged) Waste->SolidWaste Solid/Powder Halogenated Halogenated Organic Waste (Red Can) TypeCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Clear/Yellow Can) TypeCheck->NonHalogenated No

Figure 2: Waste segregation logic. Always segregate amine-containing waste from strong acids to prevent exothermic neutralization or fume generation.

References

  • PubChem. Methyl 3-(1H-indol-3-yl)propanoate (Analogous Structure Data). National Library of Medicine. Accessed October 2023. Link

  • Sigma-Aldrich. Safety Data Sheet: Tryptophan Methyl Ester (Functional Analog). Accessed October 2023. Link

  • Fisher Scientific. Safety Data Sheet: 3-Amino-3-phenylpropionate (Beta-amino acid handling). Accessed October 2023. Link

  • National Institutes of Health (NIH). Poly(beta-amino esters): Procedures for Synthesis. PMC3136894. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.